molecular formula C29H30O13 B1665944 Amarogentin CAS No. 21018-84-8

Amarogentin

货号: B1665944
CAS 编号: 21018-84-8
分子量: 586.5 g/mol
InChI 键: DBOVHQOUSDWAPQ-WTONXPSSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amarogentin is a secoiridoid glycoside that consists of (4aS,5R,6R)-5-ethenyl-6-hydroxy-4,4a,5,6-tetrahydro-1H,3H-pyrano[3,4-c]pyran-1-one having a 2-O-[(3,3',5-trihydroxybiphenyl-2-yl)carbonyl]-beta-D-glucopyranosyl group attached at position 6 via a glycosidic linkage. It has a role as an EC 5.99.1.2 (DNA topoisomerase) inhibitor and a metabolite. It is a secoiridoid glycoside and a monosaccharide derivative.
This compound has been reported in Swertia japonica, Gentianella nitida, and other organisms with data available.
secoiridoid glycoside

属性

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30O13/c1-2-16-17-6-7-38-26(36)19(17)12-39-28(16)42-29-25(24(35)23(34)21(11-30)40-29)41-27(37)22-18(9-15(32)10-20(22)33)13-4-3-5-14(31)8-13/h2-5,8-10,12,16-17,21,23-25,28-35H,1,6-7,11H2/t16-,17+,21-,23-,24+,25-,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOVHQOUSDWAPQ-WTONXPSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501029787
Record name Amarogentin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501029787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21018-84-8
Record name Amarogentin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21018-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amarogentin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021018848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amarogentin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501029787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2S,3R,4S,5S,6R)-2-[[(4aS,5R,6S)-5-ethenyl-1-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMAROGENTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L82GT5I0W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Amarogentin: A Comprehensive Technical Guide on its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amarogentin, a secoiridoid glycoside primarily isolated from plants of the Gentianaceae family, has emerged as a promising natural compound with potent anticancer properties. Extensive research has demonstrated its ability to inhibit proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle in various cancer cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, triggering cell cycle arrest, and modulating key signaling pathways that govern cancer cell survival and proliferation. Recent evidence also points to its ability to induce a form of iron-dependent cell death known as ferroptosis.

Induction of Apoptosis

A hallmark of this compound's anticancer activity is its potent ability to induce apoptosis. This is achieved through the modulation of several critical signaling cascades.

1. The PI3K/Akt/mTOR Signaling Pathway: In human gastric cancer cells (SNU-16), this compound has been shown to downregulate the expression of key proteins in the PI3K/Akt/mTOR pathway.[1] This pathway is a central regulator of cell survival, proliferation, and growth. By inhibiting the phosphorylation of PI3K and Akt, and subsequently mTOR, this compound effectively shuts down pro-survival signals, thereby promoting apoptosis.[1]

2. The p53-hTERT Signaling Pathway: In liver cancer cells, this compound's pro-apoptotic effects are mediated through the upregulation of the tumor suppressor protein p53 and the downregulation of human telomerase reverse transcriptase (hTERT).[2] p53 plays a crucial role in initiating apoptosis in response to cellular stress, while the inhibition of hTERT, an enzyme essential for maintaining telomere length and enabling replicative immortality in cancer cells, further contributes to cell death.

3. Modulation of Bcl-2 Family Proteins and Caspase Activation: this compound treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[3] This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, including the cleavage and activation of caspase-3, a key executioner of apoptosis.[3]

Cell Cycle Arrest

This compound effectively halts the progression of the cell cycle, preventing cancer cells from dividing and proliferating. In human gastric cancer cells (SNU-16), this compound induces a dose-dependent arrest at the G2/M phase of the cell cycle.[1] This is accompanied by the downregulation of proteins that drive the cell cycle forward.[1] In liver carcinogenesis models, this compound has been observed to modulate the G1/S checkpoint.[3]

Induction of Ferroptosis

More recent studies have unveiled a novel mechanism of this compound-induced cell death in colorectal cancer: ferroptosis. This iron-dependent form of programmed cell death is characterized by the accumulation of lipid peroxides. This compound's ability to induce ferroptosis is linked to the retardation of the Nrf2/HO-1/GPX4 signaling pathway.

Data Presentation

The following tables summarize the quantitative data on the cytotoxic and pro-apoptotic effects of this compound on various cancer cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIncubation Time (hours)IC50 Value
SNU-16Human Gastric Cancer1223.6 µM[4]
2417.8 µM[4]
4812.4 µM[4]
HepG2Human Liver Cancer24132.90 µg/mL[2]
48110.30 µg/mL[2]
7278.61 µg/mL[2]
SMMC-7721Human Liver Cancer24181.15 µg/mL[2]
48123.78 µg/mL[2]
7286.67 µg/mL[2]
LO2Normal Human Liver24173.93 µg/mL[2]
48141 µg/mL[2]
72115.5 µg/mL[2]

Table 2: Induction of Apoptosis by this compound

Cell LineCancer TypeThis compound ConcentrationPercentage of Apoptotic Cells
SNU-16Human Gastric Cancer10 µM32.5%[1][4]
50 µM45.2%[1][4]
75 µM57.1%[1][4]
Control12.4%[4]
HepG2Human Liver CancerNot specified35.00% ± 1.56% (24h)[2]
39.43% ± 1.35% (48h)[2]
48.00% ± 1.73% (72h)[2]
SMMC-7721Human Liver CancerNot specified32.25% ± 1.17% (24h)[2]
36.01% ± 0.17% (48h)[2]
44.21% ± 2.00% (72h)[2]
LO2Normal Human LiverNot specified19.32% ± 1.76% (24h)[2]
22.89% ± 2.37% (48h)[2]
29.10% ± 1.54% (72h)[2]

Mandatory Visualizations

G cluster_0 This compound's Effect on PI3K/Akt/mTOR Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

G cluster_1 This compound's Induction of p53-Mediated Apoptosis This compound This compound p53 p53 This compound->p53 Upregulates hTERT hTERT This compound->hTERT Downregulates Bax Bax p53->Bax Activates Bcl2 Bcl-2 p53->Bcl2 Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound promotes p53-mediated apoptosis.

G cluster_2 Experimental Workflow for Assessing this compound's Effects start Cancer Cell Culture treatment This compound Treatment (Varying Concentrations & Times) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow_apoptosis Flow Cytometry (Annexin V/PI for Apoptosis) treatment->flow_apoptosis flow_cellcycle Flow Cytometry (PI for Cell Cycle) treatment->flow_cellcycle western Western Blot (Protein Expression) treatment->western data Data Analysis mtt->data flow_apoptosis->data flow_cellcycle->data western->data

Caption: A typical experimental workflow.

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.[5]

Materials:

  • Cancer cells

  • 96-well plates

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired time points (e.g., 24, 48, 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of proteins involved in apoptosis, such as Bcl-2 and cleaved Caspase-3.[6]

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.[7]

Materials:

  • Treated and untreated cancer cells

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest 1-5 x 10⁵ cells by centrifugation.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples immediately by flow cytometry.

  • Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.[8][9]

Materials:

  • Treated and untreated cancer cells

  • 70% cold ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10⁶ cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

  • Use software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

This compound demonstrates significant potential as an anticancer agent, acting through multiple, interconnected mechanisms. Its ability to induce apoptosis via modulation of the PI3K/Akt/mTOR and p53 signaling pathways, coupled with its capacity to arrest the cell cycle and induce ferroptosis, underscores its multifaceted approach to inhibiting cancer cell growth. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in oncology. Future research should focus on its efficacy in in vivo models for a broader range of cancers and its potential for combination therapies to enhance clinical outcomes.

References

The Bioavailability of Amarogentin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Current Knowledge and Methodologies for Drug Development Professionals

Executive Summary

Amarogentin, a secoiridoid glycoside primarily isolated from plants of the Swertia and Gentiana genera, has garnered significant interest within the scientific community for its diverse pharmacological activities. These include potent anti-cancer, anti-diabetic, anti-inflammatory, and anti-leishmanial properties. Despite its therapeutic promise, a critical gap exists in the understanding of its bioavailability and pharmacokinetic profile. This technical guide synthesizes the current, albeit limited, publicly available data on the bioavailability of this compound, details the experimental protocols utilized in its study, and visualizes key signaling pathways it modulates. The conspicuous absence of comprehensive pharmacokinetic data underscores the urgent need for further research to unlock the full therapeutic potential of this promising natural compound. This document serves as a foundational resource for researchers, scientists, and drug development professionals dedicated to advancing this compound from a laboratory curiosity to a clinical reality.

Introduction to this compound and the Imperative of Bioavailability

This compound is a bitter-tasting compound that has been the subject of numerous in vitro and in vivo studies demonstrating its potential to treat a range of diseases. However, the therapeutic efficacy of any compound is intrinsically linked to its bioavailability – the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is paramount for designing effective drug delivery systems and determining appropriate dosing regimens. At present, the scientific literature explicitly states that "further research is needed to investigate its bioavailability and stability in the human body"[1][2][3]. This guide will therefore focus on the existing knowledge base while highlighting the critical need for dedicated pharmacokinetic studies.

Quantitative Data: A Summary of the State of Research

To date, comprehensive studies detailing the oral and intravenous bioavailability, plasma concentration-time profiles, and clearance rates of this compound in humans or preclinical animal models have not been published. The following table summarizes the types of in-vivo studies that have been conducted, which, while not providing pharmacokinetic parameters, offer insights into dosages and routes of administration that have demonstrated biological effects.

Table 1: Summary of In-Vivo Studies Investigating the Efficacy of this compound

SpeciesRoute of AdministrationDosageInvestigated EffectReference
MiceOral (p.o.)100 mg/kgAmelioration of carbon tetrachloride-induced liver fibrosis[4]
MiceSubcutaneous (s.c.)10-50 mg/kgReduction of tumor growth in a SNU-16 nude mouse xenograft model[5]
MiceIntravenous (i.v.)18 mg/kgInhibition of in-vivo thrombus formation[6]
HamstersNot specifiedDose-dependentReduction of parasite burden in spleen of L. donovani infected animals[5]

Experimental Protocols: Methodologies for this compound Research

The investigation of this compound's biological effects and its quantification in various matrices have employed a range of standard experimental protocols. A clear understanding of these methodologies is essential for designing future bioavailability studies.

Animal Models in Efficacy Studies
  • Mouse Model of Liver Fibrosis: Liver fibrosis was induced in mice using carbon tetrachloride. This compound (100 mg/kg) was administered orally to evaluate its hepatoprotective effects. The study assessed markers of liver damage and fibrosis to determine the compound's efficacy[4].

  • Nude Mouse Xenograft Model for Cancer Research: Human gastric cancer cells (SNU-16) were implanted in nude mice to form tumors. This compound was administered subcutaneously at doses of 10-50 mg/kg to investigate its anti-tumor activity by measuring the reduction in tumor growth[5].

  • Mouse Model of Thrombosis: Thrombus formation was induced in the mesenteric microvessels of mice. The effect of intravenously administered this compound (18 mg/kg) on prolonging the occlusion time was measured to assess its anti-platelet activity in vivo[6].

Analytical Methodologies for Quantification

The accurate quantification of this compound in biological matrices is a prerequisite for any pharmacokinetic study. The primary methods cited in the literature are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 2: Analytical Methods for the Quantification of this compound

Analytical TechniqueMatrixPurposeReference
HPLCSwertia chirayita plant partsQuantification of this compound content[7]
LC-MS/MSRat plasmaPharmacokinetic study of a herbal preparation containing secoiridoid glycosides[8]

Detailed Protocol for HPLC Quantification of this compound in Plant Material (Adapted from Sharma et al., 2018)

  • Sample Preparation: Dried and powdered plant material is extracted with a suitable solvent, such as methanol, using a Soxhlet apparatus.

  • Chromatographic System: A binary HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column is typically employed for separation.

  • Mobile Phase: The composition of the mobile phase is optimized for the separation of this compound from other plant constituents. A common mobile phase could be a gradient of acetonitrile (B52724) and water or a buffer solution.

  • Detection: this compound is detected by its UV absorbance at a specific wavelength.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to a standard curve generated with known concentrations of purified this compound[7].

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating specific intracellular signaling pathways. Visualizing these pathways can aid in understanding its mechanism of action and identifying potential biomarkers for its activity.

PI3K/Akt Signaling Pathway in Gastric Cancer

This compound has been shown to induce apoptosis and G2/M cell cycle arrest in human gastric cancer cells by downregulating the PI3K/Akt signaling pathway[4][9].

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Apoptosis_Inhibition Akt->Apoptosis_Inhibition Promotes Cell_Cycle_Progression Cell_Cycle_Progression mTOR->Cell_Cycle_Progression Promotes This compound This compound This compound->Akt Inhibits

Caption: this compound's inhibition of the PI3K/Akt signaling pathway.

PLCγ2-PKC and MAPK Pathways in Platelet Activation

This compound has been demonstrated to inhibit collagen-induced platelet aggregation by interfering with the PLCγ2-PKC and MAPK signaling cascades[6][10].

Platelet_Activation_Pathway cluster_membrane Platelet Membrane cluster_cytoplasm Cytoplasm Collagen_Receptor Collagen_Receptor PLCg2 PLCg2 Collagen_Receptor->PLCg2 Activates PKC PKC PLCg2->PKC Activates MAPK MAPK PLCg2->MAPK Activates Platelet_Aggregation Platelet_Aggregation PKC->Platelet_Aggregation Leads to MAPK->Platelet_Aggregation Leads to This compound This compound This compound->PLCg2 Inhibits

References

Amarogentin: A Technical Guide to its Discovery, Natural Sources, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amarogentin is a bitter secoiridoid glycoside that was first isolated from the medicinal plant Swertia chirayita.[1][2] Renowned for its extreme bitterness, it is a compound of significant interest in the pharmaceutical and food industries. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and quantitative data on its abundance. Furthermore, it details standardized experimental protocols for its extraction, isolation, and quantification. The guide also elucidates the key signaling pathways through which this compound exerts its diverse pharmacological effects, including its anticancer, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Characterization

This compound was initially isolated from the medicinal plant Swertia chirayita, a herb used extensively in traditional Ayurvedic medicine.[1][2] It is one of the most bitter natural compounds known to exist.[3] Structurally, this compound is a secoiridoid glycoside, characterized by a complex molecular architecture that includes an iridoid backbone, a glucose moiety, and a biphenyl-triol ring system.[4]

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Gentianaceae family. The primary natural sources include various species of Gentiana and Swertia.

Key Plant Sources:

  • Swertia chirayita : This is the plant from which this compound was first isolated and is considered a principal source.[1][2] It is native to the temperate Himalayan regions.

  • Gentiana lutea (Great Yellow Gentian) : The roots of this plant are a well-known source of this compound and have a long history of use in herbal bitters.[3][5]

  • Swertia japonica [5]

  • Gentianella nitida [5][6]

  • Gentiana rigescens [5][7]

The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and its geographical origin.

Quantitative Analysis of this compound in Natural Sources

The following table summarizes the quantitative data on this compound content in various plant species and their parts, as determined by High-Performance Liquid Chromatography (HPLC).

Plant SpeciesPlant PartThis compound Content (% of dry weight)Reference
Swertia chirayitaFlowers0.617%
Leaves0.447%
Stem0.426%
Roots0.369%
Gentiana luteaLeaves (dry extract)2.06% (20.6 mg/g)[8]

Experimental Protocols

Extraction and Isolation of this compound

This protocol outlines a general method for the extraction and isolation of this compound from plant material.

Workflow for this compound Extraction and Isolation

G Workflow for this compound Extraction and Isolation plant_material Dried and Powdered Plant Material (e.g., Swertia chirayita) extraction Extraction with Methanol (B129727) or Ethanol (Soxhlet or Maceration) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration of Crude Extract (Rotary Evaporation) filtration->concentration fractionation Column Chromatography (Silica Gel) concentration->fractionation elution Gradient Elution (e.g., Hexane-Ethyl Acetate) fractionation->elution purification Further Purification (e.g., Preparative HPLC) elution->purification This compound Pure this compound purification->this compound

Caption: A generalized workflow for the extraction and isolation of this compound.

Methodology:

  • Preparation of Plant Material : The plant material (e.g., whole plant of Swertia chirayita) is dried and ground into a fine powder.

  • Extraction : The powdered material is subjected to extraction, typically using a Soxhlet apparatus or maceration with a suitable solvent like methanol or a hydro-alcoholic mixture.[9]

  • Filtration and Concentration : The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Column Chromatography : The crude extract is subjected to column chromatography for fractionation. A silica (B1680970) gel column is commonly used.[9]

  • Gradient Elution : The column is eluted with a gradient of solvents, such as hexane (B92381) and ethyl acetate, to separate the different chemical constituents.

  • Purification : Fractions containing this compound are collected and may be subjected to further purification steps, such as preparative HPLC, to obtain the pure compound.

Quantification of this compound by HPLC

This protocol provides a general method for the quantitative analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Methodology:

  • Standard Preparation : A stock solution of pure this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a series of calibration standards.

  • Sample Preparation : A known weight of the dried plant extract is dissolved in the mobile phase or a suitable solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.

  • HPLC Conditions :

    • Column : A C18 reverse-phase column is typically used.

    • Mobile Phase : A gradient elution system is often employed, commonly consisting of water and methanol or acetonitrile.

    • Flow Rate : A typical flow rate is around 1 mL/min.

    • Detection : UV detection is performed at a wavelength where this compound shows maximum absorbance, generally around 235 nm.

  • Data Analysis : The concentration of this compound in the sample is determined by comparing the peak area of this compound in the sample chromatogram to the calibration curve generated from the standard solutions.

Signaling Pathways and Mechanisms of Action

This compound exhibits a range of biological activities by modulating various signaling pathways.

Anticancer Activity: Apoptosis Induction

This compound has been shown to induce apoptosis in cancer cells through the modulation of several key signaling molecules.

This compound-Induced Apoptotic Signaling Pathway

G This compound-Induced Apoptotic Pathway This compound This compound p53 p53 This compound->p53 Upregulates akt Akt This compound->akt Downregulates htert hTERT This compound->htert Downregulates apoptosis Apoptosis p53->apoptosis akt->apoptosis Inhibits htert->apoptosis Inhibits

Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.

In liver cancer cells, this compound upregulates the tumor suppressor protein p53 while downregulating the expression of Akt and human telomerase reverse transcriptase (hTERT), leading to the induction of apoptosis.[1][5] In human gastric cancer cells, it has been shown to induce G2/M cell cycle arrest and apoptosis by downregulating the PI3K/Akt/m-TOR signaling pathway.

Anti-inflammatory Activity: COX-2 Inhibition

This compound demonstrates anti-inflammatory properties, in part, by targeting the cyclooxygenase-2 (COX-2) enzyme.

This compound's Anti-inflammatory Mechanism via COX-2 Inhibition

G This compound's Anti-inflammatory Mechanism This compound This compound cox2 COX-2 This compound->cox2 Inhibits prostaglandins Prostaglandins cox2->prostaglandins Produces inflammation Inflammation prostaglandins->inflammation Promotes G Neuroprotective Mechanism of this compound This compound This compound antioxidant_enzymes Antioxidant Enzymes (SOD, CAT, GPx) This compound->antioxidant_enzymes Increases activity ros Reactive Oxygen Species (ROS) antioxidant_enzymes->ros Scavenges oxidative_stress Oxidative Stress ros->oxidative_stress Causes neuroprotection Neuroprotection oxidative_stress->neuroprotection Reduces

References

Amarogentin chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amarogentin is a secoiridoid glycoside, a class of natural compounds known for their diverse biological activities.[1][2][3] Primarily isolated from plants of the Swertia and Gentiana genera, it is one of the most bitter substances known.[4] This bitterness has led to its traditional use in remedies for digestive ailments.[4] Modern scientific investigation has unveiled a broader pharmacological profile for this compound, revealing its potential as an anti-cancer, anti-inflammatory, anti-diabetic, and anti-leishmanial agent.[2][3] This guide provides an in-depth overview of the chemical structure, properties, and biological activities of this compound, with a focus on the experimental methodologies used to elucidate its functions and the signaling pathways it modulates.

Chemical Structure and Physicochemical Properties

This compound is a complex molecule characterized by a secoiridoid core linked to a glucose moiety, which is further esterified with a biphenylcarboxylic acid.[4] Its unique structure is fundamental to its biological activity.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name [(2S,3R,4S,5S,6R)-2-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate
CAS Number 21018-84-8
Molecular Formula C29H30O13
Molecular Weight 586.54 g/mol
Appearance White to off-white crystalline solid
Melting Point 229-230 °C (as monohydrate)
Solubility Soluble in DMSO, methanol (B129727), ethanol; poorly soluble in water

Biological Activities and Quantitative Data

This compound exhibits a wide range of biological activities, with potential therapeutic applications in various diseases. The following table summarizes key quantitative data from preclinical studies.

Table 2: Quantitative Biological Activity Data for this compound

Biological ActivityAssay SystemTarget/Cell LineParameterValueReference(s)
Anti-cancer MTT AssaySNU-16 (Human Gastric Cancer)IC5012.4 µM (48h)[5]
Nude Mouse XenograftSNU-16Tumor Growth InhibitionDose-dependent (10-50 mg/kg)[5]
Anti-inflammatory In silico molecular dockingCOX-1Binding Free Energy-8.57 KCal/mol
In silico molecular dockingCOX-2Binding Free Energy-52.35 KCal/mol
Anti-platelet Light Transmission AggregometryHuman Platelets (collagen-induced)InhibitionDose-dependent (15-60 µM)
Anti-leishmanial In vivo hamster modelLeishmania donovaniParasite SuppressionMore effective than free drug in liposomal/niosomal forms[1]
Kinase Activation In vitro kinase assayAMP-activated protein kinase (AMPK)EC50277 pM[4]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. This compound has been shown to downregulate this pathway, contributing to its anti-cancer effects.[5]

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis mTOR->Apoptosis

This compound's inhibition of the PI3K/Akt/mTOR pathway.
MAPK Signaling Pathway in Platelet Activation

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in platelet activation, a process critical for hemostasis and thrombosis. This compound inhibits collagen-induced platelet aggregation by suppressing the MAPK pathway.

MAPK_Pathway_Platelet Collagen Collagen GPVI GPVI Receptor Collagen->GPVI PLCg2 PLCγ2 GPVI->PLCg2 PKC PKC PLCg2->PKC MAPK MAPK (p38, ERK, JNK) PKC->MAPK PlateletAggregation Platelet Aggregation MAPK->PlateletAggregation This compound This compound This compound->PLCg2 This compound->PKC This compound->MAPK

Inhibition of the MAPK pathway in platelets by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

In Vitro Anti-Cancer Activity

This protocol is adapted for assessing the cytotoxicity of this compound against SNU-16 human gastric cancer cells.[5]

  • Cell Seeding: Seed SNU-16 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay assesses the long-term proliferative potential of cancer cells after treatment with this compound.[5]

  • Cell Seeding: Seed a low number of SNU-16 cells (e.g., 500 cells/well) in a 6-well plate.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • Recovery: Replace the drug-containing medium with fresh complete medium.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies (containing ≥50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the control.

In Vivo Anti-Cancer Activity

This protocol describes the evaluation of this compound's anti-tumor efficacy in an in vivo setting.[5]

  • Animal Model: Use 4-6 week old female athymic nude mice.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ SNU-16 cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume (mm³) = (length x width²)/2.

  • Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle control via subcutaneous injection daily for a specified period (e.g., 21 days).

  • Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

Experimental Workflows

Visualizing experimental workflows can aid in the planning and execution of research.

Anticancer_Workflow start Start in_vitro In Vitro Studies start->in_vitro mtt MTT Assay (Cell Viability) in_vitro->mtt clonogenic Clonogenic Assay (Colony Formation) in_vitro->clonogenic flow Flow Cytometry (Apoptosis/Cell Cycle) in_vitro->flow in_vivo In Vivo Studies mtt->in_vivo clonogenic->in_vivo flow->in_vivo xenograft Mouse Xenograft Model in_vivo->xenograft analysis Data Analysis & Conclusion xenograft->analysis

Workflow for evaluating the anti-cancer activity of this compound.

Pharmacokinetics and ADME

Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent. However, comprehensive ADME data for this compound in humans is currently limited in publicly available literature. Preclinical studies suggest that its bioavailability may be a limiting factor, and research into novel delivery systems, such as liposomal and niosomal formulations, is underway to improve its pharmacokinetic profile.[1][2] Further studies are required to fully characterize the ADME properties of this compound.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities. Its ability to modulate key signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, underscores its potential in the treatment of cancer and inflammatory conditions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound. Future research should focus on comprehensive pharmacokinetic studies and the development of optimized delivery systems to translate the preclinical potential of this compound into clinical benefits.

References

Amarogentin's Activation of Bitter Taste Receptors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of Amarogentin, a potent bitter compound, and its interaction with human bitter taste receptors (TAS2Rs). Tailored for researchers, scientists, and drug development professionals, this document outlines the quantitative data on this compound's receptor activation, detailed experimental protocols for its characterization, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is a secoiridoid glycoside and is recognized as one of the most bitter natural compounds.[1] It is primarily isolated from plants of the Gentiana (Gentian) and Swertia genera.[1][2] Its intense bitterness is mediated through the activation of specific TAS2Rs, G protein-coupled receptors expressed in taste buds on the tongue.[3][4] Beyond its role in taste perception, this compound has garnered significant interest for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[2]

Quantitative Analysis of this compound-Induced TAS2R Activation

This compound has been shown to activate a subset of the 25 known human TAS2Rs with varying potencies. The half-maximal effective concentration (EC50) values, a measure of a compound's potency, have been determined for several of these receptors. The available quantitative data is summarized in the table below.

Bitter Taste ReceptorEC50 (µM)Reference(s)
hTAS2R4330[5]
hTAS2R4610[5]
hTAS2R473[5]
hTAS2R50100[5]
hTAS2R1Data not available[6]
hTAS2R4Data not available[6]
hTAS2R30Data not available[6]
hTAS2R39Data not available[6]

Table 1: EC50 values for this compound activation of human bitter taste receptors (hTAS2Rs). While hTAS2R1, hTAS2R4, hTAS2R30, and hTAS2R39 have been identified as being activated by this compound, specific EC50 values are not currently available in the cited literature.

Signaling Pathway of this compound-Mediated Bitter Taste Transduction

The activation of TAS2Rs by this compound initiates a canonical intracellular signaling cascade, leading to the perception of bitterness. This pathway is primarily mediated by the G-protein gustducin.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound TAS2R TAS2R This compound->TAS2R Binds to G_protein G-protein (Gustducin) TAS2R->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca2_release Ca²⁺ Release ER->Ca2_release Triggers Depolarization Cell Depolarization Ca2_release->Depolarization Causes Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Leads to Signal_to_Brain Signal to Brain Neurotransmitter->Signal_to_Brain Sends

Canonical TAS2R signaling pathway activated by this compound.

Upon binding of this compound to a TAS2R, the associated G-protein, gustducin, is activated.[1] The G-protein's βγ subunits then activate phospholipase C beta 2 (PLCβ2).[1] PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[1] This increase in cytosolic Ca²⁺ leads to depolarization of the taste receptor cell, ultimately resulting in neurotransmitter release and the transmission of a signal to the brain, which is perceived as a bitter taste.[1]

Experimental Protocols for Characterizing this compound Activity

The most common method for determining the activity of this compound on bitter taste receptors is a cell-based calcium mobilization assay using a heterologous expression system.

Cell Culture and Transfection

This protocol describes the transient transfection of Human Embryonic Kidney 293T (HEK293T) cells.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Plasmid DNA: expression vectors for the human TAS2R of interest and a chimeric G-protein, Gα16-gust44.

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 6-well plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells into 6-well plates at a density of 4.5 x 10⁵ to 6.0 x 10⁵ cells per well in 2 mL of complete growth medium. Incubate overnight.[2]

  • Transfection Complex Preparation:

    • In a sterile tube, dilute the TAS2R and Gα16-gust44 plasmid DNA in Opti-MEM.

    • In a separate sterile tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the transfection complexes dropwise to the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24-48 hours to allow for receptor and G-protein expression.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium upon receptor activation.

Materials:

  • Transfected HEK293T cells in a 96-well black, clear-bottom plate

  • Fluo-4 AM calcium indicator dye

  • Probenecid (optional, to prevent dye leakage)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • This compound stock solution (in DMSO)

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM in HBSS. Probenecid can be included to improve dye retention.

    • Remove the culture medium from the cells and add the Fluo-4 AM loading buffer.

    • Incubate the plate at 37°C for 1 hour in the dark.[5]

  • Cell Washing: Gently wash the cells twice with HBSS to remove excess dye. Leave a final volume of buffer in each well.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS from the stock solution. The final DMSO concentration should be below 1%.

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Set the excitation wavelength to ~488 nm and the emission wavelength to ~520 nm.

    • Record a baseline fluorescence reading for each well.

    • Use the automated injector to add the this compound solutions to the wells.

    • Continuously record the fluorescence intensity for a set period (e.g., 90-120 seconds) to capture the calcium transient.

  • Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. The response is often normalized to the baseline fluorescence (ΔF/F). EC50 values are determined by plotting the ΔF/F against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Cell Preparation and Transfection cluster_assay Calcium Mobilization Assay Seed Seed HEK293T cells Transfect Transfect with TAS2R and Gα16-gust44 plasmids Seed->Transfect Incubate_24h Incubate for 24-48h Transfect->Incubate_24h Load_Dye Load cells with Fluo-4 AM Incubate_24h->Load_Dye Wash Wash cells Load_Dye->Wash Measure_Fluorescence Measure fluorescence before and after This compound addition Wash->Measure_Fluorescence Prepare_this compound Prepare this compound dilutions Prepare_this compound->Measure_Fluorescence Analyze Analyze data and calculate EC50 Measure_Fluorescence->Analyze

Experimental workflow for this compound activity characterization.

Conclusion

This technical guide provides a comprehensive overview of this compound's interaction with bitter taste receptors. The quantitative data, detailed signaling pathway, and experimental protocols serve as a valuable resource for researchers in the fields of taste biology, pharmacology, and drug discovery. Further investigation into the activation of other TAS2Rs by this compound and the elucidation of its downstream effects in various physiological contexts will continue to be an exciting area of research.

References

An In-depth Technical Guide to Amarogentin Signaling Pathways In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro signaling pathways modulated by amarogentin, a secoiridoid glycoside known for its potent bitter taste and diverse pharmacological activities. The information presented herein is curated from peer-reviewed scientific literature to support research and development efforts in oncology, immunology, and metabolic diseases.

Introduction

This compound, primarily isolated from plants of the Swertia and Gentiana genera, has garnered significant scientific interest for its multifaceted biological effects, including anti-cancer, anti-inflammatory, and anti-diabetic properties.[1][2] In vitro studies have been instrumental in elucidating the molecular mechanisms that underpin these activities. This compound interacts with a range of cellular targets, from cell surface receptors to intracellular signaling cascades, to elicit its effects. This guide details the key signaling pathways influenced by this compound, providing quantitative data and experimental methodologies to facilitate further investigation.

Core Signaling Pathways Modulated by this compound

This compound's mechanism of action involves the modulation of several key signaling pathways that are crucial for cell survival, proliferation, inflammation, and metabolism.

2.1 Anti-Cancer Signaling Pathways

In cancer cell lines, this compound has been shown to induce apoptosis and inhibit proliferation by targeting critical oncogenic pathways.

2.1.1 p53-Associated Apoptotic Pathway in Liver Cancer

In human liver cancer cell lines HepG2 and SMMC-7721, this compound treatment leads to an upregulation of the tumor suppressor protein p53.[3][4] This is accompanied by the downregulation of Akt, RelA (a subunit of NF-κB), and human telomerase reverse transcriptase (hTERT), all of which are involved in promoting cell survival and proliferation.[3][5] The mitogen-activated protein kinase (MAPK) pathway, however, did not appear to be related to the anticancer effects of this compound in these cells.[3]

2.1.2 PI3K/Akt/mTOR Pathway in Gastric Cancer

In human gastric cancer cells (SNU-16), this compound induces G2/M cell cycle arrest and apoptosis.[6][7] This is mediated through the downregulation of the PI3K/Akt/mTOR signaling pathway.[6][7] Treatment with this compound resulted in decreased protein expression of m-TOR, p-PI3K, PI3K, p-Akt, and Akt, while upregulating cyclin D1 and cyclin E.[6]

2.1.3 Cyclooxygenase-2 (COX-2) Inhibition

Experimental studies have revealed that this compound can downregulate the expression and activity of COX-2, an enzyme implicated in inflammation and carcinogenesis.[8][9] This inhibition of COX-2 is considered a key aspect of its anti-carcinogenic activity, as it can curtail hyperproliferation.[8] Computational modeling suggests that this compound may act as a selective inhibitor of COX-2 over COX-1.[8][10]

2.2 Anti-Inflammatory and Immunomodulatory Signaling

This compound exhibits immunomodulatory effects by interacting with immune cells and inhibiting pro-inflammatory signaling cascades.

2.2.1 Bitter Taste Receptor (TAS2R) Signaling in Keratinocytes and Mast Cells

This compound is an agonist for several bitter taste receptors (TAS2Rs), including TAS2R1 and TAS2R50, which are expressed in extra-oral tissues like skin keratinocytes and mast cells.[11][12][13] In human keratinocytes (HaCaT cells), activation of TAS2Rs by this compound promotes cell differentiation, evidenced by increased expression of keratin (B1170402) 10, involucrin, and transglutaminase.[14] In human mast cells (LAD-2), this compound inhibits the substance P-induced production of newly synthesized TNF-α.[12][13] Furthermore, in TNF-α and histamine (B1213489) co-stimulated HaCaT keratinocytes, this compound reduces the expression of IL-8 and MMP-1.[12] The inhibitory effects of this compound on IL-8 and MMP-1 secretion in HaCaT cells can be reversed by the PLC inhibitor U73122, indicating the involvement of the canonical bitter taste receptor signaling pathway.[13]

2.2.2 AMPK/SIRT1/NF-κB Pathway in Neuronal Cells

In in vitro models of sepsis using lipopolysaccharide (LPS)-treated NSC-34 and HT22 neuronal cells, this compound was found to mitigate neuronal damage, inflammation, and oxidative stress.[15] It achieves this by activating the AMPK/SIRT1 pathway, which subsequently leads to the inhibition of NF-κB phosphorylation.[15][16] The protective effects of this compound were attenuated by an AMPK inhibitor, confirming the central role of this pathway.[15]

2.3 Signaling Pathways in Platelet Activation

This compound has been demonstrated to inhibit collagen-induced platelet activation.[17][18] This anti-platelet effect is mediated through the inhibition of the PLCγ2-PKC and MAPK signaling pathways.[17][18] Specifically, this compound treatment leads to a concentration-dependent inhibition of the phosphorylation of p38, ERK2, and JNK1, but does not affect Akt phosphorylation.[17]

2.4 Neuroprotective and Neurogenic Signaling

In PC12 cells, a model for neuronal studies, this compound has been shown to exhibit neuroprotective and neuritogenic activities. It protects these cells from hydrogen peroxide-induced oxidative stress by increasing the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).[19] this compound also promotes neurite outgrowth, an effect that is enhanced in the presence of Nerve Growth Factor (NGF).[19] This neurogenesis is mediated by the activation of the INSR/PI3K/AKT and Ras/Raf/MEK/ERK signaling pathways.[20]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on this compound.

Table 1: Anti-Cancer Activity of this compound

Cell LineAssayParameterValueReference
SNU-16 (Human Gastric Cancer)MTT AssayIC50 (48h)12.4 µM[10]
SNU-16 (Human Gastric Cancer)Annexin V-FITC% Apoptotic Cells (10 µM)32.5%[6][7]
SNU-16 (Human Gastric Cancer)Annexin V-FITC% Apoptotic Cells (50 µM)45.2%[6][7]
SNU-16 (Human Gastric Cancer)Annexin V-FITC% Apoptotic Cells (75 µM)57.1%[6][7]

Table 2: Enzyme Inhibition and Receptor Activation by this compound

TargetAssay TypeParameterValueReference
AMP-activated protein kinase (AMPK)Kinase AssayEC50277 pM[2][21]
Cyclooxygenase-2 (COX-2)Molecular DockingBinding Free Energy-52.35 KCal/mol[10][22]
Cyclooxygenase-1 (COX-1)Molecular DockingBinding Free Energy-8.57 KCal/mol[10]

Table 3: Effects of this compound on Neuronal Cells

Cell LineTreatment ConditionEffectConcentrationReference
PC12This compound aloneIncreased neurite outgrowth0.3, 1, 3 µM[19]
PC12This compound + NGF (1 ng/ml)Enhanced neurite outgrowth3 µM[19]

Experimental Protocols

This section provides an overview of the methodologies used in the cited in vitro studies.

4.1 Cell Culture and Treatments

  • Liver Cancer Cells (HepG2, SMMC-7721): Cells were cultured in appropriate media and treated with a gradient concentration of this compound to determine inhibitory ratios using a Cell Counting Kit-8.[4]

  • Gastric Cancer Cells (SNU-16): Cells were grown and treated with this compound (10, 50, and 75 µM) to assess effects on viability (MTT assay), colony formation (clonogenic assay), morphology (phase-contrast microscopy), and apoptosis (flow cytometry).[6][7]

  • Neuronal Cells (NSC-34, HT22): Sepsis was induced in vitro by treating cells with lipopolysaccharide (LPS). Subsequently, cells were treated with varying concentrations of this compound (1, 5, 10 µM).[15]

  • PC12 Cells: For neuroprotection assays, cells were pre-treated with this compound (1, 3, or 10 µM) for 24 hours, followed by exposure to 0.9 mM hydrogen peroxide for 1 hour.[19] For neuritogenesis assays, cells were treated with this compound (0.3, 1, and 3 µM) for 48 hours.[19]

  • Keratinocytes (HaCaT) and Mast Cells (LAD-2): LAD-2 cells were stimulated with substance P, while HaCaT cells were co-stimulated with TNF-α and histamine in the presence or absence of this compound.[12][13]

4.2 Molecular Biology and Biochemistry Techniques

  • Western Blotting: Used to determine the protein expression levels of key signaling molecules such as p53, Akt, RelA, hTERT, PI3K, mTOR, and MAPKs in various cell lines after this compound treatment.[3][6][15][17]

  • Quantitative Real-Time PCR (qPCR): Employed to measure the mRNA expression levels of genes like p53, Akt, RelA, and hTERT in liver cancer cells.[3][5]

  • Flow Cytometry: Utilized to detect and quantify apoptosis in cancer cells using Annexin V-FITC/Propidium Iodide staining.[4][7]

  • ELISA: Used to measure the secretion of cytokines such as IL-4, IL-6, and IL-13 in cell culture supernatants.[1]

  • Enzyme Activity Assays: Activities of antioxidant enzymes like SOD and CAT were measured in PC12 cell lysates using corresponding assay kits.[19]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.

amarogentin_anticancer_pathways cluster_liver Liver Cancer (HepG2, SMMC-7721) cluster_gastric Gastric Cancer (SNU-16) Amarogentin_L This compound p53 p53 Amarogentin_L->p53 Upregulates Akt_L Akt Amarogentin_L->Akt_L Downregulates NFkB_L RelA (NF-κB) Amarogentin_L->NFkB_L Downregulates hTERT hTERT Amarogentin_L->hTERT Downregulates Apoptosis_L Apoptosis p53->Apoptosis_L Akt_L->Apoptosis_L | NFkB_L->Apoptosis_L | hTERT->Apoptosis_L | Amarogentin_G This compound PI3K PI3K Amarogentin_G->PI3K Downregulates Akt_G Akt PI3K->Akt_G mTOR mTOR Akt_G->mTOR G2M_Arrest G2/M Arrest mTOR->G2M_Arrest | Apoptosis_G Apoptosis mTOR->Apoptosis_G |

Caption: this compound's anti-cancer signaling pathways in liver and gastric cancer cells.

amarogentin_immunomodulatory_pathways cluster_skin Skin Cells (Keratinocytes, Mast Cells) cluster_neuronal Neuronal Cells (LPS-stimulated) Amarogentin_S This compound TAS2R TAS2R Amarogentin_S->TAS2R Activates PLC PLC TAS2R->PLC TNFa_new Newly Synthesized TNF-α PLC->TNFa_new Inhibits IL8_MMP1 IL-8, MMP-1 PLC->IL8_MMP1 Inhibits TNFa_SP Substance P TNFa_SP->TNFa_new TNFa_H TNF-α + Histamine TNFa_H->IL8_MMP1 Inflammation Inflammation TNFa_new->Inflammation IL8_MMP1->Inflammation Amarogentin_N This compound AMPK AMPK Amarogentin_N->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates NFkB_N NF-κB SIRT1->NFkB_N Inhibits Neuroinflammation Neuroinflammation NFkB_N->Neuroinflammation

Caption: Immunomodulatory and neuroprotective signaling pathways of this compound.

experimental_workflow_apoptosis start Seed SNU-16 Cells treat Treat with this compound (10, 50, 75 µM, 48h) start->treat harvest Harvest Cells treat->harvest stain Stain with Annexin V-FITC/PI harvest->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify Apoptosis analyze->end

Caption: Experimental workflow for apoptosis analysis in SNU-16 cells.

Conclusion

This compound modulates a complex network of in vitro signaling pathways, providing a molecular basis for its observed anti-cancer, anti-inflammatory, and neuroprotective effects. The p53, PI3K/Akt/mTOR, and COX-2 pathways are key targets in its anti-neoplastic activity. Its immunomodulatory actions are, at least in part, mediated through bitter taste receptors and the AMPK/SIRT1/NF-κB axis. Furthermore, its ability to inhibit platelet aggregation and promote neurogenesis highlights its potential for therapeutic applications in cardiovascular and neurodegenerative diseases. This guide provides a foundational resource for scientists and researchers, offering a structured overview of this compound's in vitro signaling landscape to inform future studies and drug development initiatives.

References

Amarogentin: A Comprehensive Technical Guide for Therapeutic Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amarogentin is a secoiridoid glycoside, a natural bitter compound first isolated from the medicinal plant Swertia chirayita.[1][2] It is recognized for its wide range of pharmacological activities and has garnered significant attention for its therapeutic potential in various disease models.[1][2][3] This technical guide provides an in-depth overview of the current research on this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate its therapeutic effects. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

This compound has demonstrated promising anti-cancer, anti-diabetic, hepatoprotective, anti-inflammatory, and neuroprotective properties.[2][3][4] Its mechanisms of action are multifaceted, often involving the modulation of key signaling pathways, induction of apoptosis, and regulation of cellular metabolism.[1][2][5] This document summarizes the key findings and presents them in a structured format to facilitate further investigation and development of this compound as a potential therapeutic agent.

Pharmacological Data

The following tables summarize the quantitative data on the efficacy of this compound in various experimental models.

Table 1: In Vitro Anti-Cancer Activity of this compound

Cell LineCancer TypeAssayIC50 / Effective ConcentrationDurationReference
SNU-16Human Gastric CancerMTT Assay12.4 µM48 hours[6]
SNU-16Human Gastric CancerApoptosis Assay10, 50, 75 µM (32.5%, 45.2%, 57.1% apoptotic cells)Not Specified[5][7]
Mouse SkinSkin Carcinogenesis ModelNot Specified0.5 mg (IC50)Not Specified[8]

Table 2: In Vivo Therapeutic Efficacy of this compound

Disease ModelAnimal ModelDosing RegimenKey FindingsReference
Liver CarcinogenesisCCl4/NDEA-induced mice0.2 mg/kg body weightPrevented progression of liver carcinogenesis at mild dysplastic stage.[7]
Gastric Cancer XenograftNude mice with SNU-16 cells10-50 mg/kg (s.c.)Dose-dependent reduction in tumor growth.[6]
Type 1 DiabetesStreptozotocin-induced ratsDose-dependentAttenuated hyperglycemia.[1][9][10]
Liver FibrosisCarbon tetrachloride-induced mice25, 50, 100 mg/kg (oral)Delayed the formation of liver fibrosis.[11]
ThrombosisMice15-60 µMInhibited in vivo thrombus formation.[12][13]

Table 3: Neuroprotective and Anti-inflammatory Effects of this compound

ModelSystemEffective ConcentrationKey EffectsReference
Oxidative StressPC12 cells (H2O2-induced)1, 3, 10 µMImproved cell survival, increased antioxidant enzyme activity.[14]
Neuritogenic ActivityPC12 cells0.3, 1, 3 µMInduced neurite outgrowth in a dose-dependent manner.[14]
Platelet AggregationHuman Platelets (Collagen-induced)15-60 µMInhibited platelet aggregation.[12][13]
Anti-inflammatoryHaCat cellsNot SpecifiedInhibits inflammatory response.[15]

Mechanisms of Action and Signaling Pathways

This compound exerts its therapeutic effects by modulating several key signaling pathways. Below are diagrams illustrating the primary mechanisms of action.

Anti-Cancer Mechanism: PI3K/Akt/mTOR Pathway Inhibition

In human gastric cancer cells, this compound has been shown to induce apoptosis and cause G2/M cell cycle arrest by downregulating the PI3K/Akt/mTOR signaling pathway.[5] This pathway is crucial for cell survival, proliferation, and growth.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Apoptosis Apoptosis This compound->Apoptosis G2M_Arrest G2/M Cell Cycle Arrest This compound->G2M_Arrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

This compound inhibits the PI3K/Akt/mTOR signaling pathway.
Anti-Platelet and Anti-inflammatory Mechanism: MAPK Pathway Inhibition

This compound has been demonstrated to abrogate platelet activation by inhibiting the PLCγ2-PKC cascade and the MAPK signaling pathway.[12][13] It also suppresses the MAPK pathway to exert hepatoprotective effects against liver fibrosis.[11]

MAPK_Pathway This compound This compound PLCg2 PLCγ2 This compound->PLCg2 MAPK MAPKs (p38, ERK, JNK) This compound->MAPK Collagen Collagen Collagen->PLCg2 PKC PKC PLCg2->PKC PKC->MAPK PlateletAggregation Platelet Aggregation MAPK->PlateletAggregation Inflammation Inflammation MAPK->Inflammation MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Culture Culture SNU-16 cells in DMEM + 10% FBS at 37°C, 5% CO2 Seed Seed 2x10^6 cells/well in a 96-well plate Culture->Seed Incubate24h Incubate for 24 hours for cell attachment Seed->Incubate24h Preparethis compound Prepare this compound dilutions (0, 2.5, 5, 10, 25, 50, 75 µM) in DMSO Incubate24h->Preparethis compound Addthis compound Treat cells with This compound dilutions Preparethis compound->Addthis compound IncubateVariable Incubate for 12, 24, or 48 hours Addthis compound->IncubateVariable AddMTT Add MTT solution to each well IncubateVariable->AddMTT Incubate4h Incubate for 4 hours AddMTT->Incubate4h Solubilize Discard supernatant and add 100 µl DMSO Incubate4h->Solubilize ReadAbsorbance Measure absorbance on a microplate reader Solubilize->ReadAbsorbance Liver_Fibrosis_Workflow cluster_setup Animal Model Setup cluster_induction Fibrosis Induction & Treatment cluster_analysis Analysis Acclimation Acclimate C57BL/6 mice for one week Grouping Randomly divide mice into groups: Normal, CCl4, Colchicine, AG (25, 50, 100 mg/kg) Acclimation->Grouping Induction Administer 20% CCl4 in olive oil (6 mL/kg) subcutaneously twice a week for 7 weeks Grouping->Induction Treatment Orally treat AG groups with this compound and positive control with colchicine Grouping->Treatment Sacrifice Sacrifice mice at the end of the experiment Induction->Sacrifice Treatment->Sacrifice Biochem Perform biochemical assays on serum (ALT, AST, MDA, etc.) Sacrifice->Biochem Histo Conduct histopathological investigation of liver tissue Sacrifice->Histo Western Perform Western blot for α-SMA and TGF-β1 Sacrifice->Western

References

An In-Depth Technical Guide to the In Vivo Efficacy of Amarogentin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amarogentin, a secoiridoid glycoside primarily isolated from plants of the Swertia and Gentiana genera, is a compound of significant interest in the pharmaceutical and medical research communities.[1][2][3] Renowned for its potent bitterness, this compound has a rich history in traditional medicine, particularly in Ayurveda, for treating liver ailments.[4][5] Modern scientific inquiry has substantiated many of its historical uses, revealing a broad spectrum of pharmacological activities, including anti-diabetic, hepatoprotective, anti-cancer, and anti-leishmanial effects.[5][6][7] This technical guide provides a consolidated overview of the in vivo efficacy of this compound, focusing on key therapeutic areas. It synthesizes quantitative data from various studies, details experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development.

Anti-Diabetic and Vasculo-Metabolic Effects

This compound has demonstrated significant potential in the management of diabetes and related metabolic disorders. In vivo studies have shown its ability to ameliorate hyperglycemia and improve insulin (B600854) sensitivity.[6][8][9]

Data Presentation: In Vivo Anti-Diabetic Efficacy of this compound

Animal ModelInduction MethodThis compound DosageTreatment DurationKey Quantitative Outcomes
Type 1 Diabetic RatsStreptozotocin (B1681764) (STZ)-inducedDose-dependentNot SpecifiedAttenuated hyperglycemia; Reversed decreased GLUT4 in skeletal muscle; Reduced elevated PEPCK in the liver.[8][9]
Type 2 Diabetic RatsFructose-rich dietNot SpecifiedNot SpecifiedDecreased Homeostasis Model Assessment-Insulin Resistance (HOMA-IR); Increased insulin sensitivity.[8][9]
Diabetic MiceStreptozotocin (STZ)-inducedNot SpecifiedNot SpecifiedAttenuated diabetes-mediated neointimal thickening, collagen, and lipid deposition in the aorta; Improved circulating lipid levels and liver function.[10]

Experimental Protocols: A Representative Anti-Diabetic Study

A common experimental design to evaluate the anti-diabetic effects of this compound involves the use of streptozotocin (STZ)-induced diabetic rats, which models Type 1 diabetes.[8][9][11]

  • Animal Model: Male Wistar rats are often used.

  • Induction of Diabetes: A single intraperitoneal injection of STZ (dissolved in citrate (B86180) buffer) is administered to induce diabetes. Blood glucose levels are monitored, and rats with fasting blood glucose above a certain threshold (e.g., 250 mg/dL) are selected for the study.

  • Grouping and Treatment: The diabetic animals are divided into several groups: a diabetic control group receiving a vehicle, treatment groups receiving different doses of this compound orally, and a positive control group receiving a standard anti-diabetic drug like metformin.[8]

  • Parameters Monitored: Over the treatment period, parameters such as fasting blood glucose, body weight, and oral glucose tolerance are regularly measured.

  • Terminal Analysis: At the end of the study, animals are euthanized, and blood and tissue samples (liver, skeletal muscle) are collected for biochemical analysis (e.g., lipid profile, insulin levels) and protein expression analysis (e.g., Western blotting for GLUT4 and PEPCK).[8][9]

Mandatory Visualization: Experimental Workflow and Signaling Pathway

Workflow for STZ-Induced Diabetic Rat Model Study A Animal Acclimatization (e.g., Male Wistar Rats) B Induction of Type 1 Diabetes (Single IP injection of STZ) A->B C Confirmation of Diabetes (Fasting Blood Glucose > 250 mg/dL) B->C D Animal Grouping - Diabetic Control (Vehicle) - this compound Groups (various doses) - Positive Control (e.g., Metformin) C->D E Daily Oral Administration (Specified Duration) D->E F Monitoring During Treatment - Blood Glucose - Body Weight - Oral Glucose Tolerance Test E->F G Euthanasia & Sample Collection (Blood, Liver, Skeletal Muscle) F->G End of Study H Biochemical & Molecular Analysis - Serum Insulin & Lipids - Western Blot for GLUT4 & PEPCK G->H

Workflow for STZ-Induced Diabetic Rat Model Study.

This compound's Action on AMPK Signaling This compound This compound AMPK AMPK Activation This compound->AMPK activates ACC Phosphorylation of ACC AMPK->ACC eNOS Phosphorylation of eNOS AMPK->eNOS Glucose_Uptake Enhanced Glucose Uptake (in myotubes) AMPK->Glucose_Uptake Inflammation Reduced Endothelial Inflammation (TNF-α induced) AMPK->Inflammation Metabolic_Effects Improved Vasculo-Metabolic Effects Glucose_Uptake->Metabolic_Effects Inflammation->Metabolic_Effects

This compound's Action on AMPK Signaling.

Hepatoprotective Activity

This compound has shown significant protective effects against liver damage in various in vivo models. Its mechanisms of action include enhancing antioxidant defense systems and modulating signaling pathways involved in liver fibrosis and injury.[1][5][6][7]

Data Presentation: In Vivo Hepatoprotective Efficacy of this compound

Animal ModelInduction MethodThis compound Dosage (mg/kg)Treatment DurationKey Quantitative Outcomes
MiceCarbon tetrachloride (CCl4)25, 50, 1007 weeksDose-dependent decrease in ALT, AST, MDA, and hydroxyproline; Dose-dependent increase in albumin, cGMP, GPx, and SOD; Downregulation of α-SMA and TGF-β₁.[1]
MiceCCl4100Not SpecifiedAltered endogenous metabolite profiles related to amino acid and fatty acid metabolism.[2]
Ratsα-naphthylisothiocyanate (ANIT)Not SpecifiedNot SpecifiedDecreased plasma AST, ALT, ALP, TBIL, DBIL, and TBA; Improved bile flow rate; Suppressed oxidative stress.[12]

Experimental Protocols: A Representative Hepatofibrosis Study

The carbon tetrachloride (CCl4)-induced liver fibrosis model in mice is widely used to study the hepatoprotective effects of compounds like this compound.[1][2]

  • Animal Model: C57BL/6 or Swiss albino mice are commonly used.[2][4]

  • Induction of Fibrosis: Mice receive subcutaneous or intraperitoneal injections of CCl4 (typically dissolved in olive oil) twice a week for several weeks (e.g., seven weeks).[1][4]

  • Grouping and Treatment: The animals are divided into a control group, a CCl4 model group, this compound treatment groups (receiving various oral doses), and a positive control group (e.g., colchicine).[1]

  • Biochemical and Histopathological Analysis: At the end of the treatment period, blood and liver tissues are collected. Serum is analyzed for liver function enzymes (ALT, AST), and liver tissue is used for histopathological examination (e.g., H&E and Masson's trichrome staining) and to measure markers of oxidative stress (MDA, SOD) and fibrosis (hydroxyproline, α-SMA, TGF-β₁).[1]

Mandatory Visualization: Experimental Workflow and Signaling Pathway

Workflow for CCl4-Induced Liver Fibrosis Study A Selection of Mice (e.g., C57BL/6) B Induction of Liver Fibrosis (Subcutaneous CCl4 injections for 7 weeks) A->B C Grouping - Control - CCl4 Model - this compound (25, 50, 100 mg/kg) - Positive Control B->C D Daily Oral Gavage of this compound C->D E Sacrifice and Sample Collection (Blood and Liver Tissue) D->E End of 7 weeks F Biochemical Assays (ALT, AST, MDA, SOD, etc.) E->F G Histopathology (H&E, Masson's Staining) E->G H Western Blot & IHC (α-SMA, TGF-β1, MAPK pathway proteins) E->H

Workflow for CCl4-Induced Liver Fibrosis Study.

Hepatoprotective Mechanism of this compound CCl4 CCl4-Induced Liver Injury Oxidative_Stress Increased Oxidative Stress (e.g., ↑MDA, ↓SOD) CCl4->Oxidative_Stress MAPK_Activation MAPK Pathway Activation (↑p-ERK, ↑p-JNK, ↑p-p38) CCl4->MAPK_Activation Hepatoprotection Hepatoprotective Effects Fibrosis_Markers Increased Fibrosis Markers (↑α-SMA, ↑TGF-β1) MAPK_Activation->Fibrosis_Markers This compound This compound This compound->Oxidative_Stress inhibits This compound->MAPK_Activation inhibits Workflow for Human Cancer Xenograft Mouse Model A Subcutaneous Injection of Cancer Cells (e.g., SNU-16) into Nude Mice B Tumor Growth to Palpable Size A->B C Randomization into Groups - Control (Vehicle) - this compound Treatment B->C D Treatment Administration (e.g., IP injection for several weeks) C->D E Regular Monitoring - Tumor Volume (Calipers) - Body Weight D->E F Euthanasia and Tumor Excision E->F End of Study G Ex Vivo Tumor Analysis - Tumor Weight - Immunohistochemistry (Ki67) - Western Blot (PI3K/Akt pathway) F->G This compound's Anti-Cancer Action via PI3K/Akt Pathway This compound This compound PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway This compound->PI3K_Akt_mTOR downregulates Cell_Cycle G2/M Cell Cycle Arrest PI3K_Akt_mTOR->Cell_Cycle leads to Apoptosis Induction of Apoptosis PI3K_Akt_mTOR->Apoptosis leads to Tumor_Growth Inhibition of Tumor Growth Cell_Cycle->Tumor_Growth Apoptosis->Tumor_Growth Efficacy of this compound Formulations in Leishmaniasis Niosomal Niosomal this compound Liposomal Liposomal this compound Niosomal->Liposomal More Efficacious Efficacy Anti-Leishmanial Efficacy Niosomal->Efficacy Highest Free Free this compound Liposomal->Free More Efficacious Liposomal->Efficacy High Free->Efficacy Moderate

References

Amarogentin: A Comprehensive Technical Guide to its Influence on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amarogentin, a bitter secoiridoid glycoside primarily isolated from plants of the Gentianaceae family, has garnered significant scientific interest due to its diverse pharmacological activities. These include antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. At the molecular level, this compound exerts its effects by modulating a complex network of signaling pathways and altering the expression of numerous genes. This technical guide provides an in-depth analysis of the effects of this compound on gene expression, detailing the signaling pathways involved, summarizing the available quantitative data, and outlining the key experimental methodologies used in this field of research. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the exploration of this compound's therapeutic potential.

Introduction

This compound is a naturally occurring compound recognized for its potent biological activities.[1][2][3] Its therapeutic potential is attributed to its ability to interact with and modulate various cellular processes. A critical aspect of its mechanism of action lies in its capacity to regulate gene expression, thereby influencing protein synthesis and, consequently, cellular function. This guide will explore the known effects of this compound on the expression of genes involved in key physiological and pathological processes, including oxidative stress, inflammation, cancer, and diabetes.

Effects on Gene Expression: A Quantitative Overview

This compound has been shown to modulate the expression of a wide array of genes. While much of the existing literature describes these changes qualitatively (e.g., "significant increase" or "downregulation"), this section aims to present the available quantitative data to facilitate a more precise understanding of its impact.

Table 1: Quantified Effects of this compound on Gene and Protein Expression

CategoryGene/ProteinCell/Tissue TypeTreatment ConditionsFold/Percentage ChangeReference
Diabetes GLUT4 (protein)Skeletal muscle (STZ-induced diabetic rats)This compound administrationReversed decrease (specific fold change not provided, but visually significant in Western blot)[4][5]
Diabetes PEPCK (protein)Liver (STZ-induced diabetic rats)This compound administrationReduced elevated expression (specific fold change not provided, but visually significant in Western blot)[4]

Note: A significant portion of the available research on this compound's effects on gene expression does not provide specific fold-change or percentage-change data. The qualitative effects are discussed in the relevant sections below.

Key Signaling Pathways Modulated by this compound

This compound's influence on gene expression is mediated through its interaction with several crucial signaling pathways. Understanding these pathways is fundamental to elucidating its mechanism of action.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response.[6][7] this compound has been shown to activate this pathway, leading to the upregulation of several antioxidant and cytoprotective genes.[8]

  • Mechanism of Action: Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating their transcription.[6]

  • Target Genes: this compound treatment leads to the increased expression of Nrf2 itself, as well as its downstream targets, including superoxide (B77818) dismutase (SOD2), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[8] It also upregulates the anti-apoptotic protein Bcl-x1.[8]

Nrf2_Pathway cluster_nucleus Nuclear Events This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Antioxidant_Genes Antioxidant Genes (SOD2, CAT, GPx, Bcl-x1) Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n Binds to ARE_n->Antioxidant_Genes Promotes Transcription

This compound activates the Nrf2 antioxidant pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis.[9][10] this compound has been shown to inhibit the phosphorylation of key components of this pathway, including p38, ERK, and JNK, in various cell types.[9][10] This inhibition is associated with its anti-inflammatory and anti-platelet activation effects.[2][9][10]

  • Mechanism of Action: In response to inflammatory stimuli, upstream kinases activate the MAPK cascades (p38, ERK, and JNK). These activated kinases then phosphorylate downstream transcription factors, leading to the expression of inflammatory genes. This compound intervenes by preventing the phosphorylation and subsequent activation of p38, ERK, and JNK.

  • Downstream Effects: By inhibiting the MAPK pathway, this compound reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as MCP-1.[2]

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli Upstream_Kinases Upstream Kinases Inflammatory_Stimuli->Upstream_Kinases p38 p38 Upstream_Kinases->p38 ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK Transcription_Factors Transcription Factors p38->Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors This compound This compound This compound->p38 Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation Inflammatory_Genes Inflammatory Genes (IL-1β, IL-6, TNF-α, MCP-1) Transcription_Factors->Inflammatory_Genes Activate Transcription

This compound inhibits the MAPK signaling cascade.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is central to cell survival, growth, and proliferation.[11] Dysregulation of this pathway is common in cancer. This compound has demonstrated anti-cancer effects by downregulating the PI3K/Akt signaling pathway.[12][13][14]

  • Mechanism of Action: Growth factors activate receptor tyrosine kinases, which in turn activate PI3K. PI3K then phosphorylates PIP2 to PIP3, which recruits and activates Akt. Activated Akt phosphorylates numerous downstream targets, promoting cell survival and proliferation. This compound inhibits the phosphorylation and activation of Akt.

  • Downstream Effects: Inhibition of the PI3K/Akt pathway by this compound leads to G2/M cell cycle arrest and apoptosis in cancer cells.[12][13] This is associated with the upregulation of the tumor suppressor p53 and downregulation of human telomerase reverse transcriptase (hTERT).[13]

This compound inhibits the PI3K/Akt survival pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[15][16] this compound has been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB.[15][16]

  • Mechanism of Action: In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound inhibits the phosphorylation of NF-κB, preventing its activation and nuclear translocation.[15][16]

  • Downstream Effects: By inhibiting the NF-κB pathway, this compound reduces the expression of pro-inflammatory cytokines and mediators.[15][16] This is also linked to the activation of the AMPK/SIRT1 pathway, which can suppress NF-κB signaling.[15][16]

NFkB_Pathway cluster_nucleus Nuclear Events Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to This compound This compound This compound->NFkB Inhibits Phosphorylation Inflammatory_Genes Pro-inflammatory Genes NFkB_n NF-κB NFkB_n->Inflammatory_Genes Activates Transcription

This compound inhibits the NF-κB inflammatory pathway.
Notch Signaling Pathway

The Notch signaling pathway is involved in cell fate decisions, proliferation, and stem cell maintenance.[17] Aberrant Notch signaling is implicated in cancer development and the maintenance of cancer stem cells. This compound has been found to inhibit the Notch signaling pathway in lung cancer cells.[17]

  • Mechanism of Action: The Notch pathway is activated by the binding of a ligand (e.g., Delta-like ligand 4, DLL4) to the Notch receptor. This triggers a series of proteolytic cleavages, releasing the Notch intracellular domain (NICD), which translocates to the nucleus. In the nucleus, NICD forms a complex with transcription factors to activate the expression of target genes, such as Hes1.[17] this compound treatment leads to a decrease in the expression of DLL4, NICD, and Hes1.[17]

  • Downstream Effects: By inhibiting the Notch pathway, this compound can suppress cancer stem cell-like features, reduce cell proliferation, migration, and invasion in lung cancer cells.[17]

Notch_Pathway cluster_nucleus Nuclear Events DLL4 DLL4 (Ligand) Notch_Receptor Notch Receptor DLL4->Notch_Receptor Binds to NICD_Release NICD Release Notch_Receptor->NICD_Release NICD NICD NICD_Release->NICD Nucleus Nucleus NICD->Nucleus Translocates to This compound This compound This compound->DLL4 Downregulates Expression This compound->NICD Downregulates Expression Target_Genes Target Genes (e.g., Hes1) NICD_n NICD NICD_n->Target_Genes Activates Transcription

This compound inhibits the Notch signaling pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of this compound's effects on gene and protein expression.

Gene Expression Analysis by Real-Time Quantitative PCR (qPCR)

qPCR_Workflow start Start: Cell/Tissue Homogenization rna_extraction RNA Extraction (e.g., Trizol method) start->rna_extraction rna_quantification RNA Quantification and Quality Check (e.g., NanoDrop) rna_extraction->rna_quantification cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_quantification->cdna_synthesis qpcr_setup qPCR Reaction Setup (SYBR Green/TaqMan) cdna_synthesis->qpcr_setup qpcr_run Real-Time PCR Amplification (e.g., 40 cycles) qpcr_setup->qpcr_run data_analysis Data Analysis (Ct values, ΔΔCt method) qpcr_run->data_analysis end End: Relative Gene Expression Levels data_analysis->end Western_Blot_Workflow start Start: Cell/Tissue Lysis & Protein Extraction protein_quantification Protein Quantification (e.g., BCA assay) start->protein_quantification sds_page SDS-PAGE (Protein Separation by Size) protein_quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., with BSA or milk) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) Incubation primary_ab->secondary_ab detection Chemiluminescent Detection and Imaging secondary_ab->detection end End: Protein Band Quantification detection->end

References

Preliminary Research on Amarogentin Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amarogentin, a secoiridoid glycoside primarily isolated from plants of the Swertia and Gentiana genera, has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-diabetic, and anti-inflammatory properties. As with any potential therapeutic agent, a thorough understanding of its toxicity profile is paramount for further development. This technical guide provides a preliminary overview of the existing research on this compound toxicity. It summarizes available quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to facilitate further investigation by researchers and drug development professionals. While current data suggests a favorable safety profile in specific contexts, this guide also highlights the significant gaps in the toxicological data for this compound, underscoring the need for comprehensive future studies.

Quantitative Toxicity Data

The publicly available quantitative data on this compound toxicity is currently limited. Most studies have focused on its therapeutic efficacy, with toxicity assessments being secondary endpoints.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssayIncubation Time (hrs)IC50 (µM)Reference
SNU-16 (Human Gastric Cancer)MTT1223.6[1]
2417.8[1]
4812.4[1]

Table 2: In Vivo Toxicity of this compound

SpeciesDosing RegimenDurationObserved EffectsReference
HamsterNot specified (free, liposomal, and niosomal forms)Not specifiedNo toxicity observed based on blood pathology, histological staining of tissues, and specific enzyme levels related to normal liver function.[2]
Mice25, 50, and 100 mg/kg (oral)7 weeksDelayed the formation of CCl4-induced liver fibrosis; decreased ALT, AST, MDA, and hydroxyproline (B1673980) levels; increased albumin, cGMP, GPx, and SOD levels.[3]
Mice100 mg/kg (oral)Not specifiedHepatoprotective effects against CCl4-induced liver fibrosis.

No Observed Adverse Effect Level (NOAEL) and Lethal Dose 50 (LD50) data for this compound from acute, sub-chronic, or chronic toxicity studies are not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the toxicity assessment of this compound are not extensively published. The following sections provide generalized protocols based on the methodologies mentioned in the existing literature and standard toxicological practices.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on a given cell line.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control.

  • Incubation: Incubate the plates for desired time points (e.g., 12, 24, 48 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vivo Acute Oral Toxicity Study (General Protocol - OECD 423)

As no specific acute toxicity studies for this compound were found, this is a generalized protocol.

  • Animal Selection: Use healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females are used first).

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days.

  • Dosing: Administer this compound orally by gavage at a starting dose of 2000 mg/kg body weight to a single animal. If the animal survives, dose two additional animals at the same level.

  • Observation: Observe the animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.

  • Data Analysis: Based on the observed mortality, the LD50 can be estimated.

In Vivo Sub-chronic Toxicity Study and Histopathological Analysis (General Protocol)

This protocol is a generalized representation based on the hamster study that reported no toxicity.

  • Animal Model: Use a relevant animal model, such as hamsters.

  • Dosing: Administer this compound (in free or encapsulated form) daily via an appropriate route (e.g., oral gavage) for a specified period (e.g., 28 or 90 days). Include a control group receiving the vehicle.

  • Clinical Observations: Monitor the animals daily for any signs of toxicity. Record body weight and food/water consumption regularly.

  • Blood Pathology: At the end of the study, collect blood samples for hematological and clinical chemistry analysis. Key parameters for liver function include alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).

  • Histopathology: Euthanize the animals and perform a full necropsy. Collect major organs (liver, kidney, spleen, heart, lungs, etc.), weigh them, and preserve them in 10% neutral buffered formalin. Process the tissues for histopathological examination by embedding in paraffin, sectioning, and staining with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Microscopic Examination: A qualified pathologist should examine the stained tissue sections for any treatment-related pathological changes.

Western Blot Analysis for Signaling Pathway Proteins

This is a general protocol for assessing the effect of this compound on protein expression and phosphorylation in signaling pathways.

  • Cell Lysis: Treat cells with this compound for the desired time and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-PLCγ2, PLCγ2, p-MAPK, MAPK, p-Akt, Akt, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways Implicated in this compound's Effects

Several signaling pathways have been identified to be modulated by this compound, which may be relevant to its potential toxicological and pharmacological effects.

PLCγ2-PKC and MAPK Signaling Pathway

This compound has been shown to inhibit collagen-induced platelet aggregation by affecting the PLCγ2-PKC and MAPK signaling pathways.

PLC_MAPK_Pathway cluster_membrane Platelet Membrane This compound This compound PLCg2 PLCγ2 This compound->PLCg2 inhibits phosphorylation MAPK MAPKs (ERK, JNK, p38) This compound->MAPK inhibits phosphorylation Collagen Collagen GPVI GPVI Receptor Collagen->GPVI binds GPVI->PLCg2 activates PKC PKC PLCg2->PKC activates PLCg2->MAPK activates Platelet_Activation Platelet Activation & Aggregation PKC->Platelet_Activation MAPK->Platelet_Activation

Figure 1: this compound's inhibition of the PLCγ2-PKC and MAPK signaling pathways.

AMPK/SIRT1/NF-κB Signaling Pathway

This compound has demonstrated protective effects in a model of sepsis-induced brain injury by modulating the AMPK/SIRT1/NF-κB pathway.

AMPK_SIRT1_NFkB_Pathway This compound This compound AMPK AMPK This compound->AMPK activates Neuroprotection Neuroprotection This compound->Neuroprotection LPS LPS (Sepsis) NFkB NF-κB LPS->NFkB activates SIRT1 SIRT1 AMPK->SIRT1 activates AMPK->Neuroprotection SIRT1->NFkB inhibits (deacetylation) SIRT1->Neuroprotection Inflammation Neuroinflammation & Oxidative Stress NFkB->Inflammation PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K downregulates Akt Akt This compound->Akt downregulates (phosphorylation) mTOR mTOR This compound->mTOR downregulates Apoptosis Apoptosis This compound->Apoptosis induces Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Receptor->PI3K activates PI3K->Akt activates (phosphorylation) Akt->mTOR activates Cell_Survival Cell Survival, Proliferation, & Growth Akt->Cell_Survival mTOR->Cell_Survival

References

Methodological & Application

Application Notes & Protocols for the Extraction of Amarogentin from Swertia chirata

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Swertia chirata, a medicinal herb found in the Himalayan region, is a rich source of various bioactive phytochemicals, including xanthones, flavonoids, and secoiridoid glycosides.[1][2] Among these, Amarogentin, a secoiridoid glycoside, is of significant interest due to its potent biological activities.[1][3] It is known to be one of the most bitter natural compounds and is responsible for many of the plant's therapeutic properties, such as anti-cancer, anti-diabetic, hepatoprotective, and anti-inflammatory effects.[3][4] this compound has been shown to modulate various cellular pathways, including the downregulation of cyclooxygenase-2 (COX-2) and inhibition of the PI3K/Akt signaling pathway.[5][6]

These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from Swertia chirata, tailored for research and drug development applications.

Phytochemical Profile

Swertia chirata contains a diverse array of bioactive compounds. The primary chemical constituents of therapeutic importance include:

  • Secoiridoids: this compound, Swertiamarin, Gentiopicrin, Amaroswerin.[7][8]

  • Xanthones: Mangiferin.[7][8]

  • Triterpenoids: Ursolic Acid, Oleanolic Acid.[8]

This compound is a key biomarker for Swertia chirata and is often used for the standardization of its extracts.[9]

Extraction Methodologies

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Various techniques have been evaluated, with their efficiencies depending on parameters such as solvent choice, temperature, and extraction duration.

Plant Material Preparation
  • Obtain whole dried plant material of Swertia chirata. The inflorescence and leaf mixture (IL) has been reported to contain the highest quantity of this compound.[7]

  • Grind the plant material into a coarse powder. For certain methods, a specific particle size (e.g., 3 mm) may be optimal.[8]

  • For initial purification, the powdered material can be defatted using a non-polar solvent like petroleum ether (40-60°C) prior to the main extraction.[10]

Protocol 1: Static Extraction (SE)

This method has been reported to be the most efficient for this compound recovery from S. chirata.[11][12]

Materials:

  • Powdered Swertia chirata

  • Methanol (B129727)

  • Erlenmeyer flask

  • Shaker (optional)

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 1 gram of the powdered plant material and place it in an Erlenmeyer flask.

  • Add a defined volume of methanol (a solvent-to-solid ratio of 40 mL/g can be used as a starting point).[13]

  • Seal the flask and keep it at room temperature for 24 hours. Occasional shaking can improve extraction efficiency.

  • After 24 hours, filter the mixture to separate the extract from the plant debris.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Store the dried extract at -20°C for further analysis.

Protocol 2: Ultrasonic Extraction (USE)

Ultrasonication offers a more rapid extraction process compared to static methods.[12]

Materials:

  • Powdered Swertia chirata

  • Methanol

  • Beaker or flask

  • Ultrasonic bath/sonicator

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place 1 gram of powdered plant material in a beaker.

  • Add methanol (e.g., 40 mL).

  • Place the beaker in an ultrasonic bath.

  • Sonicate the mixture for a specified duration. Optimal times can range from 15 to 50 minutes.[12][13]

  • Maintain a controlled temperature during sonication (e.g., 35°C to 65°C) as higher temperatures can enhance extraction.[8][13]

  • After sonication, filter the extract and concentrate it using a rotary evaporator.

Protocol 3: Hydro-alcoholic Extraction for Purification

This method is suitable when planning for subsequent purification steps like column chromatography.[9]

Materials:

  • Powdered Swertia chirata

  • Hydro-alcoholic solution (e.g., 70% ethanol (B145695) or methanol)

  • Reflux apparatus or soxhlet extractor

  • Separatory funnel

  • n-Butanol

  • Chloroform (B151607)

  • Distilled water

Procedure:

  • Extract the powdered plant material with a hydro-alcoholic solution using a suitable method (e.g., reflux or maceration).

  • Concentrate the hydro-alcoholic extract to remove the alcohol.

  • Resuspend the dried extract in water.

  • Perform liquid-liquid partitioning by first extracting with chloroform in a separatory funnel to remove less polar compounds. Discard the chloroform layer.[10]

  • Subsequently, extract the remaining aqueous layer with n-butanol. The n-butanol fraction will contain the bitter compounds, including this compound.[10]

  • Collect the n-butanol layer and concentrate it to dryness. This enriched extract is now ready for chromatographic purification.

Purification Protocol

Purification is essential to isolate this compound from other co-extracted compounds.

Protocol 4: Column Chromatography

Materials:

  • Enriched extract (from Protocol 3.4)

  • Silica (B1680970) gel (for column chromatography)

  • Macroporous resin (e.g., D101)[14]

  • Solvent system for elution (e.g., gradient of ethyl acetate (B1210297) and methanol)

  • Glass column

  • Fraction collector

Procedure:

  • Adsorption: Dissolve the enriched extract in a minimal amount of the initial mobile phase. Alternatively, use a macroporous resin column by first filtering the aqueous leaching liquor through the column.[14]

  • Packing: Prepare a silica gel column using a suitable solvent slurry.

  • Loading: Carefully load the dissolved sample onto the top of the column.

  • Elution: Begin elution with a solvent system. A gradient system is often effective. For resin, an elution with 70% ethanol can be used to parse this compound.[14]

  • Fraction Collection: Collect the eluate in separate fractions using a fraction collector.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.[9]

  • Pooling and Concentration: Pool the pure fractions and concentrate them to obtain isolated this compound.

Data Presentation: Quantitative Summary

Table 1: Comparison of Extraction Methods for this compound from S. chirata
Extraction MethodSolventDurationReported Yield (mg/g of dry plant material)Reference
Static Extraction (SE)Methanol24 hours5.79[11][12]
Continuous Shaking (CSE)Methanol24 hours3.74 (approx.)[12]
Ultrasonic Extraction (USE)Methanol15 minutesLower than SE and CSE[12]
Table 2: Stability of this compound in Different Solvents over 6 Months
Solvent SystemInitial Purity (%)Purity after 6 Months (%)Degradation (%)Reference
Methanol99.8797.212.66[10]
Methanol:Water (75:25)99.8727.8172.06[10]
Methanol:Water (50:50)99.8718.3581.52[10]
Methanol:Water (25:75)99.8721.4678.41[10]
Water99.8745.8354.04[10]
Data indicates that pure methanol is the best solvent for storing isolated this compound.[10]

Analytical Quantification Protocols

Accurate quantification of this compound is crucial for standardization and quality control.

Protocol 5: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Reverse-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[15]

  • Mobile Phase: A gradient or isocratic system can be used. A common mobile phase consists of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water (25:75 v/v).[12]

  • Flow Rate: 0.7 - 1.0 mL/min.[12][15]

  • Detection Wavelength: 230 nm or 235 nm.[12][15]

  • Injection Volume: 20 µL.[12]

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of dilutions (e.g., 2.5, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.[12]

  • Sample Preparation: Dissolve a known weight of the dried plant extract in methanol, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.[9] Calculate the concentration using the standard calibration curve.

Protocol 6: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a rapid and high-throughput alternative for quantification.

Instrumentation:

  • HPTLC system with an automatic sampler and scanner.

  • Stationary Phase: Silica gel 60 F254 HPTLC plates.[16]

  • Mobile Phase: A suitable solvent system (e.g., ethyl acetate:methanol:water).

  • Detection: Densitometric scanning at 235 nm.

Procedure:

  • Standard and Sample Application: Spot known volumes of the standard this compound solution and sample extracts onto the HPTLC plate using an automatic sampler.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Drying: Dry the plate thoroughly.

  • Scanning: Scan the dried plate using a TLC scanner at 235 nm.

  • Quantification: Correlate the peak areas of the sample spots with the calibration curve generated from the standards.

Mandatory Visualizations

Experimental Workflow Diagram

Extraction_Workflow cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_processing 3. Primary Processing cluster_purification 4. Purification & Analysis plant_material Swertia chirata Plant Material (Dried and Powdered) defatting Optional: Defatting (Petroleum Ether) plant_material->defatting extraction_method Select Method defatting->extraction_method se Static Extraction (Methanol, 24h) extraction_method->se use Ultrasonic Extraction (Methanol, 15-50 min) extraction_method->use hae Hydro-alcoholic Extraction extraction_method->hae filtration Filtration & Concentration (Rotary Evaporator) se->filtration use->filtration hae->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (Column Chromatography) crude_extract->purification analysis Analysis & Quantification (HPLC / HPTLC) purification->analysis pure_this compound Isolated this compound analysis->pure_this compound

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway Diagram

This compound has been shown to abrogate collagen-induced platelet activation by inhibiting the Phospholipase C (PLC) γ2-Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.[17]

Signaling_Pathway cluster_membrane Platelet Cell Membrane cluster_cytosol Cytosol collagen Collagen receptor Collagen Receptor (e.g., GPVI) collagen->receptor binds plcg2 PLCγ2 receptor->plcg2 activates pkc PKC plcg2->pkc activates mapk MAPK Pathway (p38, ERK, JNK) pkc->mapk activates aggregation Platelet Activation & Aggregation mapk->aggregation leads to This compound This compound This compound->plcg2 inhibits

Caption: this compound's Inhibition of Platelet Activation Pathway.

References

Application Note: Quantification of Amarogentin using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise and accurate quantification of Amarogentin. This protocol is particularly relevant for the analysis of this compound in plant extracts, such as those from Swertia chirayita, and is designed for use by researchers in natural product chemistry, quality control laboratories, and drug development. The method is simple, reproducible, and specific, making it suitable for routine analysis.

Introduction

This compound is a secoiridoid glycoside known for being one of the most bitter natural compounds.[1] It is a key bioactive constituent in plants of the Gentianaceae family, notably Swertia chirayita, which is used in traditional medicine.[2][3] The therapeutic potential of this compound necessitates a reliable method for its quantification to ensure the quality and consistency of herbal products and for pharmacological research. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the accurate quantification of such secondary metabolites.[2] This document provides a comprehensive protocol for the determination of this compound using a reverse-phase HPLC-UV system.

Experimental Protocol

This section outlines the necessary reagents, equipment, and step-by-step procedures for sample preparation and chromatographic analysis.

2.1 Materials and Reagents

  • This compound analytical standard (≥98% purity)[4][5]

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade/deionized)

  • Dichloromethane (B109758) (for optional defatting step)

  • Plant material (e.g., dried and powdered Swertia chirayita)

  • 0.22 µm or 0.45 µm Syringe filters

2.2 Equipment

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Soxhlet apparatus (optional, for extraction)

  • Rotary evaporator

  • Vortex mixer

  • Centrifuge

  • Ultrasonic bath

2.3 Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 5 µg/mL to 200 µg/mL. These will be used to construct the calibration curve.

2.4 Sample Preparation

The following protocol is a general guideline for extracting this compound from plant material.[6][7]

  • Defatting (Optional): Weigh 2 g of the dried, powdered plant material. To remove non-polar compounds, perform an initial extraction with dichloromethane using a Soxhlet apparatus.[6] Discard the dichloromethane extract.

  • Methanol Extraction: Extract the defatted plant material (or the initial 2 g sample if not defatting) with 100 mL of methanol for several hours (e.g., 8 hours in a Soxhlet apparatus or by heating in a water bath).[6][7]

  • Concentration: Filter the methanol extract. Concentrate the filtrate to dryness using a rotary evaporator.

  • Partitioning: Dissolve the dried residue in 25 mL of distilled water and partition it with n-butanol (3 x 20 mL). Combine the n-butanol layers.[6]

  • Final Preparation: Evaporate the n-butanol layers to dryness. Re-dissolve the final residue in a known volume of the mobile phase (e.g., 10 mL).

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection.

2.5 Chromatographic Conditions

The following HPLC parameters have been shown to be effective for this compound analysis.[3][8][9]

ParameterCondition
Instrument Waters HPLC or equivalent with UV Detector
Column Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Methanol:Water (45:55, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 235 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time ~30-35 minutes

Method Validation Summary

The described HPLC-UV method has been validated according to International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose.[8][9] Key validation parameters are summarized below.

Validation ParameterResult
Linearity Range 5.93 - 190 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.296 µg/mL
Limit of Quantification (LOQ) 0.593 µg/mL (for Amaroswerin, a related compound)
Accuracy (% Recovery) 102.30%
Precision (% RSD) < 3% for intra-day and inter-day repeatability
Specificity The method demonstrates good resolution for this compound from other components in plant extracts.

Table based on data from a validation study for this compound and a related compound, Amaroswerin.[9]

Quantitative Results in Swertia chirayita

The validated method has been applied to determine the this compound content in various parts of Swertia chirayita plants. The results highlight a significant variation in concentration depending on the plant part and cultivation method.[6][7][10]

Sample SourceThis compound Content (% w/w)
Field Grown Plant - Flowers 0.617%
Field Grown Plant - Leaves 0.447%
Field Grown Plant - Stem 0.426%
Field Grown Plant - Roots 0.369%
Tissue Cultured Plant 0.08%
Callus Culture 0.05%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plant Plant Material (e.g., Swertia chirayita) Grind Dry & Powder Plant->Grind Standard This compound Standard Stock Prepare Stock Solution Standard->Stock Extract Solvent Extraction (Methanol) Grind->Extract Purify Filter & Concentrate Extract->Purify Final_Sample Dissolve in Mobile Phase Purify->Final_Sample Inject Inject Sample/Standard Final_Sample->Inject Dilute Serial Dilution Stock->Dilute Working_Std Prepare Working Standards Dilute->Working_Std Working_Std->Inject HPLC HPLC System (C18 Column, UV Detector) Chromatogram Generate Chromatogram HPLC->Chromatogram Inject->HPLC Cal_Curve Construct Calibration Curve (Peak Area vs. Concentration) Chromatogram->Cal_Curve Quantify Quantify this compound in Sample Chromatogram->Quantify Cal_Curve->Quantify Report Final Report Quantify->Report

Caption: Experimental workflow for this compound quantification.

Chemical_Classification A Natural Products B Terpenoids A->B C Monoterpenes (C10) B->C D Iridoids C->D E Secoiridoids D->E F This compound E->F Target Analyte G Swertiamarin E->G Related Compound H Amaroswerin E->H Related Compound

Caption: Chemical classification of this compound.

Conclusion

The HPLC-UV method described provides a robust and reliable tool for the quantification of this compound in various sample matrices, particularly in herbal extracts. The protocol is straightforward, utilizing standard reverse-phase chromatography, and has been validated for its accuracy, precision, and linearity. This application note serves as a comprehensive guide for researchers and quality control analysts, facilitating the standardized analysis of this important bioactive compound.

References

Application Notes and Protocols for Amarogentin Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amarogentin is a secoiridoid glycoside first isolated from the medicinal plant Swertia chirayita.[1][2] It is known for its potent bitter taste and a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and hepatoprotective effects.[1][2][3][4][5] These application notes provide a comprehensive overview of the in vitro use of this compound, including its mechanism of action, protocols for cell culture treatment, and key signaling pathways it modulates.

Mechanism of Action

This compound exerts its biological effects through various mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and modulating key cellular signaling pathways.[6][7] In cancer cells, it has been shown to stimulate apoptosis and reduce cell proliferation.[1][3] Its anti-inflammatory properties are attributed to its ability to block pro-inflammatory mediators such as TNF-α and IL-6.[1][2][3][5] Furthermore, this compound has demonstrated anti-diabetic activity by improving insulin (B600854) sensitivity and modifying glucose metabolism.[1][3]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Gastric Cancer Cells (SNU-16)
Concentration (µM)Apoptotic Cells (%)Reference
1032.5[6][7]
5045.2[6][7]
7557.1[6][7]
Table 2: Effect of this compound on PC12 Cells under Oxidative Stress
TreatmentEffectConcentrationReference
This compoundIncreased SOD2, CAT, GPx, Nrf2, and Bcl-x1 gene expression1 and 3 µM[8][9]
This compoundReduced intracellular ROS and MDA levelsNot specified[8][9]
This compoundInduced neurite outgrowth0.3, 1, and 3 µM[8]

Experimental Protocols

Protocol 1: General Cell Culture Treatment with this compound

This protocol provides a general workflow for treating adherent cell lines with this compound.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Adherent cell line of interest

  • Cell culture flasks/plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in DMSO. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed cells in appropriate cell culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow for 24 hours.

  • Treatment Preparation: Dilute the this compound stock solution to the desired final concentrations in a complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (e.g., <0.1%).

  • Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the different concentrations of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO but without this compound).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream assays such as cell viability (MTT, WST-1), apoptosis (flow cytometry with Annexin V/PI staining), cell cycle analysis (flow cytometry with propidium (B1200493) iodide), protein expression (Western blotting), or gene expression (RT-qPCR).

G cluster_workflow Experimental Workflow for this compound Treatment prep Prepare this compound Stock Solution seed Seed Cells in Culture Plates prep->seed 1. treat Treat Cells with this compound seed->treat 2. incubate Incubate for a Defined Period treat->incubate 3. analyze Perform Downstream Assays incubate->analyze 4. G cluster_pathway This compound's Impact on PI3K/Akt/mTOR Signaling This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation G cluster_pathway This compound's Modulation of MAPK Signaling This compound This compound MAPK MAPK Pathway (p38, ERK, JNK) This compound->MAPK inhibits Inflammation Inflammation MAPK->Inflammation Platelet Platelet Activation MAPK->Platelet

References

Application of Amarogentin in Diabetic Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amarogentin, a secoiridoid glycoside primarily isolated from plants of the Gentianaceae family, has emerged as a promising natural compound in the field of diabetic research.[1][2] Its multifaceted pharmacological activities, particularly its anti-diabetic properties, have garnered significant attention.[2] this compound has been shown to modulate glucose metabolism and improve insulin (B600854) sensitivity, making it a valuable tool for investigating novel therapeutic strategies for both type 1 and type 2 diabetes.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in diabetic research, targeted at researchers, scientists, and professionals in drug development.

Mechanism of Action in Diabetes

This compound exerts its anti-diabetic effects through several key mechanisms, primarily centered around the regulation of glucose transport, gluconeogenesis, and cellular energy sensing.

1. Modulation of Glucose Transporter 4 (GLUT4) and Phosphoenolpyruvate Carboxykinase (PEPCK):

In diabetic animal models, this compound has been demonstrated to influence the expression of critical proteins involved in glucose homeostasis. It reverses the decreased levels of Glucose Transporter 4 (GLUT4) in skeletal muscle.[3] GLUT4 is the primary insulin-regulated glucose transporter responsible for glucose uptake into muscle and adipose tissue. By increasing GLUT4 expression, this compound facilitates the disposal of glucose from the bloodstream into peripheral tissues.[3][4]

Simultaneously, this compound reduces the elevated expression of Phosphoenolpyruvate Carboxykinase (PEPCK) in the liver.[3] PEPCK is a rate-limiting enzyme in gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. By downregulating PEPCK, this compound helps to suppress excessive hepatic glucose production, a key contributor to hyperglycemia in diabetes.[3]

2. Activation of AMP-Activated Protein Kinase (AMPK):

A pivotal mechanism underlying the beneficial effects of this compound is its ability to activate AMP-activated protein kinase (AMPK).[5] AMPK acts as a cellular energy sensor; its activation initiates signaling cascades that promote catabolic processes to generate ATP while inhibiting anabolic pathways that consume ATP. In the context of diabetes, AMPK activation by this compound leads to:

  • Enhanced Glucose Uptake: Activated AMPK promotes the translocation of GLUT4 to the plasma membrane in skeletal muscle cells, thereby increasing glucose uptake.[6]

  • Suppression of Gluconeogenesis: AMPK activation in the liver inhibits the expression of gluconeogenic enzymes like PEPCK, reducing hepatic glucose output.[7]

  • Improved Insulin Sensitivity: By modulating various downstream targets, AMPK activation contributes to overall improvements in insulin sensitivity.[7]

The following diagram illustrates the signaling pathway of this compound in regulating glucose metabolism.

Amarogentin_Signaling cluster_muscle Skeletal Muscle cluster_liver Liver This compound This compound AMPK_m AMPK This compound->AMPK_m Activates PEPCK PEPCK Expression This compound->PEPCK Decreases GLUT4_exp GLUT4 Expression AMPK_m->GLUT4_exp Increases GLUT4_trans GLUT4 Translocation AMPK_m->GLUT4_trans Promotes GLUT4_exp->GLUT4_trans Glucose_Uptake Glucose Uptake GLUT4_trans->Glucose_Uptake Increases Gluconeogenesis Gluconeogenesis PEPCK->Gluconeogenesis Decreases

This compound's signaling pathway in glucose metabolism.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineConcentration/EC₅₀EffectReference
AMPK ActivationHuman α2β1γ1 trimeric AMPK277 pM (EC₅₀)Activates the trimeric kinase[8]

Table 2: In Vivo Effects of this compound in Diabetic Rat Models

Animal ModelTreatmentParameterResultReference
Fructose-rich chow-fed ratsThis compound (0.5 mg/kg)Plasma GlucoseDecreased from 135.7 ± 2.1 to 120.8 ± 1.7 mg/dL (p < 0.05)[1]
Fructose-rich chow-fed ratsThis compound (0.5 mg/kg)Plasma InsulinDecreased from 3.2 ± 0.2 to 2.6 ± 0.2 μg/L (p < 0.05)[1]
Fructose-rich chow-fed ratsThis compound (dose-dependent)HOMA-IRSignificantly reduced[9]
STZ-induced diabetic ratsThis compound (dose-dependent)Plasma GlucoseDose-dependent attenuation of hyperglycemia[3]
STZ-induced diabetic ratsThis compound (0.5 mg/kg)GLUT4 Expression (Skeletal Muscle)Reversed the STZ-induced decrease[3]

Experimental Protocols

This section provides detailed protocols for key experiments to study the effects of this compound in diabetes research.

In Vivo Studies: Induction of Diabetes and this compound Treatment

1. Streptozotocin (STZ)-Induced Type 1 Diabetes Model in Rats

This protocol describes the induction of type 1 diabetes in rats using streptozotocin, a chemical toxic to pancreatic β-cells.[10]

  • Animals: Male Sprague-Dawley or Wistar rats (180-220 g).

  • Materials:

    • Streptozotocin (STZ)

    • Citrate (B86180) buffer (0.1 M, pH 4.5), cold

    • Saline (0.9% NaCl), sterile

    • Glucose meter and test strips

  • Procedure:

    • Fast the rats for 12-16 hours before STZ injection.

    • Prepare a fresh solution of STZ in cold citrate buffer immediately before use. A typical dose is 50-65 mg/kg body weight.[11]

    • Administer the STZ solution via a single intraperitoneal (i.p.) injection.

    • Administer a 5% glucose solution to the drinking water for the first 24 hours post-injection to prevent initial hypoglycemia.

    • Monitor blood glucose levels 48-72 hours after STZ injection from the tail vein. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic.

  • This compound Treatment:

    • Prepare this compound solution or suspension. For oral administration, this compound can be dissolved in water or suspended in a vehicle like 0.5% carboxymethylcellulose (CMC).[12]

    • Administer this compound orally via gavage at desired doses (e.g., 0.1, 0.5, 1.0 mg/kg) daily for the duration of the study (e.g., 4-8 weeks).[1][13]

2. High-Fructose Diet-Induced Type 2 Diabetes/Insulin Resistance Model in Rats

This protocol outlines the induction of insulin resistance and a type 2 diabetic phenotype using a high-fructose diet.

  • Animals: Male Sprague-Dawley or Wistar rats (180-220 g).

  • Diet:

    • Control group: Standard rat chow and plain drinking water.

    • Fructose (B13574) group: Standard rat chow and a 10-20% fructose solution as the sole source of drinking water.

  • Procedure:

    • House the rats in individual cages and provide ad libitum access to their respective diets and drinking solutions.

    • The development of insulin resistance typically occurs over 6-8 weeks.

    • Monitor body weight, food and fluid intake, and fasting blood glucose and insulin levels periodically.

  • This compound Treatment:

    • Introduce this compound into the treatment group's regimen after the establishment of insulin resistance.

    • Administer this compound orally at the desired doses daily for the specified treatment period.

Diabetes_Model_Workflow cluster_t1dm Type 1 Diabetes Model cluster_t2dm Type 2 Diabetes Model start Select Rat Strain (Sprague-Dawley or Wistar) STZ_injection Single i.p. Injection of Streptozotocin (STZ) start->STZ_injection Fructose_diet High-Fructose Diet (6-8 weeks) start->Fructose_diet Confirm_T1DM Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) STZ_injection->Confirm_T1DM Treatment This compound Treatment (Oral Gavage) Confirm_T1DM->Treatment Confirm_T2DM Confirm Insulin Resistance (HOMA-IR) Fructose_diet->Confirm_T2DM Confirm_T2DM->Treatment Analysis Metabolic and Molecular Analysis Treatment->Analysis

Workflow for inducing diabetic models and treatment.
Metabolic Assays

1. Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the body's ability to clear a glucose load from the circulation.

  • Procedure:

    • Fast rats for 12-16 hours.

    • Collect a baseline blood sample (t=0) from the tail vein.

    • Administer a glucose solution (2 g/kg body weight) orally via gavage.

    • Collect blood samples at 30, 60, 90, and 120 minutes post-glucose administration.

    • Measure blood glucose concentrations at each time point.

2. Homeostasis Model Assessment of Insulin Resistance (HOMA-IR)

HOMA-IR is an index used to quantify insulin resistance.

  • Procedure:

    • Measure fasting blood glucose (mg/dL) and fasting plasma insulin (µU/mL) levels.

    • Calculate HOMA-IR using the formula: HOMA-IR = [Fasting Insulin (µU/mL) x Fasting Glucose (mg/dL)] / 405

In Vitro Assays

1. Glucose Uptake Assay in L6 Myotubes

This assay measures the uptake of a fluorescently labeled glucose analog in a skeletal muscle cell line.

  • Cell Culture:

    • Culture L6 myoblasts in DMEM with 10% FBS.

    • Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 5-7 days.

  • Procedure:

    • Seed differentiated L6 myotubes in a 96-well plate.

    • Serum-starve the myotubes for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.

    • Treat the cells with various concentrations of this compound or insulin (positive control) for a specified time (e.g., 30 minutes).

    • Add a fluorescent glucose analog, such as 2-NBDG (2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose), to each well and incubate for 15-30 minutes.

    • Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

    • Measure the intracellular fluorescence using a fluorescence plate reader.

Glucose_Uptake_Workflow start Differentiated L6 Myotubes serum_starve Serum Starvation (2-4 hours) start->serum_starve treatment Treat with this compound or Insulin (Control) serum_starve->treatment add_2nbdg Add 2-NBDG (Fluorescent Glucose Analog) treatment->add_2nbdg incubation Incubate (15-30 minutes) add_2nbdg->incubation wash Wash with Ice-Cold PBS incubation->wash measure Measure Intracellular Fluorescence wash->measure

Experimental workflow for glucose uptake assay.
Molecular Biology Protocols

1. Western Blot for GLUT4, PEPCK, and Phospho-AMPK

This protocol details the detection of specific protein expression levels in tissue or cell lysates.

  • Sample Preparation:

    • Homogenize frozen skeletal muscle or liver tissue, or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 30-50 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

      • Anti-GLUT4 (1:1000)

      • Anti-PEPCK (1:1000)

      • Anti-phospho-AMPKα (Thr172) (1:1000)

      • Anti-AMPKα (1:1000)

      • Anti-β-actin (1:5000) or Anti-GAPDH (1:5000) as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

    • Quantify band intensities using densitometry software.

Conclusion

This compound presents a valuable pharmacological tool for the investigation of diabetes and the development of novel anti-diabetic therapies. Its well-defined mechanisms of action, including the modulation of GLUT4 and PEPCK expression and the activation of the AMPK signaling pathway, provide a solid foundation for further research. The detailed protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound in both in vivo and in vitro models of diabetes. Further exploration of this compound's therapeutic potential is warranted and could lead to the development of new strategies for the management of diabetic disorders.

References

Amarogentin: A Novel Pharmacological Tool for the Investigation of Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Amarogentin, a secoiridoid glycoside predominantly isolated from plants of the Swertia and Gentiana genera, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1] Recent investigations into its molecular mechanisms have highlighted its potential as a modulator of fundamental cellular processes. Of particular interest is its interaction with key signaling pathways that regulate autophagy, the cellular "self-eating" process essential for maintaining cellular homeostasis, clearing damaged organelles and misfolded proteins, and adapting to metabolic stress. These notes provide a comprehensive overview of this compound as a tool for studying autophagy, detailing its mechanism of action and providing protocols for its application in experimental settings.

Mechanism of Action: Modulation of the PI3K/Akt/mTOR Signaling Pathway

The primary mechanism through which this compound is proposed to influence autophagy is by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (B549165) (mTOR) signaling pathway.[2] The mTOR complex 1 (mTORC1) is a critical negative regulator of autophagy. Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inhibiting key components of the autophagy initiation machinery, including the ULK1 complex.

This compound has been shown to downregulate the expression of key proteins in the PI3K/Akt/mTOR pathway.[2] By inhibiting this pathway, this compound can effectively "lift the brakes" on autophagy, leading to the initiation and progression of the autophagic process. This makes this compound a valuable tool for researchers seeking to induce autophagy through mTORC1 inhibition.

Data Presentation: Quantitative Effects of this compound on Cellular Processes

While direct quantitative data on this compound's effect on autophagy markers is still emerging, its impact on related cellular processes, such as apoptosis in cancer cells, has been documented.

Cell LineTreatment Concentration (µM)Duration (hours)Parameter MeasuredObserved EffectReference
SNU-16 (Human Gastric Cancer)10, 50, 75Not SpecifiedApoptotic Cells32.5%, 45.2%, and 57.1% increase, respectively[2]
SNU-16 (Human Gastric Cancer)Not SpecifiedNot SpecifiedPI3K, p-PI3K, Akt, p-Akt, mTOR protein expressionDownregulation[2]
Platelets15-60Not SpecifiedCollagen-induced Platelet AggregationInhibition (IC50 ≈ 30 µM)[3]

Note: The provided data primarily focuses on apoptosis and related signaling. Further research is required to quantify the dose- and time-dependent effects of this compound on specific autophagy markers such as LC3-II accumulation and p62 degradation.

Experimental Protocols

The following protocols are provided as a guide for researchers to investigate the effects of this compound on autophagy.

Protocol 1: Assessment of Autophagy Induction by Western Blotting

This protocol details the detection of two key autophagy markers, LC3-II (an autophagosome marker) and p62/SQSTM1 (an autophagy substrate). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Materials:

  • This compound (stock solution in DMSO)

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or a vehicle control (DMSO) for desired time points (e.g., 6, 12, 24 hours). A positive control, such as rapamycin (an mTOR inhibitor), should be included.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of LC3-II and p62 to the loading control. Calculate the LC3-II/LC3-I ratio.

Protocol 2: Visualization of Autophagosomes by Immunofluorescence

This protocol allows for the visualization and quantification of autophagosomes (LC3 puncta) in this compound-treated cells.

Materials:

  • This compound

  • Cells grown on coverslips

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: Rabbit anti-LC3B

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)

  • DAPI for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with this compound as described in Protocol 1.

  • Fixation and Permeabilization:

    • Wash cells with PBS and fix with 4% PFA for 15 minutes.

    • Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Block with blocking solution for 30 minutes.

    • Incubate with primary anti-LC3B antibody for 1 hour.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

    • Wash with PBS and counterstain with DAPI.

  • Imaging and Analysis: Mount the coverslips onto slides with antifade medium. Visualize the cells using a fluorescence microscope. Capture images and quantify the number of LC3 puncta per cell using image analysis software.

Protocol 3: Autophagic Flux Assay

This assay distinguishes between an increase in autophagosome formation and a blockage in their degradation by lysosomes. This is achieved by treating cells with this compound in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine.

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control. For the last 2-4 hours of the treatment period, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a parallel set of wells.

  • Analysis: Analyze the levels of LC3-II and p62 by Western blotting (as in Protocol 1) or visualize LC3 puncta by immunofluorescence (as in Protocol 2).

  • Interpretation: A further increase in LC3-II levels or the number of LC3 puncta in the presence of the lysosomal inhibitor compared to this compound treatment alone indicates a functional autophagic flux.

Visualizations

The following diagrams illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for studying its effects on autophagy.

Amarogentin_Autophagy_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K This compound This compound This compound->PI3K Inhibits Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibits Autophagosome Autophagosome (LC3-II) ULK1_complex->Autophagosome Initiates

Caption: this compound-mediated induction of autophagy via mTORC1 inhibition.

Autophagy_Workflow cluster_analysis Analysis Start Cell Culture Treatment This compound Treatment (with/without Lysosomal Inhibitor) Start->Treatment Harvest Cell Harvest (Lysis or Fixation) Treatment->Harvest WesternBlot Western Blot (LC3-II, p62) Harvest->WesternBlot IF Immunofluorescence (LC3 puncta) Harvest->IF Data Data Interpretation (Quantification of Autophagy) WesternBlot->Data IF->Data

Caption: Experimental workflow for assessing this compound-induced autophagy.

Conclusion

This compound presents itself as a promising pharmacological agent for inducing autophagy, primarily through its inhibitory effects on the PI3K/Akt/mTOR signaling pathway. The protocols outlined in these application notes provide a framework for researchers to systematically investigate and quantify the impact of this compound on this fundamental cellular process. Further studies are warranted to fully elucidate the dose-response and temporal dynamics of this compound-induced autophagy and to explore its therapeutic potential in diseases associated with dysfunctional autophagy.

References

Application Notes and Protocols for Amarogentin-Induced Apoptosis in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amarogentin, a secoiridoid glycoside primarily isolated from plants of the Swertia and Gentiana genera, has garnered significant attention in oncological research for its potent anti-cancer properties.[1] This document provides detailed application notes and protocols for utilizing this compound to induce apoptosis in cancer cell lines, drawing from published research findings. This compound has been demonstrated to trigger programmed cell death in various cancer models, including liver and gastric cancer, through the modulation of key signaling pathways.[2][3] These protocols are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound.

Mechanism of Action

This compound induces apoptosis through multiple signaling cascades. In liver cancer cells, it has been shown to upregulate the tumor suppressor protein p53 and downregulate human telomerase reverse transcriptase (hTERT).[2][4] This leads to the suppression of Akt and NF-κB pathways.[4] Furthermore, this compound can modulate the Bax/Bcl-2 ratio, leading to the activation of caspase-3 and subsequent PARP cleavage, key events in the apoptotic cascade.[5][6] In gastric cancer cells, this compound has been observed to induce G2/M cell cycle arrest and apoptosis by downregulating the PI3K/Akt/m-TOR signaling pathway.[3][7]

Data Presentation

Table 1: Inhibitory Concentration (IC50) of this compound on Liver Cancer Cell Lines
Cell LineTime Point (hours)IC50 (µg/mL)Citation
LO2 (Normal Liver Cells)24173.93[4]
48141.00[4]
72115.50[4]
HepG2 (Liver Cancer)24132.90[4]
48110.30[4]
7278.61[4]
SMMC-7721 (Liver Cancer)24181.15[4]
48123.78[4]
7286.67[4]
Table 2: Apoptosis Rates Induced by this compound
Cell LineTreatmentDuration (hours)Apoptosis Rate (%)Citation
LO2 (Normal Liver Cells)90 µg/mL this compound2419.32 ± 1.76[4]
4822.89 ± 2.37[4]
7229.10 ± 1.54[4]
HepG2 (Liver Cancer)90 µg/mL this compound2435.00 ± 1.56[4]
4839.43 ± 1.35[4]
7248.00 ± 1.73[4]
SMMC-7721 (Liver Cancer)90 µg/mL this compound2432.25 ± 1.17[4]
4836.01 ± 0.17[4]
7244.21 ± 2.00[4]
SNU-16 (Gastric Cancer)10 µM this compoundNot Specified32.5[3][7]
50 µM this compoundNot Specified45.2[3][7]
75 µM this compoundNot Specified57.1[3][7]
Untreated ControlNot Specified12.4[7]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., SNU-16)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 75 µM) for specified time points (e.g., 24, 48, 72 hours).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells following this compound treatment.[4]

Materials:

  • Cancer cell lines (e.g., LO2, HepG2, SMMC-7721)

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 90 µg/mL) for 24, 48, and 72 hours.[4]

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 500 µL of 1X Binding Buffer.[4]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[4]

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of proteins involved in apoptosis signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein extraction buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p53, anti-hTERT, anti-Akt, anti-Bax, anti-Bcl2, anti-caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in protein extraction buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Amarogentin_Apoptosis_Pathway_Liver_Cancer This compound This compound p53 p53 This compound->p53 Upregulates hTERT hTERT This compound->hTERT Downregulates Akt Akt This compound->Akt Downregulates NFkB NF-κB This compound->NFkB Downregulates Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Apoptosis Apoptosis p53->Apoptosis hTERT->Apoptosis Akt->Apoptosis NFkB->Apoptosis Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 PARP PARP Caspase3->PARP Cleavage PARP->Apoptosis

Caption: this compound-induced apoptosis signaling in liver cancer.

Amarogentin_Apoptosis_Pathway_Gastric_Cancer This compound This compound PI3K PI3K This compound->PI3K Downregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR G2M_Arrest G2/M Cell Cycle Arrest mTOR->G2M_Arrest Apoptosis Apoptosis mTOR->Apoptosis G2M_Arrest->Apoptosis

Caption: this compound-induced apoptosis signaling in gastric cancer.

Experimental_Workflow_Apoptosis cluster_invitro In Vitro Experiments Cell_Culture Cancer Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Analysis Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis_Analysis Protein_Analysis Protein Expression (Western Blot) Treatment->Protein_Analysis

Caption: General experimental workflow for studying this compound-induced apoptosis.

References

Application Note: Quantitative Determination of Amarogentin using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amarogentin is a bitter secoiridoid glycoside found in plants of the Gentianaceae family, such as Swertia chirayita and Gentiana lutea. It is known for a variety of pharmacological activities, including anti-diabetic, anti-inflammatory, and hepatoprotective effects. Accurate and sensitive quantification of this compound is crucial for quality control of herbal products, pharmacokinetic studies, and drug development. This application note details a robust and sensitive LC-MS/MS method for the detection and quantification of this compound in various matrices.

Principle

This method utilizes the separation power of high-performance liquid chromatography (HPLC) coupled with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). The sample is first subjected to a preparation procedure to extract this compound. The extract is then injected into the LC system, where this compound is separated from other components on a reversed-phase C18 column. The eluent from the column is introduced into the mass spectrometer, where this compound is ionized, and specific precursor-to-product ion transitions are monitored for quantification.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix.

a) Plant Material (e.g., Swertia chirata)

  • Air-dry the plant material at 25–30°C.

  • Grind the dried material into a fine powder.

  • Accurately weigh 1 g of the powdered sample.

  • Extract the sample with methanol (B129727). The combined methanol extract is then concentrated to dryness.[1]

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol or a mixture of water and an organic solvent like acetonitrile) compatible with the LC-MS/MS system.[2]

  • Filter the reconstituted sample through a 0.2-µm syringe filter before injection.

b) Plasma Samples

  • For plasma samples, a solid-phase extraction (SPE) is recommended to remove proteins and other interfering substances.[3]

  • Use Oasis HLB solid-phase extraction cartridges for the extraction of this compound.[3]

  • Condition the SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the conditioned cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute this compound with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[2]

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following parameters are recommended and may require optimization for specific instruments and applications.

a) Liquid Chromatography

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., 5 µm, 4.6 mm × 250 mm)[4]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution A gradient program should be optimized to ensure good separation.
Flow Rate 0.3 - 1 mL/min[3][5]
Injection Volume 2 - 10 µL
Column Temperature 30°C

b) Mass Spectrometry

ParameterRecommended Condition
Ionization Mode Negative Electrospray Ionization (ESI-)[3]
Monitoring Mode Multiple Reaction Monitoring (MRM)[3]
Precursor Ion (m/z) 585[3]
Product Ion (m/z) 227[3]
Gas Temperature 350°C[6]
Gas Flow 13 L/min[6]
Nebulizer Pressure 40 psi[6]
Capillary Voltage 3000 V[6]

Data Presentation

Quantitative Data Summary

The following table summarizes the quantitative performance parameters reported for this compound analysis using various methods.

ParameterValueMethodReference
Linearity Range 2.968 - 95.00 ppmRP-HPLC[4]
LOD 0.05 µg/mLHPLC[7]
LOQ 0.10 µg/mLHPLC[7]
LOD ≤37 ng/mLRP-HPLC[8]
LOQ ≤112 ng/mLRP-HPLC[8]
LOD 1.28 ng/mLicELISA[1]
Detectable Range 1.95 - 62.5 ng/mLicELISA[1]
Recovery 94.5%HPTLC[9]
Recovery 91.0% - 106.4%icELISA[1]
Recovery 96.7% - 101.5%RP-HPLC[8]

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output plant_material Plant Material extraction Methanol Extraction plant_material->extraction plasma_sample Plasma Sample spe Solid-Phase Extraction (SPE) plasma_sample->spe concentration Concentration & Reconstitution extraction->concentration spe->concentration filtration Filtration (0.2 µm) concentration->filtration lc_separation HPLC Separation (C18 Column) filtration->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis quantitative_results Quantitative Results data_analysis->quantitative_results

Caption: Workflow for the LC-MS/MS detection of this compound.

Signaling Pathway (Illustrative Example)

While the prompt asks for a signaling pathway, the provided topic is a chemical analysis method, which does not involve a biological signaling pathway. The diagram above illustrates the logical workflow of the analytical method as requested.

References

Amarogentin Dosage for Animal Model Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of amarogentin dosage and administration in various preclinical animal models. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound.

Data Presentation: this compound Dosage in Animal Models

The following table summarizes the reported dosages of this compound used in different animal models for studying its anti-cancer, anti-diabetic, and anti-inflammatory properties.

Therapeutic Area Animal Model Dosage Route of Administration Frequency Duration Key Findings Reference
Cancer Nude mice (SNU-16 human gastric cancer cell xenograft)10, 25, and 50 mg/kgSubcutaneous (s.c.)Not specifiedNot specifiedDose-dependent reduction in tumor growth.[1][2][3]
Diabetes Streptozotocin-induced type 1 diabetic rats0.5 mg/kgNot specifiedNot specifiedNot specifiedReduced plasma glucose levels and reversed the decrease in GLUT4 levels in skeletal muscle.[2][3]
Diabetes Fructose-rich diet-induced type 2 diabetic ratsNot specifiedNot specifiedNot specifiedNot specifiedDecreased Homeostasis Model Assessment-Insulin Resistance (HOMA-IR) and increased insulin (B600854) sensitivity.
Anti-inflammatory DNCB-induced atopic dermatitis-like miceNot specifiedOralNot specifiedNot specifiedTherapeutic effect on atopic dermatitis-like symptoms.
Leishmaniasis Hamsters infected with L. donovaniNot specifiedNot specifiedNot specifiedNot specifiedDose-dependent reduction in parasite burden in the spleen.[2][3]
Anti-aging/ Neuroprotection PC12 cells (in vitro)1, 3, and 10 µMNot applicable24 hours24 hoursImproved cell viability under oxidative stress.[4]
Sepsis-induced brain injury C57/BL6J mice (cecal ligation and puncture model)25, 50, and 100 mg/kgNot specifiedNot specifiedNot specifiedImproved neurological function and reduced neuroinflammation and oxidative stress.[5]
Platelet Aggregation MiceNot specifiedNot specifiedNot specifiedNot specifiedInhibited in vivo thrombus formation.[1][6]

Experimental Protocols

Anti-Cancer Studies: Human Gastric Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor effects of this compound on human gastric cancer cell growth.

Animal Model: Male nude mice (e.g., BALB/c nude).

Cell Line: SNU-16 human gastric cancer cells.

Protocol:

  • Cell Culture: Culture SNU-16 cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Tumor Cell Implantation:

    • Harvest SNU-16 cells during the exponential growth phase.

    • Resuspend the cells in a sterile phosphate-buffered saline (PBS) or serum-free medium.

    • Subcutaneously inject approximately 5 x 10^6 cells into the flank of each nude mouse.

  • This compound Preparation and Administration:

    • Prepare this compound solution for subcutaneous injection. A common vehicle is a mixture of DMSO, PEG300, and saline. For example, a formulation could be 5% DMSO, 40% PEG300, and 55% saline.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomly divide the mice into control and treatment groups.

    • Administer this compound subcutaneously at doses ranging from 10 to 50 mg/kg. The control group should receive the vehicle only.

    • The frequency of administration should be determined based on preliminary pharmacokinetic and tolerability studies.

  • Tumor Growth Monitoring:

    • Measure tumor dimensions (length and width) with calipers every few days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Endpoint and Analysis:

    • At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).

    • Analyze the data for statistical significance in tumor growth inhibition between the treated and control groups.

Anti-Diabetic Studies: Streptozotocin (STZ)-Induced Type 1 Diabetes Model

Objective: To investigate the anti-hyperglycemic effects of this compound in a model of type 1 diabetes.

Animal Model: Male Sprague-Dawley or Wistar rats.

Induction of Diabetes:

  • Fast the rats overnight before STZ injection.

  • Prepare a fresh solution of STZ in cold 0.1 M citrate (B86180) buffer (pH 4.5).

  • Inject a single intraperitoneal (i.p.) dose of STZ (e.g., 60-65 mg/kg). The dose may need to be optimized based on the rat strain.

  • Confirm the induction of diabetes by measuring blood glucose levels from the tail vein 48-72 hours after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.

Protocol:

  • This compound Preparation and Administration:

    • Prepare this compound for oral administration. It can be suspended in a vehicle such as a 0.5% or 1% solution of carboxymethyl cellulose-sodium (CMC-Na).

    • Divide the diabetic rats into control and treatment groups.

    • Administer this compound orally at the desired dose (e.g., 0.5 mg/kg). The control group receives the vehicle only.

    • The frequency of administration is typically once daily.

  • Monitoring:

    • Monitor blood glucose levels and body weight regularly throughout the study.

    • At the end of the study, collect blood samples for analysis of insulin and other relevant biomarkers.

    • Harvest tissues such as the pancreas, liver, and skeletal muscle for histological examination and molecular analysis (e.g., Western blotting for GLUT4 expression).

  • Oral Glucose Tolerance Test (OGTT):

    • Towards the end of the treatment period, an OGTT can be performed.

    • Fast the rats overnight and then administer an oral glucose load (e.g., 2 g/kg).

    • Measure blood glucose levels at 0, 30, 60, 90, and 120 minutes after the glucose challenge.

Anti-Inflammatory Studies: 2,4-Dinitrochlorobenzene (DNCB)-Induced Atopic Dermatitis-Like Model

Objective: To assess the therapeutic potential of this compound in a mouse model of atopic dermatitis.

Animal Model: Male BALB/c mice.

Induction of Atopic Dermatitis:

  • Sensitization:

    • Shave the dorsal skin of the mice.

    • Apply a 1% DNCB solution (dissolved in a 4:1 acetone:olive oil mixture) to the shaved back skin.

  • Challenge:

    • After a sensitization period (e.g., 3-5 days), repeatedly apply a lower concentration of DNCB (e.g., 0.2-0.5%) to the same area to elicit an inflammatory response. This is typically done 2-3 times a week for several weeks.

Protocol:

  • This compound Administration:

    • Begin oral administration of this compound (suspended in a suitable vehicle) at the start of the challenge phase or after the development of skin lesions.

    • The dosage will need to be determined based on pilot studies.

    • The control group should receive the vehicle only.

  • Evaluation of Skin Lesions:

    • Visually score the severity of skin lesions based on erythema, edema, excoriation, and dryness.

    • Measure skin thickness using a caliper.

  • Histological and Immunological Analysis:

    • At the end of the study, collect skin tissue for histological analysis (e.g., H&E staining to assess epidermal thickness and inflammatory cell infiltration).

    • Measure serum levels of IgE and inflammatory cytokines (e.g., IL-4, IL-13, TNF-α).

Signaling Pathway Diagrams

// Nodes this compound [label="this compound", fillcolor="#FBBC05"]; PI3K [label="PI3K", fillcolor="#4285F4"]; Akt [label="Akt", fillcolor="#4285F4"]; mTOR [label="mTOR", fillcolor="#4285F4"]; CellCycle [label="G2/M Phase\nCell Cycle Arrest", fillcolor="#EA4335", shape=ellipse]; Apoptosis [label="Apoptosis", fillcolor="#34A853", shape=ellipse]; TumorGrowth [label="Tumor Growth", fillcolor="#EA4335", shape=ellipse];

// Edges this compound -> PI3K [label=" inhibits", color="#EA4335"]; PI3K -> Akt [label=" activates", color="#34A853"]; Akt -> mTOR [label=" activates", color="#34A853"]; mTOR -> TumorGrowth [label=" promotes", color="#34A853"]; this compound -> CellCycle [color="#EA4335"]; this compound -> Apoptosis [color="#34A853"]; CellCycle -> TumorGrowth [label=" inhibits", color="#EA4335"]; Apoptosis -> TumorGrowth [label=" inhibits", color="#EA4335"];

// Invisible edges for alignment {rank=same; this compound; PI3K; Akt; mTOR;} } .dot Caption: this compound's anti-cancer signaling pathway.

// Nodes this compound [label="this compound", fillcolor="#FBBC05"]; AMPK [label="AMPK", fillcolor="#4285F4"]; SIRT1 [label="SIRT1", fillcolor="#4285F4"]; NFkB [label="NF-κB", fillcolor="#EA4335"]; Inflammation [label="Pro-inflammatory\nCytokines (TNF-α, IL-6)", fillcolor="#EA4335", shape=ellipse]; OxidativeStress [label="Oxidative Stress", fillcolor="#EA4335", shape=ellipse];

// Edges this compound -> AMPK [label=" activates", color="#34A853"]; AMPK -> SIRT1 [label=" activates", color="#34A853"]; SIRT1 -> NFkB [label=" inhibits", color="#EA4335"]; NFkB -> Inflammation [label=" promotes", color="#34A853"]; NFkB -> OxidativeStress [label=" promotes", color="#34A853"]; } .dot Caption: this compound's anti-inflammatory signaling pathway.

// Nodes Start [label="Start:\nSelect Rats", fillcolor="#F1F3F4"]; Fasting [label="Overnight Fasting", fillcolor="#F1F3F4"]; STZ [label="STZ Injection\n(i.p.)", fillcolor="#FBBC05"]; Confirm [label="Confirm Diabetes\n(Blood Glucose > 250 mg/dL)", fillcolor="#EA4335"]; Grouping [label="Randomize into Groups\n(Control & this compound)", fillcolor="#4285F4"]; Treatment [label="Daily Oral Administration\n(Vehicle or this compound)", fillcolor="#34A853"]; Monitoring [label="Monitor Blood Glucose\n& Body Weight", fillcolor="#F1F3F4"]; OGTT [label="Perform OGTT", fillcolor="#4285F4"]; Endpoint [label="Endpoint:\nCollect Blood & Tissues", fillcolor="#F1F3F4"]; Analysis [label="Data Analysis", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Start -> Fasting; Fasting -> STZ; STZ -> Confirm; Confirm -> Grouping; Grouping -> Treatment; Treatment -> Monitoring [label=" for duration of study"]; Monitoring -> Endpoint; Treatment -> OGTT [style=dashed]; OGTT -> Endpoint; Endpoint -> Analysis; } .dot Caption: Workflow for STZ-induced diabetes model.

References

Application Notes & Protocols: Amarogentin in Nanoparticle Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amarogentin is a potent secoiridoid glycoside, primarily isolated from plants of the Swertia and Gentiana species.[1][2] It is renowned for its intense bitterness and a wide spectrum of pharmacological activities, including anti-cancer, anti-diabetic, hepatoprotective, and anti-inflammatory properties.[1][2][3] Its therapeutic potential is demonstrated by its ability to modulate key cellular pathways, such as inducing apoptosis in cancer cells, improving insulin (B600854) sensitivity, and enhancing antioxidant defense systems.[1][4] However, the clinical translation of this compound is significantly hampered by its poor bioavailability and stability in the human body.[1][2]

Nanoparticle drug delivery systems offer a promising strategy to overcome these limitations.[1][5][6] By encapsulating this compound within nanocarriers, it is possible to enhance its solubility, protect it from enzymatic degradation, control its release profile, and potentially target it to specific tissues, thereby increasing its therapeutic efficacy and minimizing side effects.[5][7][8] These application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to formulating, characterizing, and evaluating this compound-loaded nanoparticles.

Application Notes

Application in Cancer Therapy

This compound has demonstrated significant anti-cancer potential across various tumor models.[1][3] It has been shown to inhibit the proliferation of cancer cells and stimulate apoptosis (programmed cell death).[1][9] A key mechanism of action is the downregulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth in many cancers.[9] Studies on human gastric cancer cells (SNU-16) revealed that this compound induces G2/M cell cycle arrest and apoptosis by inhibiting the PI3K/Akt/m-TOR pathway.[9] In liver cancer models, this compound promotes apoptosis by upregulating the tumor suppressor protein p53 and downregulating human telomerase reverse transcriptase (hTERT).[10] Encapsulating this compound in nanoparticles can enhance its delivery to tumor tissues through the Enhanced Permeability and Retention (EPR) effect, increasing its local concentration and therapeutic impact.[11]

G Amarogentin_NP This compound Nanoparticle PI3K PI3K Amarogentin_NP->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Apoptosis Apoptosis (Cell Death) mTOR->Apoptosis inhibits

Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway in cancer cells.
Application in Diabetes Management

This compound exhibits potent anti-diabetic activity by modulating glucose metabolism and improving insulin sensitivity.[1][4] In animal models of type 1 diabetes, this compound was shown to reverse the decreased levels of glucose transporter 4 (GLUT4) in skeletal muscle and reduce the elevated expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK) in the liver.[4][12] GLUT4 is a key transporter for glucose uptake into muscle cells, while PEPCK is a rate-limiting enzyme in hepatic gluconeogenesis. By promoting GLUT4 expression and inhibiting PEPCK, this compound helps lower blood glucose levels.[4][12] In type 2 diabetes models, it has been shown to decrease insulin resistance.[12] A nanoformulation could improve the oral bioavailability of this compound, providing a more effective and sustained glycemic control compared to the free compound.[7]

G Amarogentin_NP This compound Nanoparticle Skeletal_Muscle Skeletal Muscle Amarogentin_NP->Skeletal_Muscle Liver Liver Amarogentin_NP->Liver GLUT4 GLUT4 Expression Skeletal_Muscle->GLUT4 increases PEPCK PEPCK Expression Liver->PEPCK decreases Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake leads to Gluconeogenesis Gluconeogenesis PEPCK->Gluconeogenesis leads to reduced Blood_Glucose Lower Blood Glucose Glucose_Uptake->Blood_Glucose Gluconeogenesis->Blood_Glucose

Caption: this compound's mechanism for regulating blood glucose levels.
Application in Hepatoprotective Therapy

This compound demonstrates significant protective effects against liver damage and fibrosis.[1][13] It functions by enhancing the body's natural antioxidant defense systems and reducing toxin-induced liver injury.[1][2] In mouse models of liver fibrosis, this compound was found to suppress the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in the progression of fibrosis.[13] Nano-delivery systems can be particularly advantageous for liver diseases, as nanoparticles often accumulate in the liver, allowing for passive targeting and increased drug concentration at the site of injury.[14]

Experimental Protocols

The following protocols provide a framework for the synthesis, characterization, and evaluation of this compound-loaded nanoparticles. These are generalized methods and may require optimization based on specific experimental goals.

Overall Experimental Workflow

G Formulation 1. Nanoparticle Formulation Characterization 2. Physicochemical Characterization Formulation->Characterization Release 3. In Vitro Drug Release Characterization->Release Cell_Studies 4. In Vitro Cell Studies Characterization->Cell_Studies Animal_Studies 5. In Vivo Animal Studies Cell_Studies->Animal_Studies

Caption: General workflow for developing this compound nanoparticles.
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles

This protocol uses the oil-in-water (o/w) single emulsion-solvent evaporation method, a robust technique for encapsulating hydrophobic compounds like this compound into biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[15]

Materials:

  • This compound (purity >95%)

  • PLGA (50:50 lactide:glycolide ratio, inherent viscosity 0.55-0.75 dL/g)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of DCM. Ensure complete dissolution by vortexing.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution by dissolving 200 mg of PVA in 20 mL of deionized water with gentle heating and stirring. Cool to room temperature.

  • Emulsification: Add the organic phase dropwise to the aqueous phase while sonicating on an ice bath (e.g., using a probe sonicator at 40% amplitude for 2 minutes). This will form the o/w emulsion.

  • Solvent Evaporation: Immediately transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate, leading to nanoparticle hardening.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step three times to remove residual PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final pellet in a small amount of deionized water containing a cryoprotectant (e.g., 2% trehalose) and freeze-dry for 48 hours to obtain a powdered form of the nanoparticles for storage.

Protocol 2: Physicochemical Characterization of Nanoparticles

Proper characterization is essential to ensure the quality, stability, and reproducibility of the nanoparticle formulation.[16][17]

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS).[18]

  • Procedure:

    • Reconstitute lyophilized nanoparticles in deionized water to a concentration of ~0.1 mg/mL.

    • Sonicate briefly to ensure a uniform dispersion.

    • Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer) to measure the hydrodynamic diameter (particle size), PDI (size distribution), and surface charge (zeta potential).

B. Morphology:

  • Technique: Transmission Electron Microscopy (TEM).[18]

  • Procedure:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow it to air-dry.

    • Optionally, negatively stain with 1% phosphotungstic acid for better contrast.

    • Image the grid under a TEM to observe the size, shape, and surface morphology of the nanoparticles.

C. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Technique: UV-Vis Spectroscopy.[18]

  • Procedure:

    • Combine the supernatants collected during the washing steps (Protocol 1, Step 6). Measure the amount of unencapsulated this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).

    • Alternatively, dissolve a known weight of lyophilized nanoparticles in a suitable solvent (e.g., DCM), then extract the drug into a known volume of a second solvent (e.g., methanol) and measure its concentration.

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [Weight of Drug in Nanoparticles / Total Weight of Nanoparticles] x 100

Table 1: Example Characterization Data for this compound-PLGA Nanoparticles

Formulation Batch Average Size (nm) PDI Zeta Potential (mV) EE (%) DL (%)
AG-NP-01 185.4 ± 5.2 0.12 ± 0.02 -21.5 ± 1.8 85.3 ± 4.1 7.7 ± 0.4
AG-NP-02 192.1 ± 6.8 0.15 ± 0.03 -19.8 ± 2.1 82.6 ± 3.5 7.5 ± 0.3
AG-NP-03 188.9 ± 4.9 0.13 ± 0.01 -22.4 ± 1.5 88.1 ± 2.9 7.9 ± 0.2

(Note: Data are presented as mean ± standard deviation and are for illustrative purposes.)

Protocol 3: In Vitro Drug Release Study

This protocol assesses the release kinetics of this compound from the nanoparticles, which is crucial for predicting their in vivo performance.[19]

Materials:

  • This compound-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating the acidic tumor microenvironment)

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

Procedure:

  • Disperse 10 mg of nanoparticles in 2 mL of the release medium (e.g., PBS pH 7.4).

  • Transfer the suspension into a dialysis bag and seal it securely.

  • Immerse the bag in 50 mL of the same release medium in a beaker.

  • Place the beaker in a shaking water bath at 37°C with continuous agitation (e.g., 100 rpm).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the medium from the beaker and replace it with 1 mL of fresh medium to maintain sink conditions.

  • Analyze the amount of this compound in the collected samples using UV-Vis spectroscopy or HPLC.

  • Plot the cumulative percentage of drug released versus time.

Protocol 4: In Vitro Cell Viability (MTT) Assay

This assay evaluates the cytotoxicity of the this compound nanoparticles against cancer cells.[9]

Materials:

  • Cancer cell line (e.g., SNU-16 human gastric cancer cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Free this compound, empty nanoparticles (placebo), and this compound-loaded nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of free this compound, empty nanoparticles, and this compound-loaded nanoparticles for 48 hours. Include untreated cells as a control.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 5: In Vivo Antitumor Efficacy Study

This protocol outlines a xenograft mouse model to assess the in vivo therapeutic effect of the nanoformulation.[9][20] Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • SNU-16 cancer cells

  • This compound-loaded nanoparticles, empty nanoparticles, free this compound

  • Sterile PBS

Procedure:

  • Tumor Inoculation: Subcutaneously inject 5 x 10⁶ SNU-16 cells into the flank of each mouse.

  • Group Formation: Once tumors reach a palpable volume (~100 mm³), randomly divide the mice into treatment groups (n=5-8 per group):

    • Group 1: Saline (Control)

    • Group 2: Empty Nanoparticles

    • Group 3: Free this compound (e.g., 10 mg/kg)

    • Group 4: this compound-loaded Nanoparticles (equivalent to 10 mg/kg this compound)

  • Treatment: Administer treatments via intravenous or intraperitoneal injection every three days for 3-4 weeks.

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice a week.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Major organs can be collected for histological analysis.

  • Analysis: Compare the tumor growth inhibition across the different treatment groups.

Table 2: Example In Vivo Antitumor Efficacy Data

Treatment Group Final Tumor Volume (mm³) Tumor Growth Inhibition (%)
Saline (Control) 1540 ± 210 -
Empty Nanoparticles 1495 ± 195 2.9
Free this compound (10 mg/kg) 985 ± 150 36.0
AG-NPs (10 mg/kg) 430 ± 98 72.1

(Note: Data are presented as mean ± standard deviation and are for illustrative purposes.)

References

Application Notes and Protocols for Studying Protein-Ligand Interactions of Amarogentin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amarogentin, a secoiridoid glycoside primarily extracted from plants of the Swertia and Gentiana genera, is a potent bitter compound with a wide array of demonstrated biological activities.[1][2][3] Its therapeutic potential is underscored by its anti-oxidative, anti-tumor, anti-diabetic, and anti-inflammatory properties.[1][2][4] These effects are rooted in its ability to modulate various cellular signaling pathways through direct interactions with key regulatory proteins. This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound as a tool to study protein-ligand interactions, with a focus on its known targets.

This compound has been shown to interact with several important proteins, including AMP-activated protein kinase (AMPK), cyclooxygenase-2 (COX-2), and components of the PI3K/Akt/mTOR and PLCγ2-PKC signaling cascades.[1][5][6][7] Understanding the molecular basis of these interactions is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's interaction with its protein targets. This data is essential for designing and interpreting experiments.

Table 1: Binding Affinity and Potency of this compound

Target ProteinAssay TypeParameterValueReference
AMP-activated protein kinase (AMPK) α2 subunitIn vitro kinase assayEC50277 pM[8]
Cyclooxygenase-1 (COX-1)Molecular Dynamics SimulationBinding Free Energy-8.57 KCal/mol[7]
Cyclooxygenase-2 (COX-2)Molecular Dynamics SimulationBinding Free Energy-52.35 KCal/mol[7]
SNU-16 human gastric cancer cellsCell growth inhibition assayIC5012.4 μM (after 48 hours)[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general workflow for studying its protein-ligand interactions.

cluster_0 This compound-Modulated Signaling Pathways cluster_1 AMPK Pathway cluster_2 PI3K/Akt/mTOR Pathway cluster_3 MAPK & PLCγ2-PKC Pathways This compound This compound AMPK AMPK This compound->AMPK activates PI3K PI3K This compound->PI3K downregulates PLCg2 PLCγ2 This compound->PLCg2 inhibits MAPK MAPK (p38, ERK, JNK) This compound->MAPK inhibits ACC ACC AMPK->ACC phosphorylates eNOS eNOS AMPK->eNOS phosphorylates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Collagen Collagen Collagen->PLCg2 activates Collagen->MAPK activates PKC PKC PLCg2->PKC activates Platelet_Activation Platelet Activation PKC->Platelet_Activation leads to MAPK->Platelet_Activation leads to

Signaling pathways modulated by this compound.

cluster_workflow Experimental Workflow for this compound-Protein Interaction Studies cluster_invitro In Vitro / In Silico cluster_incell In Cellulo start Hypothesis: This compound interacts with Protein X comp_methods Computational Methods (Docking, MD Simulations) start->comp_methods biophys_assays Biophysical Assays (SPR, ITC, FP) start->biophys_assays data_analysis Data Analysis and Interpretation comp_methods->data_analysis biochem_assays Biochemical Assays (Kinase Assays) biophys_assays->biochem_assays biophys_assays->data_analysis cell_based_assays Cell-Based Assays (Western Blot, Reporter Assays) biochem_assays->cell_based_assays biochem_assays->data_analysis cell_based_assays->data_analysis conclusion Conclusion on This compound-Protein X Interaction data_analysis->conclusion

General experimental workflow.

Experimental Protocols

In Vitro Kinase Assay for AMPK Activation

This protocol is designed to assess the direct effect of this compound on the activity of AMP-activated protein kinase (AMPK).

Materials:

  • Recombinant human AMPK (α2β1γ1)

  • This compound

  • SAMS peptide (substrate)

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.8 mM ATP)

  • Phosphocellulose paper

  • Scintillation counter

  • Phosphoric acid (0.75%)

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant AMPK, and the SAMS peptide substrate.

  • Add varying concentrations of this compound to the reaction mixture. A typical concentration range to test would be from 1 pM to 1 µM. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporation of ³²P into the SAMS peptide using a scintillation counter.

  • Calculate the percentage of AMPK activation relative to a positive control (e.g., a known AMPK activator like A-769662) and determine the EC50 value for this compound.

COX-2 Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the inhibitory effect of this compound on cyclooxygenase-2 (COX-2) activity.

Materials:

  • Human recombinant COX-2 enzyme

  • This compound

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a COX-2 enzyme solution in the assay buffer containing heme.

  • In a 96-well plate, add the assay buffer, the fluorometric probe, and varying concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Add the COX-2 enzyme solution to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Immediately measure the fluorescence kinetics at the appropriate excitation and emission wavelengths for the chosen probe over a period of 5-10 minutes.

  • Calculate the rate of the reaction for each concentration of this compound.

  • Determine the percentage of COX-2 inhibition and calculate the IC50 value.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Phosphorylation

This protocol allows for the investigation of this compound's effect on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway in a cellular context.

Materials:

  • Cell line of interest (e.g., a cancer cell line with a constitutively active PI3K pathway)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), and total mTOR.

  • HRP-conjugated secondary antibodies

  • Protein electrophoresis and blotting equipment

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture the cells to an appropriate confluency and treat them with various concentrations of this compound for a specified duration (e.g., 2, 6, or 24 hours). Include a vehicle-treated control.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on pathway activation.

Molecular Docking of this compound with a Target Protein

This protocol outlines the general steps for performing a molecular docking study to predict the binding mode of this compound to a protein of interest.

Software:

  • Molecular modeling software (e.g., AutoDock, GOLD, Glide)

  • Protein and ligand preparation tools (e.g., AutoDockTools, Maestro)

  • Visualization software (e.g., PyMOL, VMD)

Procedure:

  • Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Obtain the 3D structure of this compound. Minimize its energy and assign appropriate charges.

  • Binding Site Definition: Define the binding site on the protein. This can be based on the location of a known co-crystallized ligand or predicted using binding site prediction tools.

  • Docking: Run the docking algorithm to predict the binding poses of this compound within the defined binding site. The software will generate multiple poses and score them based on a scoring function that estimates the binding affinity.

  • Analysis: Analyze the top-ranked poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein. Visualize the interactions using molecular graphics software.

Molecular Dynamics (MD) Simulation of this compound-Protein Complex

This protocol provides a general workflow for performing an MD simulation to study the dynamic behavior and stability of the this compound-protein complex.

Software:

  • MD simulation package (e.g., GROMACS, AMBER, NAMD)

  • Force field (e.g., AMBER, CHARMM, OPLS)

  • Analysis tools provided with the MD package

Procedure:

  • System Setup: Use the best-ranked docked pose from the molecular docking study as the starting structure. Solvate the complex in a water box with appropriate ions to neutralize the system.

  • Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system.

  • Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable.

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., tens to hundreds of nanoseconds) to observe the dynamics of the complex.

  • Trajectory Analysis: Analyze the simulation trajectory to study the stability of the this compound-protein complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF) of protein residues, and the persistence of key intermolecular interactions over time. Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) can also be performed on the trajectory to estimate the binding affinity.

Conclusion

This compound serves as a valuable chemical probe for investigating the intricacies of several fundamentally important signaling pathways. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the protein-ligand interactions of this compound and to leverage its properties for drug discovery and development. By combining in vitro, in cellulo, and in silico approaches, a comprehensive understanding of this compound's molecular mechanisms can be achieved.

References

Troubleshooting & Optimization

Amarogentin Stability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on maintaining the stability of amarogentin in solution. Below, you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist you in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: this compound, a secoiridoid glycoside, is susceptible to degradation influenced by several factors, including the choice of solvent, pH, temperature, and exposure to light. Understanding these factors is critical for ensuring the integrity of your experimental results and the shelf-life of any formulations.

Q2: Which solvents are recommended for storing this compound solutions?

A2: Based on stability studies, pure methanol (B129727) is the most suitable solvent for the long-term storage of this compound.[1] Aqueous solutions, including methanol-water mixtures, lead to significant degradation over time. If aqueous solutions are necessary for your experiments, they should be prepared fresh and used immediately.

Q3: How does the presence of water in the solvent affect this compound's stability?

A3: The presence of water significantly accelerates the degradation of this compound.[1] Studies have shown a dramatic decrease in this compound content in methanol-water mixtures compared to pure methanol over a six-month period.[1] This is likely due to hydrolysis of the glycosidic bond and other labile parts of the molecule.

Q4: Are there any known degradation pathways for this compound?

A4: While specific degradation products of this compound under various stress conditions have not been extensively characterized in publicly available literature, the degradation of secoiridoid glycosides, in general, involves several key pathways. These include hydrolysis of the O-glycosidic bond under acidic or basic conditions, leading to the formation of the aglycone and the sugar moiety.[2] The molecule can also undergo oxidation of its phenolic groups and thermal or photodegradation.[2] The appearance of additional spots on TLC and extra peaks in HPLC chromatograms of aged this compound solutions confirms the formation of degradation products.[1]

Troubleshooting Guide

Problem: I am observing a rapid loss of this compound in my solution.

  • Solution:

    • Solvent Choice: Verify the solvent you are using. If it is an aqueous solution or a mixture containing water, this is the most likely cause of degradation. Switch to pure methanol for storage if possible.[1]

    • Fresh Preparation: If your experimental conditions require an aqueous buffer, prepare the this compound solution immediately before use. Do not store aqueous solutions of this compound.

    • Storage Conditions: Ensure your solutions are stored at an appropriate temperature, protected from light. For long-term storage, solid this compound should be kept at -20°C.

Problem: I see extra peaks in my HPLC analysis of an this compound sample.

  • Solution:

    • Degradation: These extra peaks are likely degradation products.[1] This indicates that your sample has lost purity.

    • Stability-Indicating Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the intact this compound from its degradation products. This is crucial for accurately quantifying the amount of remaining active compound.

    • Re-evaluation: If significant degradation has occurred, the sample may not be suitable for your experiment. It is advisable to use a fresh, pure sample of this compound.

Quantitative Data Summary

The stability of this compound in different solvent systems was evaluated over a six-month period. The percentage of this compound remaining was determined by HPLC.

Table 1: Stability of this compound in Various Solvents over Six Months [1]

Solvent System (v/v)Initial this compound Content (%)This compound Content after 6 Months (%)Percentage Degradation (%)
Methanol99.8797.212.66
Methanol:Water (75:25)99.8727.8172.06
Methanol:Water (50:50)99.8718.3581.52
Methanol:Water (25:75)99.8721.4678.41
Water99.8745.8354.04

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its stability under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in pure methanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an equal volume of the this compound stock solution with 0.1 M HCl.
    • Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix an equal volume of the this compound stock solution with 0.1 M NaOH.
    • Incubate at 60°C and collect samples at various time points.
    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an equal volume of the this compound stock solution with 3% hydrogen peroxide (H₂O₂).
    • Keep the solution at room temperature and collect samples at various time points.

  • Thermal Degradation:

    • Place the this compound stock solution in a temperature-controlled oven at 70°C.
    • Collect samples at various time points.

  • Photolytic Degradation:

    • Expose the this compound stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
    • Collect samples after the exposure period.

3. Sample Analysis:

  • Analyze all samples by a validated stability-indicating HPLC-UV method. A suitable method has been described using a C18 column with a mobile phase of methanol and water in a gradient elution, with detection at 235 nm.[3]

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]

  • Mobile Phase:

    • A: Water

    • B: Methanol

  • Gradient Elution:

    • Start with a suitable ratio of A:B and gradually increase the proportion of B to elute any potential degradation products. A starting point could be 70:30 (A:B) moving to 20:80 (A:B) over 20 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 235 nm.[3]

  • Injection Volume: 20 µL.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the quantification of this compound in the presence of its degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL this compound Stock Solution in Methanol acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (70°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo sampling Sample at Timed Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize For Acid/Base hplc Analyze by Stability-Indicating HPLC-UV Method sampling->hplc neutralize->hplc

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway cluster_products Potential Degradation Products This compound This compound (Secoiridoid Glycoside) aglycone Aglycone This compound->aglycone Hydrolysis (Acid/Base) sugar Sugar Moiety This compound->sugar Hydrolysis (Acid/Base) oxidized Oxidized Products This compound->oxidized Oxidation other Other Fragments This compound->other Thermal/Photolytic Degradation

References

Amarogentin Degradation Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of amarogentin and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshoot common issues, and answer frequently asked questions related to the stability and analysis of this potent bitter compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation analysis important?

This compound is a secoiridoid glycoside known for being one of the most bitter natural compounds.[1] It is a key bioactive component in medicinal plants from the Swertia and Gentiana genera.[2][3] Understanding its degradation is crucial for ensuring the quality, stability, and efficacy of herbal formulations and pharmaceutical products containing this compound. Degradation can lead to a loss of bitterness and potentially a decrease in therapeutic activity.

Q2: What are the primary pathways of this compound degradation?

The primary degradation pathway for this compound, as with many glycosides, is hydrolysis. This reaction cleaves the glycosidic bond, resulting in the formation of this compound aglycone and a sugar moiety.[4] This process can be influenced by factors such as pH, temperature, and the presence of enzymes.

Q3: How stable is this compound in different solvents?

The stability of this compound is highly dependent on the solvent system used for storage. Studies have shown that this compound exhibits the highest stability in pure methanol (B129727). In contrast, its stability significantly decreases in aqueous solutions and methanol-water mixtures. The presence of water appears to accelerate its degradation.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.

Issue Possible Cause Troubleshooting Steps
Poor Peak Shape (Tailing) 1. Secondary Interactions: Silanol groups on the stationary phase interacting with the analyte. 2. Column Overload: Injecting too high a concentration of the sample. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.1. Use a mobile phase with a suitable buffer or an ion-pairing reagent. Consider using a column with end-capping. 2. Dilute the sample and re-inject. 3. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.
Inconsistent Retention Times 1. Mobile Phase Composition Fluctuation: Inaccurate mixing of mobile phase components. 2. Column Temperature Variation: Fluctuations in ambient temperature can affect retention times. 3. Column Degradation: Loss of stationary phase over time.1. Ensure accurate and consistent preparation of the mobile phase. Premixing solvents can help. 2. Use a column oven to maintain a constant temperature. 3. Replace the column with a new one.
Ghost Peaks 1. Contamination: Impurities in the sample, solvent, or from the HPLC system. 2. Carryover: Residual sample from a previous injection.1. Use high-purity solvents and filter samples before injection. Flush the HPLC system thoroughly. 2. Implement a robust needle wash protocol between injections.
Low Signal Intensity 1. Incorrect Detection Wavelength: The selected wavelength is not optimal for this compound. 2. Sample Degradation: The sample may have degraded prior to analysis. 3. Detector Malfunction: Issues with the detector lamp or settings.1. The optimal UV detection wavelength for this compound is around 235 nm.[5] 2. Ensure proper sample storage conditions (e.g., protection from light and heat). 3. Check the detector lamp's age and intensity.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines the conditions for inducing the degradation of this compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M sodium hydroxide (B78521) before analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.

    • Incubate the mixture at 60°C for 2 hours.

    • Neutralize the solution with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed sample in methanol for analysis.

  • Photolytic Degradation:

    • Expose a methanolic solution of this compound (1 mg/mL) in a quartz cuvette to UV light (254 nm) and visible light in a photostability chamber for 24 hours.

3. Analysis:

  • Analyze the stressed samples using a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed this compound standard to identify degradation peaks.

Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of water (A) and methanol (B) is often effective. A starting composition of 45:55 (Methanol:Water) can be a good starting point.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 235 nm.[5]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Data Presentation

Table 1: Stability of this compound in Different Solvents over Six Months

Solvent System (Methanol:Water)Initial Purity (%)Purity after 6 months (%)% Decrease in this compound
100:099.8797.212.66
75:2599.8727.8172.06
50:5099.8718.3581.52
25:7599.8721.4678.41
0:10099.8745.8354.04

Data adapted from a study on the degradation of this compound on storage in different solvents.[5]

Visualizations

Logical Workflow for this compound Degradation Analysis

cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Amarogentin_Standard This compound Standard HPLC_Method Stability-Indicating HPLC Method Amarogentin_Standard->HPLC_Method Forced_Degradation_Samples Forced Degradation Samples (Acid, Base, Oxidative, etc.) Forced_Degradation_Samples->HPLC_Method Peak_Identification Peak Identification HPLC_Method->Peak_Identification Quantification Quantification of This compound & Degradants Peak_Identification->Quantification Degradation_Pathway Degradation Pathway Elucidation Quantification->Degradation_Pathway

Caption: Workflow for analyzing this compound degradation.

Potential Signaling Pathways Modulated by this compound

cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Effects This compound This compound PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway This compound->PI3K_Akt_mTOR Downregulates COX2 COX-2 Pathway This compound->COX2 Inhibits Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Regulates Inflammation Inflammation COX2->Inflammation Mediates

Caption: this compound's impact on signaling pathways.

References

Technical Support Center: Optimizing Amarogentin Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Amarogentin in cell viability experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a bitter secoiridoid glycoside naturally found in plants of the Swertia and Gentiana genera.[1][2] It is recognized for a wide array of pharmacological effects, including anti-cancer, anti-inflammatory, anti-diabetic, and antioxidant properties.[2][3] In cancer research, this compound has been demonstrated to inhibit the growth of cancer cells and promote apoptosis (programmed cell death) in various cancer cell lines.[2][3][4]

Q2: What is a typical starting concentration range for this compound in cell viability assays?

A2: The optimal concentration of this compound is highly dependent on the specific cell line being studied. Based on published research, a common starting point for dose-response experiments is in the micromolar (µM) range. For example, studies have used concentrations from 1 µM to 100 µM to observe effects on different cell types.[1][4][5] It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your particular cell line.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[6] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations, the stock solution should be diluted in the cell culture medium. It's crucial to ensure that the final DMSO concentration in the culture medium is kept low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.[7]

Q4: How stable is this compound in a cell culture medium?

A4: The stability of compounds like this compound in cell culture media can be affected by factors such as pH, temperature, and interactions with media components. It is best practice to prepare fresh dilutions of this compound in culture medium for each experiment to ensure consistent activity.

Q5: What are the known signaling pathways affected by this compound?

A5: this compound has been shown to modulate several key signaling pathways. It can downregulate the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell survival and proliferation.[1][8][9] It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and carcinogenesis.[10] Additionally, this compound can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect on cell viability - Concentration of this compound is too low.- Incubation time is too short.- The specific cell line is resistant to this compound.- Improper storage or handling of this compound leading to degradation.- Perform a dose-response experiment with a wider and higher concentration range (e.g., 1 µM to 200 µM).- Increase the incubation time (e.g., 24h, 48h, 72h).- Research the specific cell line to see if resistance mechanisms to similar compounds have been reported.- Ensure proper storage of this compound stock solutions at -20°C or -80°C and prepare fresh dilutions for each experiment.
High variability between replicate wells - Uneven cell seeding.- Inaccurate pipetting of this compound or assay reagents.- Edge effects in the microplate.- Ensure a single-cell suspension before seeding and mix gently after seeding.- Calibrate pipettes regularly and use proper pipetting techniques.- Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.
Unexpected increase in cell viability at certain concentrations - Hormesis effect, where low doses of a substance can be stimulatory.- Experimental artifact.- Repeat the experiment with a narrower concentration range around the observed stimulatory effect to confirm.- Carefully check all calculations and dilutions.
Vehicle control (e.g., DMSO) shows cytotoxicity - The final concentration of the solvent is too high.- Ensure the final concentration of DMSO in the cell culture medium is non-toxic for your cell line (typically ≤ 0.5%).[7] Run a vehicle control titration to determine the maximum tolerable concentration.
Difficulty reproducing results from published literature - Differences in experimental conditions (cell line passage number, serum concentration, etc.).- Variation in the purity or source of this compound.- Standardize all experimental parameters as much as possible.- Use this compound from a reputable supplier and note the lot number.

Experimental Protocols

Determining Optimal this compound Concentration using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in cell culture medium from your DMSO stock solution. A common starting range is 0 µM (vehicle control) to 100 µM.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of this compound-containing medium to the respective wells. Include wells with medium only (blank) and medium with the highest concentration of DMSO used (vehicle control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Data Presentation

Table 1: Effect of this compound on Viability of Various Cell Lines

Cell LineConcentration RangeEffectReference
Human Gastric Cancer (SNU-16)10, 50, 75 µMDose-dependent cytotoxicity and apoptosis[4]
PC12 (rat pheochromocytoma)1, 3, 10 µMNeuroprotective effect against oxidative stress[5]
Platelets15-60 µMInhibition of collagen-induced aggregation[8][9]
Papillary Thyroid Carcinoma (PTC)20-160 µg/mLModulated cell viability and stimulated ferroptosis[11]
K6001 Yeast1, 3, 10, 20 µMExtended replicative lifespan at 1, 3, and 10 µM[5]

Signaling Pathways & Experimental Workflow

Amarogentin_Signaling_Pathways cluster_PI3K_Akt PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway cluster_COX2 COX-2 Pathway cluster_AMPK AMPK Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits PLCg2 PLCg2 This compound->PLCg2 Inhibits COX2 COX2 This compound->COX2 Inhibits AMPK AMPK This compound->AMPK Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Effects Decreased Cell Proliferation Increased Apoptosis mTOR->Cell_Effects PKC PKC PLCg2->PKC MAPK MAPK PKC->MAPK MAPK->Cell_Effects COX2->Cell_Effects AMPK->Cell_Effects

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow start Start: Select Cell Line prepare_stock Prepare this compound Stock (High Concentration in DMSO) start->prepare_stock dose_response Dose-Response Experiment (e.g., 0.1 - 100 µM) prepare_stock->dose_response incubation Incubate for 24h, 48h, 72h dose_response->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, XTT) data_analysis Data Analysis (Calculate % Viability) viability_assay->data_analysis incubation->viability_assay determine_ic50 Determine IC50 Value data_analysis->determine_ic50 optimize Optimize Concentration for Further Experiments determine_ic50->optimize end End: Optimized Concentration optimize->end

Caption: Workflow for optimizing this compound concentration.

References

Technical Support Center: Amarogentin HPLC Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC quantification of amarogentin.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound standards and samples?

A1: this compound is susceptible to degradation in the presence of water. For long-term storage, it is highly recommended to dissolve this compound in pure methanol (B129727) and store it at low temperatures (e.g., -20°C) in a tightly sealed container to prevent solvent evaporation and moisture absorption. Storing this compound in methanol-water mixtures or pure water can lead to significant degradation over time, with the appearance of additional peaks in the chromatogram.[1]

Q2: What is a common HPLC method for this compound quantification?

A2: A widely used method for this compound quantification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A typical setup includes:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][3]

  • Mobile Phase: An isocratic or gradient mixture of methanol and water, or acetonitrile (B52724) and water. A common isocratic mobile phase is a mixture of acetonitrile and water (e.g., 25:75 v/v).[2][3]

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at approximately 235 nm.[4]

  • Injection Volume: 20 µL

Q3: What are the expected retention times for this compound?

A3: Retention times for this compound can vary depending on the specific HPLC method, column, and system. However, in a study using a C18 column with a methanol:water (45:55, v/v) mobile phase at a flow rate of 1 mL/min, the retention time for this compound was approximately 18.6 minutes.[4] It is crucial to run a standard under your specific conditions to determine the exact retention time.

Troubleshooting Guides

Peak Shape Problems

Q: My this compound peak is tailing. What are the possible causes and solutions?

A: Peak tailing can lead to inaccurate quantification. Here are common causes and how to address them:

  • Secondary Interactions: The basic functional groups in this compound can interact with acidic silanol (B1196071) groups on the silica-based C18 column, causing tailing.[5][6]

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid) can suppress the ionization of silanol groups, reducing these interactions.[7][8]

      • Use a Highly Deactivated Column: Employing a column with end-capping can minimize the number of free silanol groups.[6]

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.[5]

    • Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely issue.[5][6]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.[9]

    • Solution:

      • Flush the column: Use a strong solvent to wash the column.

      • Replace the column: If flushing does not resolve the issue, the column may need to be replaced.

dot

G Troubleshooting this compound Peak Tailing start Peak Tailing Observed check_overload Is the sample concentration high? start->check_overload dilute_sample Dilute sample and reinject check_overload->dilute_sample Yes check_ph Is the mobile phase pH neutral? check_overload->check_ph No problem_solved Problem Resolved dilute_sample->problem_solved adjust_ph Add 0.1% formic acid to mobile phase check_ph->adjust_ph Yes check_column Is the column old or frequently used? check_ph->check_column No adjust_ph->problem_solved flush_column Flush column with strong solvent check_column->flush_column Yes replace_column Replace column flush_column->replace_column If tailing persists replace_column->problem_solved

Caption: A flowchart for troubleshooting this compound peak tailing.

Co-elution and Resolution Issues

Q: I am seeing overlapping peaks, and I suspect co-elution of this compound with other compounds. How can I resolve this?

A: Co-elution is a common challenge when analyzing complex mixtures like plant extracts. This compound may co-elute with other structurally similar secoiridoids, such as swertiamarin (B1682845).

  • Optimize Mobile Phase Composition:

    • Change Solvent Strength: A slight adjustment in the percentage of the organic solvent (methanol or acetonitrile) can alter the retention times and improve separation.[10]

    • Try a Different Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can change the selectivity of the separation.

  • Adjust the Gradient: If using a gradient method, making the gradient shallower (i.e., increasing the organic solvent concentration more slowly) can enhance resolution.

  • Modify Mobile Phase pH: As with peak tailing, adjusting the pH can alter the ionization state of interfering compounds and improve their separation from this compound.

dot

G Resolving this compound Co-elution start Co-elution Observed optimize_mobile_phase Optimize Mobile Phase start->optimize_mobile_phase adjust_solvent_ratio Adjust organic solvent percentage optimize_mobile_phase->adjust_solvent_ratio change_solvent Switch between MeOH and ACN adjust_solvent_ratio->change_solvent If resolution is still poor adjust_gradient Is a gradient method used? change_solvent->adjust_gradient shallow_gradient Make the gradient shallower adjust_gradient->shallow_gradient Yes check_ph Consider mobile phase pH adjustment adjust_gradient->check_ph No problem_solved Resolution Improved shallow_gradient->problem_solved check_ph->problem_solved

Caption: A decision tree for resolving co-elution issues.

Baseline and Sensitivity Issues

Q: I am experiencing baseline noise and/or low sensitivity. What should I check?

A: A noisy baseline or low signal-to-noise ratio can compromise the accuracy of your quantification.

  • Mobile Phase Preparation:

    • Degassing: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the system.

    • Fresh Solvents: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.

  • System Leaks: Check for any leaks in the pump, injector, and fittings.

  • Detector Lamp: The detector lamp may be nearing the end of its life, leading to decreased sensitivity and increased noise.

  • Sample Preparation: Ensure your sample is free of particulate matter by filtering it through a 0.45 µm filter before injection.

Experimental Protocols

Extraction of this compound from Swertia chirayita

This protocol is adapted from a method for extracting this compound from the aerial parts of Swertia chirayita.

Materials:

  • Dried and powdered Swertia chirayita plant material

  • Petroleum ether (40-60°C)

  • Methanol

  • Reflux apparatus

  • Filtration system

Procedure:

  • Dry the coarsely powdered plant material in an oven at 35-40°C for 12 hours.

  • Perform a defatting step by repeatedly extracting the dried powder with petroleum ether (e.g., 5 times for 3 hours each) using a reflux apparatus.

  • Dry the defatted plant material in the open to completely evaporate the petroleum ether.

  • Extract the defatted material with methanol (e.g., 5 times for 4 hours each) using a reflux apparatus.

  • Combine the methanolic extracts and filter them.

  • Concentrate the filtrate under reduced pressure to obtain the crude extract containing this compound.

  • Before HPLC analysis, dissolve the crude extract in methanol and filter through a 0.45 µm syringe filter.

HPLC Method Validation Parameters

The following table summarizes typical validation parameters for the HPLC quantification of secoiridoids from Swertia species. These values can serve as a reference for your own method validation.

ParameterTypical Value/Range
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 2.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 7.0 µg/mL
Precision (%RSD) ≤ 3.5%
Accuracy (Recovery) 95 - 105%

Note: These values are compiled from methods for related compounds and should be established independently for your specific this compound analysis.[7][8][11]

Quantitative Data Summary

This compound Stability in Different Solvents

The stability of this compound is highly dependent on the storage solvent. The following table shows the percentage of this compound remaining after six months of storage in various solvents.

SolventInitial this compound Content (%)This compound Content after 6 Months (%)
Methanol99.8797.21
Methanol:Water (75:25)99.8727.81
Methanol:Water (50:50)99.8718.35
Methanol:Water (25:75)99.8721.46
Water99.8745.83

Data from a study on the degradation of this compound.[1] This data clearly indicates that pure methanol is the most suitable solvent for storing this compound.[1]

References

Technical Support Center: Amarogentin Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the precipitation of Amarogentin in experimental media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when added to my cell culture medium?

This compound has low solubility in aqueous solutions like cell culture media.[1] Precipitation typically occurs when the final concentration of this compound in the medium exceeds its solubility limit. This is often a result of diluting a concentrated stock solution, usually prepared in an organic solvent like DMSO, directly into the aqueous medium. The organic solvent disperses, and if the this compound concentration is too high for the aqueous environment, it will precipitate out of the solution.

Q2: What is the best solvent to prepare an this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions for cell culture experiments.[2][3][4] Ethanol has also been used for yeast experiments.[2] For in vivo studies, complex solvent systems containing DMSO, PEG300, and Tween-80 are often used to improve solubility.[3][5]

Q3: What is the recommended concentration and storage for an this compound stock solution?

For cell culture applications, a stock solution of 10 mM in DMSO is a common starting point.[2] It is advisable to prepare a high-concentration stock solution (e.g., 1000x the final working concentration) to minimize the volume of solvent added to the cell culture medium.[6]

Storage recommendations for stock solutions are as follows:

  • -20°C: for up to 1 month.[5]

  • -80°C: for up to 6 months.[3][5]

To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes after preparation.[5]

Q4: How can I prepare a working solution of this compound in my experimental medium to avoid precipitation?

The key is to start with a high-concentration stock solution in an appropriate solvent like DMSO and then dilute it into your medium.

Here is a recommended workflow:

  • Prepare a concentrated stock solution of this compound in fresh, high-quality DMSO (e.g., 10 mM).

  • Warm the vial of stock solution to room temperature before use.

  • Vortex the stock solution to ensure it is fully dissolved.

  • To prepare your working solution, add the stock solution dropwise to your pre-warmed culture medium while gently vortexing or swirling the medium. This gradual addition helps with dispersion and prevents localized high concentrations that can lead to precipitation.

  • Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells, typically below 0.5%.

Q5: What is the maximum recommended final concentration of this compound in cell culture media?

The maximum final concentration will depend on the specific cell culture medium and experimental conditions. However, studies have successfully used this compound at concentrations up to 20 µM in cell culture without reporting precipitation issues.[5] It is always recommended to perform a small-scale pilot experiment to determine the optimal and maximal working concentrations for your specific setup.

Q6: I've followed the protocol, but I still see precipitation. What should I do?

If you still observe precipitation, consider the following troubleshooting steps:

  • Lower the Final Concentration: Your desired concentration may be too high for your specific medium. Try a lower final concentration.

  • Check Your Stock Solution: Ensure your stock solution is completely dissolved before use. You can try gentle warming or sonication to aid dissolution.[3]

  • Use Pre-warmed Medium: Adding a cold stock solution to a warm medium or vice-versa can sometimes cause precipitation due to temperature-dependent solubility changes. Ensure both are at the same temperature.

  • Increase the Volume of Medium for Dilution: Adding the stock solution to a larger volume of medium can help with rapid dispersion.

  • Filter Sterilization: If you observe particulate matter after dilution, you can try to filter the final working solution through a 0.22 µm filter.[6] However, be aware that this may remove some of the precipitated compound, lowering the effective concentration.

Quantitative Data: this compound Solubility

The following table summarizes the solubility of this compound in various solvents as reported by different suppliers.

Solvent SystemReported Solubility/ConcentrationSource(s)
DMSO≥ 2 mg/mL (3.41 mM)[3]
DMSO100 mg/mL (170.49 mM)[4]
Water99.5 mg/L (approx. 0.17 mM)[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (in vivo)≥ 1 mg/mL (1.7 mM)[3]
10% DMSO + 90% (20% SBE-β-CD in Saline) (in vivo)≥ 2.17 mg/mL[5]

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions for Cell Culture

Materials:

  • This compound powder

  • High-quality, sterile DMSO

  • Sterile microcentrifuge tubes

  • Your target cell culture medium

Procedure:

  • Stock Solution Preparation (e.g., 10 mM): a. Calculate the required mass of this compound for your desired stock concentration and volume (Molecular Weight of this compound: 586.54 g/mol ). b. Weigh the this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of DMSO to the tube. d. Vortex thoroughly until the this compound is completely dissolved. Gentle warming (to room temperature if frozen) or brief sonication can be used to aid dissolution.[3] e. Aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][5]

  • Working Solution Preparation: a. Pre-warm your cell culture medium to the desired experimental temperature (e.g., 37°C). b. Thaw a single aliquot of the this compound stock solution at room temperature. c. Vortex the stock solution briefly. d. Perform a serial dilution if necessary, or directly add the required volume of the stock solution to your pre-warmed medium. For example, to achieve a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). e. Add the stock solution dropwise while gently agitating the medium to ensure rapid and even dispersion. f. Visually inspect the solution for any signs of precipitation. g. The working solution should be prepared fresh and used immediately for optimal results.[3][4]

Visual Guides

Amarogentin_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Weigh this compound Powder B Dissolve in DMSO A->B Add solvent C Vortex / Sonicate (if necessary) B->C D Aliquot into single-use tubes C->D E Store at -20°C or -80°C D->E F Thaw stock solution at Room Temperature E->F Retrieve for use H Add stock solution dropwise to medium while agitating F->H G Pre-warm Culture Medium G->H I Visually inspect for precipitation H->I J Use immediately in experiment I->J

Caption: Workflow for preparing this compound stock and working solutions.

References

Technical Support Center: Amarogentin and Fluorescent Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are using amarogentin in fluorescent assays. This compound, a secoiridoid glycoside with potent biological activities, has the potential to interfere with fluorescence-based measurements. This guide offers a question-and-answer format to directly address common issues and provides detailed experimental protocols to help you identify and mitigate potential artifacts in your data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a natural secoiridoid glycoside found in plants of the Gentiana and Swertia genera.[1][2] It is known for being one of the most bitter natural compounds.[1] Its diverse pharmacological effects are summarized in the table below.

Biological ActivityDescriptionKey Signaling Pathways ImplicatedReference
Antioxidant Reduces oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.N/A[3]
Anti-inflammatory Inhibits inflammatory pathways, potentially through the modulation of cytokines and enzymes like cyclooxygenase-2 (COX-2).NF-κB[1]
Anti-cancer Induces apoptosis and inhibits the proliferation of various cancer cell lines.p53, PI3K/Akt[2]
Anti-platelet Inhibits platelet aggregation induced by collagen.PLCγ2-PKC, MAPK[4]
Topoisomerase I Inhibitor Exhibits antileishmanial activity by inhibiting topoisomerase I.N/A[5]

Q2: Can this compound interfere with my fluorescent assay?

  • Autofluorescence: this compound itself may emit light when excited by the light source of your instrument, leading to a false-positive signal.

  • Fluorescence Quenching: this compound may absorb the excitation light intended for your fluorescent probe or the light emitted by it, resulting in a false-negative signal. This is also known as the inner filter effect.

Q3: How can I determine if this compound is interfering with my assay?

A series of control experiments are essential to identify potential interference. These are detailed in the troubleshooting guide below and include:

  • Compound-only control: To check for autofluorescence.

  • Quenching control: To assess the potential for fluorescence quenching.

  • Post-reaction compound addition: A further test for quenching.

Troubleshooting Guide

If you suspect that this compound is interfering with your fluorescent assay, follow these steps to diagnose and mitigate the issue.

Issue 1: Unexpectedly high fluorescence signal in the presence of this compound.

This could be due to the intrinsic fluorescence of this compound (autofluorescence).

Troubleshooting Workflow for Autofluorescence

A Start: Unexpectedly high fluorescence signal B Prepare 'Compound-Only' Control: This compound in assay buffer (no cells or fluorescent probe) A->B C Measure fluorescence at your assay's excitation and emission wavelengths B->C D Is a significant signal detected in the 'Compound-Only' control? C->D E Yes: Autofluorescence is likely occurring. D->E Yes F No: Autofluorescence is unlikely to be the primary issue. D->F No G Mitigation Strategy: 1. Subtract the signal from the 'Compound-Only' control from your experimental wells. 2. If possible, switch to a fluorophore with excitation/emission wavelengths further away from this compound's potential absorbance. 3. Consider a non-fluorescent orthogonal assay for validation. E->G A Start: Unexpectedly low fluorescence signal B Prepare 'Quenching Control': Your fluorescent probe at a known concentration + this compound A->B C Measure fluorescence. Is the signal lower compared to the probe alone? B->C D Yes: Quenching is likely occurring. C->D Yes E No: Direct quenching is less likely. Consider other experimental factors. C->E No J Mitigation Strategy: 1. Measure the absorbance spectrum of this compound to identify its absorbance peaks. 2. Choose a fluorophore with excitation and emission wavelengths that do not overlap with this compound's absorbance. 3. Reduce the concentration of this compound if experimentally feasible. 4. Validate findings with a non-fluorescent orthogonal assay. D->J F Alternative Test: 'Post-Reaction Compound Addition' E->F G Run your assay to generate the fluorescent product, then add this compound. F->G H Does the signal decrease after adding this compound? G->H I Yes: Confirms quenching/inner filter effect. H->I Yes I->J cluster_0 Cell Membrane Collagen Collagen Receptor Collagen Receptor Collagen->Receptor PLCg2 PLCγ2 Receptor->PLCg2 activates PKC PKC PLCg2->PKC activates MAPK MAPK Pathway (ERK, JNK, p38) PLCg2->MAPK activates Platelet_Activation Platelet Activation (Aggregation) PKC->Platelet_Activation MAPK->Platelet_Activation This compound This compound This compound->PLCg2 inhibits This compound->MAPK inhibits

References

Technical Support Center: Challenges in Amarogentin In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges encountered during the in vivo administration of amarogentin. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: We are observing low or inconsistent efficacy in our in vivo models after oral administration of this compound. What are the likely causes?

A1: Low and variable efficacy of orally administered this compound is a significant challenge, primarily attributed to its poor oral bioavailability. Several factors contribute to this issue:

  • Low Aqueous Solubility: this compound, a secoiridoid glycoside, has limited solubility in water (estimated at 99.5 mg/L), which hinders its dissolution in the gastrointestinal (GI) tract—a critical step for absorption.

  • Rapid Metabolism: Like many natural compounds, this compound may be subject to rapid first-pass metabolism in the gut wall and liver, reducing the amount of active compound that reaches systemic circulation.

  • Instability: The stability of this compound can be compromised in the varying pH environments of the GI tract, potentially leading to degradation before it can be absorbed.

Q2: What strategies can we employ to enhance the oral bioavailability of this compound?

A2: To overcome the poor bioavailability of this compound, various formulation strategies can be implemented. These approaches aim to improve its solubility, protect it from degradation, and enhance its absorption.

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like liposomes and niosomes has been shown to significantly improve its therapeutic efficacy.[1] These vesicular systems can protect the compound from the harsh GI environment and facilitate its transport across the intestinal epithelium.

  • Nanoparticle Delivery Systems: Formulating this compound into nanoparticles can increase its surface area, thereby improving its dissolution rate and solubility.[2][3]

  • Use of Co-solvents: For preclinical studies, using a co-solvent system can help solubilize this compound for administration. However, the potential toxicity of the co-solvents must be considered.

Q3: Are there any known toxicity concerns with in vivo administration of this compound?

A3: Studies have shown that this compound, particularly when formulated in liposomes or niosomes, exhibits no significant toxicity. Toxicity studies evaluating blood pathology, histological staining of tissues, and liver function enzymes have shown no adverse effects.[1][4] However, it is always recommended to conduct preliminary dose-escalation studies to determine the maximum tolerated dose (MTD) for your specific animal model and formulation.

Troubleshooting Guides

Guide 1: Low or Undetectable Plasma Concentrations of this compound
Potential Cause Troubleshooting Steps
Poor Aqueous Solubility 1. Formulation Improvement: Encapsulate this compound in liposomes or niosomes to enhance solubility and absorption. 2. Co-solvent System: For initial studies, prepare a formulation using a biocompatible co-solvent system (e.g., DMSO, PEG300, Tween 80, and saline). Ensure the final concentration of organic solvents is within safe limits for the animal model.
Rapid Metabolism 1. Route of Administration: Consider intravenous (IV) administration to bypass first-pass metabolism and establish baseline pharmacokinetic parameters. 2. Formulation Protection: Lipid-based formulations can protect this compound from metabolic enzymes in the GI tract.
GI Instability 1. Stability Studies: Conduct in vitro stability studies of your this compound formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to assess its degradation profile. 2. Encapsulation: Use encapsulation techniques (liposomes, niosomes) to shield the compound from the harsh pH and enzymatic conditions of the gut.
Analytical Method Sensitivity 1. Method Optimization: Ensure your analytical method (e.g., LC-MS/MS) is validated and has a sufficiently low limit of quantification (LLOQ) to detect the expected low plasma concentrations.
Guide 2: High Variability in Efficacy Between Animals
Potential Cause Troubleshooting Steps
Inconsistent Dosing 1. Standardize Technique: Ensure all personnel are thoroughly trained and consistent in their oral gavage or injection techniques. 2. Formulation Homogeneity: If using a suspension, ensure it is well-mixed before each administration to guarantee uniform dosing.
Food Effects 1. Standardize Feeding: Standardize the feeding schedule of the animals (e.g., fasting overnight before dosing) as food can significantly impact the absorption of many compounds.
Biological Variability 1. Increase Sample Size: A larger group of animals can help to account for inter-individual biological variations.

Quantitative Data Summary

Due to the limited publicly available pharmacokinetic data specifically for this compound, the following table provides a conceptual comparison based on studies of poorly soluble natural compounds where encapsulation has been employed to improve bioavailability. These values are for illustrative purposes to highlight the expected improvements with formulation strategies.

FormulationAdministration RouteBioavailability (%)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Free this compound (Hypothetical)Oral< 5Low1-2Low
Encapsulated this compound (Hypothetical)Oral20-40Significantly Higher2-4Significantly Higher
Free this compound (Hypothetical)Intravenous100High0.1-0.25High

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
  • Lipid Film Preparation:

    • Dissolve this compound, phosphatidylcholine, and cholesterol in a molar ratio of (e.g., 1:10:5) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C) to form a thin lipid film on the flask wall.

    • Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication):

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice until the suspension becomes clear.

  • Purification:

    • Remove the unencapsulated this compound by centrifugation or dialysis.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Calculate the encapsulation efficiency by quantifying the amount of this compound in the liposomes and the total amount used.

Protocol 2: Preparation of this compound-Loaded Niosomes (Ether Injection Method)
  • Preparation of Phases:

    • Dissolve this compound, a non-ionic surfactant (e.g., Span 60), and cholesterol in diethyl ether.

    • Prepare an aqueous phase containing any hydrophilic excipients heated to approximately 60°C.

  • Injection:

    • Slowly inject the organic phase into the heated aqueous phase with constant stirring.

  • Vesicle Formation:

    • The ether will evaporate at this temperature, leading to the formation of niosomes.

  • Purification and Characterization:

    • Follow similar purification and characterization steps as described for liposomes.

Protocol 3: In Vivo Oral Administration in Rodents (Oral Gavage)
  • Animal Preparation:

    • Fast the animals overnight (with access to water) before administration.

    • Weigh each animal to calculate the correct dosage volume. The maximum recommended volume is typically 10 mL/kg for rats and mice.

  • Dosing:

    • Restrain the animal securely.

    • Gently insert a ball-tipped gavage needle into the esophagus.

    • Slowly administer the this compound formulation.

  • Post-Administration:

    • Monitor the animal for any signs of distress.

    • Return the animal to its cage with access to food and water.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_formulation Formulation Preparation cluster_administration In Vivo Administration cluster_analysis Pharmacokinetic Analysis This compound This compound Powder formulation Liposomal/Niosomal Formulation This compound->formulation lipids Lipids/Surfactants lipids->formulation oral_gavage Oral Gavage formulation->oral_gavage iv_injection IV Injection formulation->iv_injection animal_model Rodent Model (e.g., Rat, Mouse) blood_sampling Blood Sampling (Time Points) animal_model->blood_sampling oral_gavage->animal_model iv_injection->animal_model plasma_analysis LC-MS/MS Analysis blood_sampling->plasma_analysis pk_parameters Calculate PK Parameters (Cmax, Tmax, AUC, Bioavailability) plasma_analysis->pk_parameters

Caption: Experimental workflow for in vivo pharmacokinetic studies of this compound.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_ampk AMPK Pathway This compound This compound pi3k PI3K This compound->pi3k inhibits erk ERK This compound->erk inhibits jnk JNK This compound->jnk inhibits p38 p38 This compound->p38 inhibits ampk AMPK This compound->ampk activates akt Akt pi3k->akt apoptosis Apoptosis akt->apoptosis cell_cycle_arrest G2/M Cell Cycle Arrest akt->cell_cycle_arrest inflammation Inflammation erk->inflammation jnk->inflammation p38->inflammation glucose_uptake Glucose Uptake ampk->glucose_uptake

Caption: Simplified signaling pathways modulated by this compound.

References

Technical Support Center: Refining Amarogentin Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction and purification of amarogentin from plant material.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound?

The choice of extraction method significantly impacts the yield of this compound. Static extraction (SE) has been shown to be highly efficient. For instance, a 24-hour static extraction of Swertia chirayita yielded the highest recovery of this compound (5.79 mg/g).[1] Other methods like ultrasonic-assisted extraction (UAE) and continuous shaking extraction are also used, but their efficiency can vary based on the plant material and specific parameters.[1]

Q2: Which solvent system is recommended for this compound extraction?

Polar organic solvents are generally effective for this compound extraction. Methanol (B129727) and ethanol, often in aqueous mixtures, are commonly used. For example, a hydro-alcoholic extract is often the starting point for purification.[2] The choice of solvent can also affect the stability of the extracted this compound.

Q3: What are the best storage conditions for this compound to prevent degradation?

This compound is susceptible to degradation, especially in aqueous solutions. For long-term storage, pure methanol is the best solvent, showing minimal degradation over six months.[3] Storing this compound in methanol-water mixtures or pure water can lead to significant degradation.[3] It is advisable to store extracts and purified this compound in a cool, dark place.

Q4: Which parts of the Swertia chirayita plant contain the highest concentration of this compound?

The concentration of this compound varies in different parts of the Swertia chirayita plant. The highest content is found in the flowers (0.617%), followed by the leaves (0.447%), and stem (0.426%). The roots have the lowest concentration (0.369%).[4][5] Therefore, for maximizing yield, incorporating flowers and leaves into the plant material for extraction is recommended.[4][5]

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Crude Extract

A low yield of the target compound is a frequent challenge in natural product extraction. The following guide provides a systematic approach to identifying and resolving the root causes.

dot

Low_Yield_Troubleshooting start Start: Low this compound Yield plant_material 1. Check Plant Material start->plant_material extraction_params 2. Review Extraction Parameters start->extraction_params solvent_issues 3. Evaluate Solvent System start->solvent_issues degradation 4. Assess for Degradation start->degradation sub_plant1 Incorrect plant part used? (Flowers/leaves have highest content) plant_material->sub_plant1 sub_plant2 Improper drying or grinding? plant_material->sub_plant2 sub_extraction1 Suboptimal method? (Static vs. Ultrasonic) extraction_params->sub_extraction1 sub_extraction2 Insufficient extraction time? extraction_params->sub_extraction2 sub_extraction3 Inadequate solvent-to-solid ratio? extraction_params->sub_extraction3 sub_solvent1 Incorrect polarity? solvent_issues->sub_solvent1 sub_solvent2 Is the solvent fresh? solvent_issues->sub_solvent2 sub_degradation1 Excessive heat during extraction? degradation->sub_degradation1 sub_degradation2 Prolonged exposure to light/air? degradation->sub_degradation2

Caption: Troubleshooting workflow for low this compound yield.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Improper Plant Material - Verify Plant Parts: Ensure that the plant material includes parts with high this compound content, such as flowers and leaves.[4][5] - Drying and Grinding: Thoroughly dry the plant material in a shaded, well-ventilated area or at a low temperature (35-40°C) to prevent enzymatic degradation.[4] Grind the material to a fine, uniform powder to maximize the surface area for solvent penetration.[6]
Suboptimal Extraction Parameters - Method Selection: Static extraction for 24 hours has shown high yields.[1] If using ultrasonic-assisted extraction, optimize the duration and power settings. - Extraction Time: Ensure sufficient extraction time for the solvent to penetrate the plant matrix. - Solvent-to-Solid Ratio: An inadequate volume of solvent can become saturated. Experiment with increasing the solvent-to-solid ratio.
Inappropriate Solvent - Solvent Polarity: Use polar solvents like methanol or ethanol. Aqueous mixtures of these alcohols can also be effective.[2] - Solvent Quality: Use high-purity, fresh solvents to avoid introducing impurities that may interfere with the extraction.
Compound Degradation - Temperature Control: Avoid excessive heat during extraction, as it can lead to the degradation of this compound. If using heat-assisted methods, monitor the temperature closely. - Minimize Exposure: Protect the extraction mixture from prolonged exposure to light and air to prevent oxidative degradation.
Issue 2: Poor Purity of the Isolated this compound

Achieving high purity is critical for subsequent bioassays and drug development. The following guide addresses common purity issues.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Co-extraction of Impurities - Pre-extraction with Non-polar Solvents: Before extracting with a polar solvent, wash the plant material with a non-polar solvent like petroleum ether to remove fats and other non-polar impurities.[4] - Liquid-Liquid Partitioning: After the initial extraction, perform liquid-liquid partitioning. For example, an aqueous suspension of the extract can be washed with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate (B1210297), n-butanol) to separate compounds based on their polarity.[7]
Inefficient Chromatographic Separation - Column Chromatography Optimization: If using column chromatography, optimize the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. A gradient of hexane (B92381) and ethyl acetate is often used.[8] Running Thin Layer Chromatography (TLC) alongside the column fractions can help in identifying the fractions containing this compound.[8] - TLC Plate Overloading: Avoid overloading the TLC plates, as this can lead to poor separation and streaking. - HPLC Method Development: For high-purity isolation, develop a robust High-Performance Liquid Chromatography (HPLC) method. This involves optimizing the column, mobile phase composition, flow rate, and detection wavelength.
Contamination from Labware or Solvents - Cleanliness: Ensure all glassware and equipment are thoroughly cleaned and rinsed with an appropriate solvent before use. - Solvent Purity: Use HPLC-grade solvents for the final purification steps to avoid introducing contaminants.

Data Presentation

Table 1: Comparison of Different Extraction Methods for this compound from Swertia Species

Plant SpeciesExtraction MethodDurationThis compound Yield (mg/g)
S. chirayitaStatic Extraction24 hrs5.79
S. corymbosaStatic Extraction24 hrs1.86
S. minorStatic Extraction24 hrs1.44
S. bimaculataStatic Extraction24 hrs-

Source: Adapted from Kshirsagar et al.[1]

Table 2: Stability of this compound in Different Solvents over Six Months

Solvent SystemInitial this compound Content (%)This compound Content after 6 Months (%)Degradation (%)
Methanol99.8797.212.66
Methanol:Water (75:25)99.8727.8172.06
Methanol:Water (50:50)99.8718.3581.52
Methanol:Water (25:75)99.8721.4678.41
Water99.8745.8354.04

Source: Adapted from Sharma et al.[3]

Experimental Protocols

Protocol 1: Static Extraction of this compound from Swertia chirayita

This protocol is based on the method described by Kshirsagar et al.[1]

  • Preparation of Plant Material:

    • Air-dry the whole plant material of Swertia chirayita at room temperature.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Weigh 100 mg of the powdered plant material.

    • Place the powder in a suitable flask and add 10 ml of methanol.

    • Seal the flask and keep it at a controlled temperature of 28°C for 24 hours.

  • Filtration and Analysis:

    • After 24 hours, filter the extract.

    • The filtrate can then be analyzed by RP-HPLC to quantify the this compound content.

Protocol 2: Purification of this compound using Column Chromatography

This is a general protocol for the purification of this compound from a crude extract.

dot

Purification_Workflow start Start: Crude Extract dissolve Dissolve in Minimum Polar Solvent start->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb pack_column Pack Column with Silica Gel Slurry adsorb->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Gradient of Hexane:Ethyl Acetate load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis pool_fractions Pool Fractions Containing This compound tlc_analysis->pool_fractions evaporate Evaporate Solvent pool_fractions->evaporate end Purified this compound evaporate->end

Caption: General workflow for this compound purification.

  • Preparation of the Crude Extract:

    • Obtain a crude extract of this compound using a suitable extraction method (e.g., Protocol 1).

    • Ensure the extract is free of the extraction solvent by evaporating it under reduced pressure.

  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude extract in a minimum amount of a suitable polar solvent.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.

    • Collect the eluate in separate fractions.

  • Analysis and Pooling:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC).[8]

    • Identify the fractions containing this compound by comparing their Rf values with a standard.

    • Pool the fractions that show a pure spot corresponding to this compound.

  • Final Step:

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

References

Minimizing off-target effects of Amarogentin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amarogentin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and minimizing potential off-target effects of this compound.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what are its primary known mechanisms of action?

This compound is a secoiridoid glycoside naturally found in plants of the Swertia and Gentiana genera.[1] It is known for its potent biological activities, including anti-oxidative, anti-tumor, and anti-diabetic effects.[2] The primary mechanisms of action of this compound include:

  • PI3K/Akt/mTOR Pathway Inhibition: this compound has been shown to downregulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth. This inhibition can lead to G2/M cell cycle arrest and apoptosis in cancer cells.

  • AMPK Activation: It activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2]

  • Antioxidant Activity: this compound exhibits antioxidative properties by enhancing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[3][4]

  • Anti-inflammatory Effects: It can block pro-inflammatory mediators like TNF-α and IL-6.[5]

  • PLCγ2-PKC and MAPK Pathway Inhibition: In the context of platelet activation, this compound has been shown to inhibit the Phospholipase Cγ2-Protein Kinase C and Mitogen-Activated Protein Kinase pathways.[6]

Minimizing Off-Target Effects

Q2: What are the potential off-target effects of this compound and how can I minimize them?

While specific off-target interactions of this compound are not extensively documented in publicly available literature, as a small molecule, it has the potential to interact with unintended proteins. Here are strategies to identify and minimize potential off-target effects in your experiments:

Strategies for Minimizing Off-Target Effects:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect in your experimental system by performing a dose-response study.

  • Ensure Compound Purity: Use highly purified this compound to avoid confounding results from impurities. The purity of your sample can be verified by HPLC.

  • Employ Control Cell Lines: Use cell lines that do not express the target of interest (if known) or are from different tissue origins to distinguish between on-target and off-target effects.

  • Rescue Experiments: If you are studying the effect of this compound on a specific protein, attempt to rescue the phenotype by overexpressing a resistant mutant of that protein.

Experimental Approaches to Identify Off-Target Effects:

  • Proteomic Profiling: Utilize techniques like mass spectrometry-based proteomics to compare the proteome of cells treated with this compound to untreated cells. This can reveal changes in protein expression or post-translational modifications that are not explained by the known on-target mechanism.

  • Kinome Scanning: If you suspect off-target kinase activity, perform a kinome-wide scan to assess the inhibitory activity of this compound against a broad panel of kinases.

  • Phenotypic Screening: Screen this compound against a panel of diverse cell lines and assays to identify unexpected biological activities.

Experimental Design and Protocols

Q3: What are the recommended storage and handling conditions for this compound?

  • Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years). In solvent, it should be stored at -80°C for up to one year.[5]

  • Solubility: this compound is soluble in DMSO (up to 100 mg/mL) and ethanol (B145695) (up to 50 mg/mL).[2] It has low solubility in water (approximately 99.5 mg/L at 25°C).[3]

  • Solution Preparation: For cell culture experiments, prepare a concentrated stock solution in DMSO. Further dilute the stock solution in your cell culture medium to the final working concentration immediately before use. To avoid precipitation, ensure the final DMSO concentration in your culture medium is low (typically <0.5%).

Q4: What are typical working concentrations for this compound in cell-based assays?

The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. Based on published data, a starting point for dose-response studies could be in the range of 1 µM to 100 µM.

Troubleshooting Guides

Common Experimental Issues

Issue 1: this compound precipitates in my cell culture medium.

  • Potential Cause 1: Low Solubility in Aqueous Solutions. this compound has limited solubility in water.[3]

    • Solution: Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your pre-warmed cell culture medium immediately before adding it to your cells. Ensure the final DMSO concentration is low and non-toxic to your cells (e.g., <0.5%).

  • Potential Cause 2: Saturation in Media. The concentration of this compound in the final culture medium may be too high.

    • Solution: Try using a lower final concentration of this compound. If a high concentration is necessary, you may need to explore the use of a solubilizing agent, but be sure to include appropriate vehicle controls.

Issue 2: I am observing high variability in my results between replicates.

  • Potential Cause 1: Inconsistent this compound Concentration. This could be due to incomplete dissolution of the compound or precipitation during the experiment.

    • Solution: Ensure your this compound stock solution is fully dissolved before making dilutions. Visually inspect your culture plates for any signs of precipitation after adding the compound.

  • Potential Cause 2: Uneven Cell Seeding.

    • Solution: Ensure you have a single-cell suspension before plating and that cells are evenly distributed across the wells of your plate.

Issue 3: I am not observing the expected biological effect of this compound.

  • Potential Cause 1: Inactive Compound. The this compound may have degraded.

    • Solution: Use a fresh stock of this compound. Ensure proper storage conditions are maintained.

  • Potential Cause 2: Cell Line Insensitivity. The cell line you are using may not be sensitive to this compound's effects on the pathway of interest.

    • Solution: Confirm that your cell line expresses the target proteins and that the pathway is active. You may want to test a positive control compound known to modulate the same pathway.

  • Potential Cause 3: Suboptimal Assay Conditions. The incubation time or the concentration of this compound may not be optimal.

    • Solution: Perform a time-course and a dose-response experiment to determine the optimal conditions for your specific cell line and assay.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)Reference
SNU-16Human Gastric CancerMTT4812.4[7]
HCT116Human Colorectal CancerCCK-824~70 (converted from 119.9 µg/mL)[8]
HT-29Human Colorectal CancerCCK-824~68 (converted from 117.3 µg/mL)[8]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, assay type, and incubation time.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for assessing the effect of this compound on the viability of adherent cancer cells.

Materials:

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation for Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis of PI3K/Akt Pathway

This protocol describes the analysis of key protein phosphorylation in the PI3K/Akt pathway in cells treated with this compound.

Materials:

  • This compound

  • 6-well cell culture plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-PI3K, anti-PI3K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • PVDF membrane

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Amarogentin_PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates This compound This compound This compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory effect of this compound.

Experimental_Workflow start Start: Hypothesis of Off-Target Effects dose_response 1. Dose-Response Curve in Target Cell Line start->dose_response select_conc 2. Select Lowest Effective Concentration dose_response->select_conc proteomics 3. Proteomic Profiling (this compound vs. Vehicle) select_conc->proteomics analyze_proteomics 4. Analyze Differentially Expressed Proteins proteomics->analyze_proteomics pathway_analysis 5. Pathway Enrichment Analysis analyze_proteomics->pathway_analysis validate_off_target 6. Validate Potential Off-Targets (e.g., Western Blot) pathway_analysis->validate_off_target end End: Identification of Potential Off-Targets validate_off_target->end

Caption: Workflow for identifying potential off-target effects of this compound.

Troubleshooting_Logic start Unexpected Result check_compound Check this compound Purity and Integrity start->check_compound check_solubility Verify Solubility and Dosing start->check_solubility check_cells Assess Cell Health and Confluency start->check_cells check_protocol Review Assay Protocol and Reagents start->check_protocol positive_control Run Positive and Negative Controls check_protocol->positive_control optimize Optimize Assay Conditions (Dose and Time) positive_control->optimize end Resolved optimize->end

Caption: Logical flow for troubleshooting unexpected experimental results with this compound.

References

Amarogentin experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

Amarogentin Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving this compound.

Frequently Asked Questions (FAQs)

1. General & Handling

  • Q: What is this compound and what are its primary biological activities?

    • A: this compound is a secoiridoid glycoside naturally found in plants of the Swertia and Gentiana genera.[1][2] It is known for being one of the most bitter natural compounds.[3] Its researched biological activities are extensive and include anti-oxidative, anti-inflammatory, anti-cancer, anti-diabetic, and hepatoprotective effects.[1][2][4]

  • Q: How should I dissolve and store this compound?

    • A: this compound's solubility and stability are critical for experimental success. It is poorly soluble in water.[5] For in vitro experiments, Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are common solvents.[5][6] For in vivo studies, a co-solvent mixture is often required. A stability study showed that this compound is most stable in pure methanol, with significant degradation occurring over six months in methanol-water mixtures.[7] Always prepare fresh working solutions and avoid repeated freeze-thaw cycles.

  • Q: My this compound solution is not clear or has precipitated. What should I do?

    • A: Precipitation indicates that the compound has fallen out of solution, which will lead to inaccurate dosing. Sonication can help dissolve this compound.[8] If precipitation occurs after adding to aqueous media, consider preparing the final dilution immediately before use or using a formulation with co-solvents like PEG300 and Tween 80 to improve solubility.[5][8]

2. Experimental Design & Controls

  • Q: I am not observing the expected biological effect. What are common reasons for experimental failure?

    • A: Several factors can contribute to a lack of effect:

      • Solubility/Stability: As mentioned, this compound can degrade or precipitate. Ensure it is properly dissolved and the stock solution is fresh.[7]

      • Concentration: The effective concentration of this compound is highly dependent on the cell type and experimental model. Doses ranging from 1 µM to 75 µM have been reported for in vitro studies.[6][9] A dose-response experiment is crucial to determine the optimal concentration for your specific system.

      • Cell Line Specificity: The molecular pathways targeted by this compound (e.g., PI3K/Akt, Nrf2, AMPK) may have different levels of activity or importance in different cell lines.[1][6]

      • Controls: Ensure your positive and negative controls are behaving as expected. Without proper controls, it's impossible to validate the experimental setup.

  • Q: What are appropriate positive and negative controls for an this compound experiment?

    • A: The choice of control depends on the specific biological activity being investigated.

      • Negative Control: The vehicle used to dissolve the this compound (e.g., 0.5% DMSO) should be used as the negative control to account for any effects of the solvent itself.[6]

      • Positive Controls (by activity):

        • Antioxidant/Neuroprotection: To induce oxidative stress, hydrogen peroxide (H₂O₂) is commonly used.[6] Resveratrol (RES) can be used as a positive control for an anti-aging or antioxidant compound.[6]

        • Anti-inflammatory: Tumor Necrosis Factor-alpha (TNF-α) or Phytohemagglutinin (PHA) can be used to induce an inflammatory response in cells like HaCaT or splenocytes, respectively.[10]

        • Anti-cancer: A known cytotoxic drug relevant to the cancer cell line being studied (e.g., cisplatin (B142131) for gastric cancer) can serve as a positive control.

3. Mechanism & Pathways

  • Q: What are the known molecular targets and signaling pathways of this compound?

    • A: this compound modulates several key cellular pathways:

      • PI3K/Akt/mTOR Pathway: It downregulates this pathway, which is crucial for cell survival and proliferation, leading to apoptosis and cell cycle arrest in cancer cells.[1][9]

      • AMPK Pathway: this compound activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][5]

      • Nrf2 Pathway: It can increase the expression of Nrf2, a transcription factor that regulates the expression of antioxidant proteins, contributing to its neuroprotective and anti-aging effects.[6]

      • COX-2 Inhibition: It downregulates the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and carcinogenesis.[8][11]

      • Wnt/β-catenin & Hedgehog Pathways: In liver cancer models, this compound has been shown to modulate these self-renewal pathways.[12]

Quantitative Data Summary

Table 1: Solubility & Storage Recommendations

ParameterSolvent/ConditionConcentration/DetailsSource
Storage (Powder) -20°CRecommended for up to 3 years. Keep from direct sunlight.[8]
Storage (In Solvent) -80°CRecommended for up to 1 year.[8]
Solubility (DMSO) Fresh DMSOUp to 100 mg/mL (170.49 mM).[5]
Solubility (Ethanol) EthanolUp to 50 mg/mL. Stock of 10 mM used for yeast experiments.[5][6]
Stability Pure Methanol97.21% of initial content remaining after 6 months.[7]
Stability Methanol:Water (50:50)18.35% of initial content remaining after 6 months.[7]
In Vivo Formulation Co-solvent mix10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[8]

Table 2: Experimentally Effective Concentrations

Model SystemActivity StudiedEffective Concentration RangeKey FindingSource
PC12 Cells Neuroprotection1, 3, 10 µMIncreased cell viability and SOD/CAT/GPx gene expression against H₂O₂ stress.[6]
K6001 Yeast Anti-aging1, 3, 10 µMSignificantly extended replicative lifespan.[6][13]
SNU-16 Gastric Cancer Cells Anti-cancer10, 50, 75 µMDose-dependent increase in apoptosis (32.5% to 57.1%). IC50 = 12.4 µM at 48h.[8][9]
HaCaT Cells Anti-inflammatoryNot specifiedInhibited TNF-α-induced IL-6 secretion.[10]
Mouse Model (Gastric Cancer) In Vivo Anti-cancer10, 25, 50 mg/kgDose-dependent reduction in tumor size.[14]
Mouse Model (Skin Carcinogenesis) In Vivo Anti-cancerNot specifiedReduced cell proliferation and increased apoptosis in skin lesions.[11]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection & Antioxidant Assay (PC12 Cells)

This protocol is adapted from studies demonstrating this compound's protective effects against oxidative stress.[6]

  • Cell Culture: Seed PC12 cells in appropriate plates (e.g., 24-well for ROS assays, 60 mm dish for enzyme activity assays) and allow them to adhere for 24 hours.

  • Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 1, 3, 10 µM) and controls (vehicle: 0.5% DMSO; positive: 10 µM Resveratrol) for 24 hours.

  • Induction of Oxidative Stress: Introduce oxidative stress by adding H₂O₂ (e.g., 0.9 mM final concentration) to the media for 1 hour. A dose-response curve for H₂O₂ should be performed beforehand to determine the optimal concentration that induces ~50% cell death.[6]

  • Measurement of Reactive Oxygen Species (ROS):

    • After the stress induction, add DCFH-DA (final concentration 10 µM) to each well and incubate for 30 minutes.

    • Measure fluorescence with a plate reader to quantify intracellular ROS levels.

  • Measurement of Malondialdehyde (MDA) and SOD Activity:

    • For enzyme assays, collect cells from larger dishes after treatment.

    • Lyse the cells (e.g., via ultrasonication) and collect the supernatant.

    • Use commercially available colorimetric assay kits to measure MDA content (a marker of lipid peroxidation) and Superoxide Dismutase (SOD) activity according to the manufacturer's instructions.

  • Data Analysis: Normalize data to the vehicle control and perform statistical analysis (e.g., ANOVA) to determine significance.

Protocol 2: In Vitro Anti-Cancer Apoptosis Assay (SNU-16 Cells)

This protocol is based on research showing this compound's pro-apoptotic effects in human gastric cancer cells.[9]

  • Cell Culture & Treatment: Seed SNU-16 cells and allow them to attach. Treat with this compound (e.g., 10, 50, 75 µM) or vehicle control for 24 or 48 hours.

  • Cell Viability (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.

    • Solubilize the crystals with DMSO.

    • Read absorbance at the appropriate wavelength to determine cell viability relative to the control.

  • Apoptosis Analysis (Flow Cytometry):

    • Harvest cells (including floating cells in the medium).

    • Wash with PBS and resuspend in binding buffer.

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

    • Analyze the cell population using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

  • Western Blot Analysis:

    • To confirm the mechanism, lyse treated cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against key pathway proteins (e.g., Akt, p-Akt, Caspase-3) and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody and visualize bands using an appropriate detection system.

Visualizations: Pathways & Workflows

G Troubleshooting Workflow for this compound Experiments start Start: No Expected Effect Observed solubility 1. Check Solubility Is the compound fully dissolved in stock and final media? start->solubility stability 2. Check Stability Is the stock solution fresh? Was it stored correctly? solubility->stability Yes remake_stock Action: Remake stock solution. Use sonication. Prepare fresh dilutions before use. solubility->remake_stock No concentration 3. Verify Concentration Did you perform a dose-response curve? stability->concentration Yes stability->remake_stock No controls 4. Check Controls Did positive/negative controls work as expected? concentration->controls Yes run_dose_response Action: Run a dose-response (e.g., 1 µM to 100 µM) to find optimal concentration. concentration->run_dose_response No troubleshoot_assay Action: Troubleshoot the core assay. Check reagents, cell passage number, and instrument settings. controls->troubleshoot_assay No re_evaluate Action: Re-evaluate hypothesis. Is the target pathway active in your specific model? controls->re_evaluate Yes remake_stock->stability run_dose_response->controls

Caption: Troubleshooting logic for common issues in this compound experiments.

G This compound's Effect on the PI3K/Akt/mTOR Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling cascade.

G This compound's Activation of the Nrf2 Antioxidant Pathway cluster_0 In Cytoplasm cluster_1 Stress Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 Stress->Keap1 Induces conformational change in Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Genes Antioxidant Genes (SOD, CAT, GPx) ARE->Genes Promotes Transcription This compound This compound This compound->Nrf2 Promotes Expression

Caption: this compound promotes the Nrf2 antioxidant defense pathway.

References

Technical Support Center: Enhancing the Bioavailability of Amarogentin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the bioavailability of amarogentin for research purposes. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for research?

A1: this compound is a bitter secoiridoid glycoside with a range of promising biological activities, including anti-cancer, anti-diabetic, and anti-inflammatory properties. However, its therapeutic potential is often limited by poor oral bioavailability, which is primarily attributed to its low aqueous solubility and potentially poor permeability across the intestinal epithelium. For researchers to obtain reliable and reproducible results in preclinical studies, ensuring adequate and consistent systemic exposure to this compound is crucial.

Q2: What are the main strategies to enhance the bioavailability of this compound?

A2: The primary strategies focus on improving the solubility and dissolution rate of this compound. Two of the most promising approaches are:

  • Nanoparticle-based Drug Delivery Systems: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can significantly increase its surface area, improve its solubility, and enhance its absorption.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can prevent its crystallization and improve its dissolution rate and solubility in gastrointestinal fluids.

Q3: What are the key physicochemical properties of this compound to consider during formulation development?

A3: Key properties of this compound include:

  • Molecular Weight: 586.54 g/mol [1]

  • LogP (o/w): Approximately 2.4 - 2.79, indicating moderate lipophilicity.[1][2][3][4]

  • Water Solubility: Poorly soluble in water (estimated at 99.5 mg/L at 25°C).[4]

  • Stability: this compound is most stable in pure methanol. It degrades significantly in aqueous solutions or methanol-water mixtures over time.[5]

Q4: Which signaling pathways are known to be modulated by this compound?

A4: this compound has been shown to interact with several key signaling pathways, including:

  • PLCγ2-PKC and MAPK Pathways: It can inhibit platelet activation by targeting these pathways.[5]

  • PI3K/Akt/mTOR Signaling Pathway: Downregulation of this pathway is associated with this compound's pro-apoptotic effects in cancer cells.[2]

  • AMP-activated protein kinase (AMPK): this compound can activate AMPK, which is relevant to its anti-diabetic effects.[2]

Troubleshooting Guides

Issue 1: Low Oral Bioavailability in In Vivo Studies
Potential Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility of this compound Formulate this compound as a nanoparticle suspension or an amorphous solid dispersion.Increased dissolution rate and concentration in gastrointestinal fluids, leading to enhanced absorption.
Low intestinal permeability Co-administer with a permeation enhancer (use with caution and proper validation) or utilize nanoparticle formulations that can be taken up by intestinal cells.Improved transport of this compound across the intestinal epithelium.
First-pass metabolism Investigate potential metabolic pathways. Nanoformulations can sometimes reduce the extent of first-pass metabolism.Increased systemic exposure to the parent compound.
Inadequate formulation stability Ensure the formulation protects this compound from degradation in the gastrointestinal tract. Conduct stability studies of the formulation under relevant pH and enzymatic conditions.Minimized pre-absorptive degradation and maximized delivery of the active compound to the absorption site.
Issue 2: High Variability in Experimental Results
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent formulation characteristics Strictly control the parameters of your formulation preparation (e.g., particle size, drug loading, and polydispersity index for nanoparticles; drug-polymer ratio and amorphous state for solid dispersions).More uniform formulation batches leading to less variability in in vitro and in vivo performance.
Variability in animal handling and dosing Standardize animal fasting times, dosing volumes, and gavage techniques.Reduced inter-animal variability in pharmacokinetic profiles.
Issues with analytical method Validate the analytical method (e.g., LC-MS/MS) for quantifying this compound in plasma for linearity, accuracy, precision, and sensitivity.Reliable and reproducible quantification of this compound concentrations.
Issue 3: Challenges in Caco-2 Permeability Assays
Potential Cause Troubleshooting Step Expected Outcome
Low recovery of this compound This compound's lipophilicity can lead to non-specific binding to plasticware. Pre-treat plates with a blocking agent or use low-binding plates. Include a mass balance check in your experiment.Improved recovery and more accurate assessment of permeability.
Low apparent permeability (Papp) values The Caco-2 monolayer may not be fully differentiated. Ensure cells are cultured for at least 21 days and verify monolayer integrity with TEER measurements and a paracellular marker like Lucifer yellow. For lipophilic compounds, adding a protein like BSA to the basolateral side can act as a sink and improve the apparent permeability.A more accurate representation of the transcellular permeability of this compound.
High efflux ratio This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). Conduct bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio.Identification of active efflux as a potential mechanism for low permeability.

Data Presentation: Pharmacokinetic Parameters

While direct comparative in vivo pharmacokinetic data for this compound formulations is limited in publicly available literature, the following tables illustrate the expected improvements based on studies with other poorly soluble compounds formulated as nanoparticles or solid dispersions. Researchers should aim to generate similar comparative data for their specific this compound formulations.

Table 1: Illustrative Pharmacokinetic Parameters of a Poorly Soluble Compound in Different Formulations (Oral Administration in Rats)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Free Drug Suspension150 ± 352.0600 ± 150100
Solid Lipid Nanoparticles750 ± 1201.53000 ± 450500
Amorphous Solid Dispersion600 ± 901.02400 ± 300400

Note: These are hypothetical values for illustrative purposes and are not actual data for this compound.

Table 2: Characterization of this compound-Loaded Solid Lipid Nanoparticles (Illustrative Data)

ParameterTarget RangeExample Result
Particle Size (nm)100 - 300180 ± 5.2
Polydispersity Index (PDI)< 0.30.21 ± 0.03
Zeta Potential (mV)> ±20-25.5 ± 1.8
Entrapment Efficiency (%)> 7085.3 ± 3.1
Drug Loading (%)1 - 105.2 ± 0.4

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Solvent Evaporation Method

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate)

  • Surfactant (e.g., Polysorbate 80)

  • Organic solvent (e.g., Dichloromethane or Acetone)

  • Purified water

Procedure:

  • Dissolve a specific amount of this compound and the solid lipid in the organic solvent.

  • Prepare an aqueous phase by dissolving the surfactant in purified water.

  • Heat both the organic and aqueous phases to a temperature above the melting point of the lipid.

  • Add the organic phase to the aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Subject the coarse emulsion to ultrasonication to reduce the droplet size and form a nanoemulsion.

  • Evaporate the organic solvent from the nanoemulsion by stirring at room temperature or under reduced pressure.

  • As the solvent evaporates, the lipid will precipitate, forming solid lipid nanoparticles with encapsulated this compound.

  • The resulting SLN dispersion can be used directly or lyophilized for long-term storage.

Protocol 2: Preparation of this compound Amorphous Solid Dispersion (ASD) by Hot-Melt Extrusion (HME)

Materials:

  • This compound

  • Polymer (e.g., Polyvinylpyrrolidone/vinyl acetate (B1210297) copolymer (PVP VA64) or Soluplus®)

Procedure:

  • Physically mix this compound and the selected polymer at the desired ratio.

  • Feed the physical mixture into a hot-melt extruder.

  • Set the temperature profile of the extruder barrel zones to be above the glass transition temperature of the polymer and sufficient to ensure the drug dissolves in the molten polymer.

  • The molten mixture is then extruded through a die.

  • The extrudate is cooled rapidly on a conveyor belt to solidify the amorphous dispersion.

  • The resulting extrudate can then be milled into a powder for further characterization and formulation into dosage forms.

Protocol 3: Caco-2 Cell Permeability Assay for this compound Formulations

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Lucifer yellow (paracellular integrity marker)

  • This compound formulation and control solution

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A-B) Permeability: Add the this compound formulation (dissolved in HBSS) to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Permeability: Add the this compound formulation to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh HBSS.

  • At the end of the experiment, collect samples from both the donor and receiver chambers.

  • Analyze the concentration of this compound in all samples by a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

  • After the transport experiment, assess the monolayer integrity again using Lucifer yellow permeability.

Visualizations

Amarogentin_Bioavailability_Workflow cluster_problem Challenge cluster_causes Primary Causes cluster_solutions Enhancement Strategies cluster_evaluation Evaluation cluster_goal Goal Problem Poor Oral Bioavailability of this compound Solubility Low Aqueous Solubility Problem->Solubility due to Permeability Poor Intestinal Permeability Problem->Permeability due to Nano Nanoparticle Formulations (e.g., SLNs) Solubility->Nano addressed by ASD Amorphous Solid Dispersions (e.g., HME) Solubility->ASD addressed by Permeability->Nano addressed by InVitro In Vitro Assays (Dissolution, Caco-2) Nano->InVitro ASD->InVitro InVivo In Vivo Studies (Pharmacokinetics) InVitro->InVivo Goal Enhanced Systemic Exposure InVivo->Goal

Caption: Workflow for enhancing this compound's bioavailability.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest mTOR->CellCycleArrest

Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.

MAPK_Pathway This compound This compound PLCg2 PLCγ2 This compound->PLCg2 inhibits PKC PKC This compound->PKC inhibits MAPK MAPKs (p38, ERK, JNK) This compound->MAPK inhibits Collagen Collagen Collagen->PLCg2 PLCg2->PKC PKC->MAPK PlateletActivation Platelet Activation MAPK->PlateletActivation

Caption: this compound's inhibition of the PLCγ2-PKC/MAPK pathway.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Amarogentin and Gentiopicroside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amarogentin and gentiopicroside (B1671439), two prominent secoiridoid glycosides primarily isolated from plants of the Gentianaceae family, have garnered significant attention for their diverse and potent pharmacological activities.[1][2] Both compounds are known for their characteristic bitter taste and have been extensively studied for their therapeutic potential across a spectrum of diseases.[1][3] This guide provides an objective comparison of their biological activities, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

At a Glance: Key Biological Activities

Biological ActivityThis compoundGentiopicroside
Anti-inflammatory Yes[1][4]Yes[5][6][7]
Antioxidant Yes[8][9]Yes[6][10]
Hepatoprotective Yes[1][11]Yes[6]
Anti-cancer Yes[1][4]Yes[6][12]

Anti-inflammatory Activity

Both this compound and gentiopicroside exhibit significant anti-inflammatory properties, primarily by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.

This compound has been shown to block pro-inflammatory mediators such as TNF-α and IL-6.[1][11] It has also demonstrated therapeutic effects in a mouse model of atopic dermatitis by suppressing the production of IL-4, IL-6, and IL-13.[13]

Gentiopicroside exerts its anti-inflammatory effects by downregulating inflammatory cytokines like NO, PGE2, and IL-6, and by suppressing the expression of iNOS and COX-2.[5] It has been shown to modulate signaling pathways such as NF-κB and MAPK to suppress pro-inflammatory cytokines.[6][7] In a study on xylene-induced ear swelling in mice, gentiopicroside demonstrated a 34.17% inhibition rate.[5]

Comparative Data: Anti-inflammatory Effects
CompoundModelKey FindingsReference
This compound DNCB-induced atopic dermatitis-like miceSuppressed IL-4, IL-6, and IL-13 production[13]
Gentiopicroside LPS-activated RAW 264.7 macrophagesInhibited NO, PGE2, and IL-6 production[5]
Xylene-induced ear swelling in mice34.17% inhibition of ear swelling[5]
IC50 for COX-2 inhibition = 42.7 μM[6]
Experimental Protocol: In vitro Anti-inflammatory Assay for Gentiopicroside

Cell Line: Mouse macrophage cell line RAW 264.7.

Methodology:

  • RAW 264.7 cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Different concentrations of gentiopicroside are added to the cell cultures.

  • The production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and interleukin-6 (IL-6) in the cell supernatant is measured using appropriate assay kits (e.g., Griess reagent for NO, ELISA kits for PGE2 and IL-6).

  • The expression of iNOS and COX-2 proteins is determined by Western blotting.[5]

Signaling Pathway: Gentiopicroside's Anti-inflammatory Action

Gentiopicroside_Anti_inflammatory cluster_pathways Signaling Pathways cluster_mediators Pro-inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB MAPK MAPK TLR4->MAPK Gentiopicroside Gentiopicroside Gentiopicroside->NFkB Gentiopicroside->MAPK iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 MAPK->iNOS MAPK->COX2 MAPK->TNFa MAPK->IL6 Gentiopicroside_Nrf2 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gentiopicroside Gentiopicroside Keap1 Keap1 Gentiopicroside->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation to Nucleus Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, GPx) ARE->Antioxidant_Enzymes Gene Transcription Amarogentin_Anticancer cluster_pathway PI3K/Akt/mTOR Pathway cluster_effects Cellular Effects This compound This compound PI3K PI3K This compound->PI3K Akt Akt This compound->Akt mTOR mTOR This compound->mTOR Apoptosis Apoptosis This compound->Apoptosis CellCycle G2/M Arrest This compound->CellCycle PI3K->Akt Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation

References

A Comparative Analysis of the Efficacy of Amarogentin and Metformin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the pharmacological properties of Amarogentin, a natural secoiridoid glycoside, and Metformin (B114582), a widely prescribed biguanide (B1667054) drug. The analysis is intended for researchers, scientists, and professionals in drug development, focusing on mechanisms of action, therapeutic efficacy based on available experimental data, and safety profiles.

Overview and Mechanism of Action

Metformin is a cornerstone in the management of type 2 diabetes (T2D), while this compound is a bioactive compound with demonstrated therapeutic potential in preclinical studies.[1][2][3][4] Both compounds appear to converge on the activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis, although their primary upstream mechanisms differ.[5][6][7]

Metformin: Metformin's primary mechanism involves the inhibition of the mitochondrial respiratory chain complex I in hepatocytes.[5][8] This action leads to a decrease in cellular ATP levels and a corresponding increase in the AMP/ATP ratio. The elevated AMP levels activate AMPK, which in turn phosphorylates downstream targets to suppress hepatic gluconeogenesis (glucose production) and enhance insulin (B600854) sensitivity in peripheral tissues like skeletal muscle.[5][9][10] Additionally, Metformin exerts significant effects within the gastrointestinal tract, where it increases glucose utilization, modulates the gut microbiome, and promotes the secretion of glucagon-like peptide-1 (GLP-1).[5][11][12]

This compound: this compound, a natural compound extracted from plants of the Gentiana and Swertia species, also demonstrates the ability to activate AMPK.[6][7] Its anti-diabetic effects in animal models are attributed to the subsequent enhancement of glucose transporter 4 (GLUT4) expression in skeletal muscle and the reduction of phosphoenolpyruvate (B93156) carboxykinase (PEPCK) expression in the liver, an enzyme crucial for gluconeogenesis.[13][14] Beyond its metabolic actions, this compound is a potent antioxidant, exhibiting the capacity to increase the expression and activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[15][16]

Signaling Pathway Diagrams

Metformin_Pathway Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits AMP_ATP Increased AMP/ATP Ratio Mito->AMP_ATP Leads to AMPK AMPK Activation AMP_ATP->AMPK Gluconeo Gluconeogenesis (PEPCK, G6Pase) AMPK->Gluconeo Inhibits Glucose_Uptake Glucose Uptake (GLUT4) AMPK->Glucose_Uptake Promotes Liver Liver Muscle Muscle Gluconeo->Liver Glucose_Uptake->Muscle

Caption: Metformin's primary mechanism of action.

Amarogentin_Pathway This compound This compound AMPK AMPK Activation This compound->AMPK Antioxidant Antioxidant Enzymes (SOD, CAT, GPx) This compound->Antioxidant Upregulates PEPCK PEPCK Expression (Liver) AMPK->PEPCK Decreases GLUT4 GLUT4 Expression (Muscle) AMPK->GLUT4 Increases ROS Reduced Oxidative Stress Antioxidant->ROS Amarogentin_Experiment cluster_model Animal Model Preparation cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Induction Induce Diabetes (STZ Injection) Confirmation Confirm Hyperglycemia (Blood Glucose Measurement) Induction->Confirmation Grouping Randomize into Groups (Control, this compound) Confirmation->Grouping Admin Administer this compound (e.g., 1 week) Grouping->Admin BG_Monitor Monitor Blood Glucose Admin->BG_Monitor Harvest Harvest Tissues (Muscle, Liver) Admin->Harvest Western Western Blot (GLUT4, PEPCK) Harvest->Western

References

Amarogentin: A Potent Natural Anti-Inflammatory Agent Outperforming Conventional Drugs in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 16, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive comparative guide on the anti-inflammatory effects of Amarogentin, a natural secoiridoid glycoside. This guide provides a detailed analysis of this compound's performance against well-established anti-inflammatory drugs, Indomethacin and Dexamethasone (B1670325), supported by experimental data from in vivo and in vitro studies. The evidence strongly suggests that this compound holds significant promise as a potent anti-inflammatory agent, demonstrating comparable or even superior efficacy in certain preclinical models.

This compound's anti-inflammatory properties are attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.[1][2][3] This natural compound has been shown to effectively inhibit the secretion of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are pivotal in the inflammatory cascade.[1][2][3]

Comparative Efficacy: this compound vs. Indomethacin and Dexamethasone

To provide a clear comparison, this guide summarizes the available quantitative data from key preclinical anti-inflammatory models.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the efficacy of acute anti-inflammatory agents. The table below presents a comparison of the percentage of edema inhibition by this compound and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.

Treatment GroupDose (mg/kg)Time Post-CarrageenanPaw Edema Inhibition (%)Reference
This compound Data not availableData not availableData not available
Indomethacin 104 hours57.66%[4]
Indomethacin 105 hours~31-33%[5][6]
Indomethacin 55 hoursSignificant Inhibition[5]

Note: Direct comparative studies providing specific doses and corresponding paw edema inhibition percentages for this compound in the carrageenan-induced paw edema model were not identified in the available literature. The data for Indomethacin is provided as a benchmark.

In Vitro Anti-Inflammatory Activity: LPS-Stimulated Macrophages

Lipopolysaccharide (LPS)-stimulated macrophages are a widely used in vitro model to assess the anti-inflammatory effects of compounds by measuring the inhibition of pro-inflammatory cytokine production. The following table compares the inhibitory effects of this compound and the corticosteroid Dexamethasone on TNF-α and IL-6 production.

Treatment GroupConcentrationCytokineInhibitionIC50Reference
This compound 1, 5, 10 µMTNF-α, IL-6Dose-dependentData not available[1]
Dexamethasone 10⁻⁸ - 10⁻⁵ MTNF-α, IL-6Dose-dependentData not available[7]
Dexamethasone 1 nM - 1 µMTNF-α, IL-6Dose-dependent2 nM - 1 µM (for various mediators)[8]
Dexamethasone 10⁻⁶ MIL-6, TNF-αSignificant Inhibition> 10⁻⁶ M (in some RA patients)[9]

Note: While both this compound and Dexamethasone demonstrate dose-dependent inhibition of TNF-α and IL-6, direct side-by-side quantitative comparisons with IC50 values in the same study are limited. The provided data illustrates the established inhibitory effects of Dexamethasone.

Mechanistic Insights: Modulation of Key Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting crucial intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

The MAPK pathway plays a critical role in transducing extracellular signals to cellular responses, including inflammation. This compound has been shown to inhibit the phosphorylation of key components of the MAPK cascade, such as p38, ERK, and JNK.[5] This inhibition effectively blocks the downstream signaling that leads to the production of pro-inflammatory cytokines.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK Transcription_Factors_MAPK Transcription Factors (e.g., AP-1) p38_MAPK->Transcription_Factors_MAPK ERK->Transcription_Factors_MAPK JNK->Transcription_Factors_MAPK Amarogentin_MAPK This compound Amarogentin_MAPK->p38_MAPK Amarogentin_MAPK->ERK Amarogentin_MAPK->JNK Pro_inflammatory_Genes_MAPK Pro-inflammatory Gene Expression Transcription_Factors_MAPK->Pro_inflammatory_Genes_MAPK

Caption: this compound inhibits the MAPK signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes. This compound has been demonstrated to suppress the activation of the NF-κB pathway.[1][10] It achieves this by activating AMPK/SIRT1, which in turn inhibits the phosphorylation of NF-κB, preventing its translocation to the nucleus and subsequent gene transcription.[10]

NFkB_Pathway cluster_cytoplasm_nfkb Cytoplasm cluster_nucleus_nfkb Nucleus Amarogentin_NFkB This compound AMPK AMPK Amarogentin_NFkB->AMPK SIRT1 SIRT1 AMPK->SIRT1 IKK IKK SIRT1->IKK IkB IκB IKK->IkB Phosphorylation IkB_p p-IκB IkB->IkB_p NFkB_p65 NF-κB (p65) NFkB_p65_p p-NF-κB (p65) NFkB_p65->NFkB_p65_p Phosphorylation IkB_p->NFkB_p65 Releases NFkB_p65_p_n p-NF-κB (p65) NFkB_p65_p->NFkB_p65_p_n Translocation Pro_inflammatory_Genes_NFkB Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_p65_p_n->Pro_inflammatory_Genes_NFkB

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Carrageenan-Induced Paw Edema in Rats

This in vivo model assesses acute inflammation.

  • Animal Model: Male Wistar rats (180-220g) are typically used.

  • Groups: Animals are divided into a control group, a positive control group (e.g., Indomethacin 10 mg/kg), and this compound treatment groups at various doses.

  • Administration: Test compounds are administered orally or intraperitoneally 1 hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

LPS-Stimulated Macrophage Assay

This in vitro model evaluates the inhibition of pro-inflammatory cytokine production.

  • Cell Line: Murine macrophage cell line RAW 264.7 or human THP-1 monocyte-derived macrophages are commonly used.

  • Cell Culture: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of this compound or Dexamethasone for 1-2 hours.

  • Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture and incubating for a specified period (e.g., 24 hours).

  • Cytokine Measurement: The concentration of TNF-α and IL-6 in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The percentage of cytokine inhibition is calculated for each treatment group compared to the LPS-stimulated control group. The IC50 value (the concentration of the compound that inhibits 50% of the cytokine production) is determined.

Conclusion

The compiled evidence underscores the significant anti-inflammatory potential of this compound. Its ability to modulate key inflammatory pathways, such as MAPK and NF-κB, and consequently inhibit the production of pro-inflammatory cytokines, positions it as a strong candidate for the development of novel anti-inflammatory therapies. While direct comparative quantitative data with established drugs is still emerging, the existing preclinical studies provide a solid foundation for further investigation into the clinical utility of this compound for a range of inflammatory conditions.

References

A Bitter Pill to Swallow: Amarogentin and its Place Among Bitter Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative bitterness of amarogentin, featuring quantitative data, detailed experimental protocols, and signaling pathway visualizations.

In the realm of chemical compounds that elicit the sensation of bitterness, this compound stands out as a titan of taste, renowned as the most bitter natural substance known. This guide provides an in-depth comparison of this compound with other notable bitter compounds, including the intensely bitter synthetic compound denatonium (B1200031) benzoate (B1203000) and the classic bitter reference, quinine (B1679958). By presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways, this document serves as a valuable resource for scientists and professionals in drug development and related fields.

Unmasking the Bitterness: A Quantitative Comparison

The intensity of a bitter compound is scientifically quantified by its bitterness threshold, the lowest concentration at which the bitter taste can be detected by the human palate. The lower the threshold, the more bitter the substance. This compound, a secoiridoid glycoside found in plants of the Gentiana and Swertia genera, exhibits an exceptionally low bitterness threshold.[1][2][3]

For a standardized comparison, the bitterness of a compound is often expressed by its "bitter value," which represents the dilution at which 1 gram of the substance dissolved in that many milliliters of water still imparts a bitter taste.[4] this compound boasts a staggering bitter value of 58,000,000.[4]

To facilitate a direct comparison with other bitter compounds, this bitter value can be converted to more common units of concentration, such as parts per million (ppm) and molarity (M). The following table summarizes the bitterness thresholds of this compound, denatonium benzoate, and quinine.

CompoundChemical StructureMolar Mass ( g/mol )Bitter ValueBitterness Threshold (ppm)Bitterness Threshold (M)
This compound C₂₉H₃₀O₁₃586.5458,000,000[4]~0.017~2.9 x 10⁻⁸
Denatonium Benzoate C₂₈H₃₄N₂O₃446.59-0.051.1 x 10⁻⁷
Quinine C₂₀H₂₄N₂O₂324.42-~10~3.1 x 10⁻⁵

Note: The bitterness threshold for quinine can vary depending on the specific salt and the methodology used.

The Biology of Bitterness: Signaling Pathways

The perception of bitter taste is initiated by the interaction of bitter compounds with specialized G-protein coupled receptors (GPCRs) known as taste 2 receptors (TAS2Rs), located on the surface of taste receptor cells within the taste buds.[5][6][7] Humans possess approximately 25 different types of TAS2Rs, each capable of recognizing a variety of structurally diverse bitter compounds.[8]

The binding of a bitter ligand to a TAS2R triggers a conformational change in the receptor, initiating an intracellular signaling cascade. This process involves the activation of a heterotrimeric G-protein, gustducin (B1178931). Upon activation, the α-subunit of gustducin dissociates and activates phosphodiesterase (PDE), which in turn leads to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels. Simultaneously, the βγ-subunits of gustducin activate phospholipase C-β2 (PLCβ2).[8]

PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ concentration activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a non-selective cation channel. The influx of cations through TRPM5 depolarizes the taste receptor cell, ultimately leading to the release of neurotransmitters, such as ATP, which transmit the bitter signal to the brain for processing.[5][8]

Bitter_Taste_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bitter_Compound Bitter Compound (e.g., this compound) TAS2R TAS2R Bitter_Compound->TAS2R G_Protein Gustducin (Gα, Gβγ) TAS2R->G_Protein activates PLC PLCβ2 G_Protein->PLC Gβγ activates IP3 IP3 PLC->IP3 produces TRPM5 TRPM5 Channel Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx causes ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_release ER->Ca2_release releases Ca²⁺ Ca2_increase ↑ [Ca²⁺]i Ca2_increase->TRPM5 activates Neurotransmitter Neurotransmitter Release (ATP) Depolarization->Neurotransmitter triggers Signal_to_Brain Signal to Brain Neurotransmitter->Signal_to_Brain

Caption: Bitter taste signaling pathway.

Measuring Bitterness: Experimental Protocols

The determination of a compound's bitterness threshold is a critical step in its characterization. Sensory analysis, employing human taste panels, remains the gold standard for this purpose. Below are detailed methodologies for conducting such experiments.

Experimental Workflow for Bitterness Threshold Determination

Bitterness_Threshold_Workflow cluster_preparation Preparation Phase cluster_testing Testing Phase cluster_analysis Data Analysis Phase Panelist_Screening 1. Panelist Screening & Training Solution_Prep 2. Preparation of Serial Dilutions Panelist_Screening->Solution_Prep Presentation 3. Sample Presentation (e.g., Taste Strips, Sip & Spit) Solution_Prep->Presentation Evaluation 4. Panelist Evaluation (Forced-Choice Method) Presentation->Evaluation Data_Collection 5. Data Collection & Recording Evaluation->Data_Collection Threshold_Calc 6. Threshold Calculation (Geometric Mean of Reversals) Data_Collection->Threshold_Calc

Caption: Workflow for bitterness threshold determination.

Detailed Methodologies

1. Panelist Selection and Training:

  • Recruit healthy, non-smoking adult volunteers.

  • Screen panelists for their ability to detect the five basic tastes (sweet, sour, salty, bitter, umami) using standard solutions.

  • Train selected panelists on the specific sensory evaluation method to be used, including intensity rating scales and procedures for rinsing and waiting between samples.

2. Solution Preparation:

  • Prepare a stock solution of the bitter compound in deionized or purified water.

  • Perform serial dilutions to create a range of concentrations, typically in logarithmic steps (e.g., 10-fold or half-log dilutions).

  • Prepare a control sample of plain water.

3. Sensory Evaluation Method: Two-Alternative, Forced-Choice (2-AFC) Staircase Method:

  • This method is designed to efficiently determine the detection threshold.

  • Present panelists with two samples: one containing the bitter compound at a specific concentration and the other containing plain water. The order of presentation should be randomized.

  • Instruct the panelist to identify which of the two samples is bitter.

  • If the panelist correctly identifies the bitter sample twice in a row, the concentration is decreased for the next trial.

  • If the panelist incorrectly identifies the sample, the concentration is increased for the next trial.

  • A "reversal" occurs when the direction of concentration change switches (from decreasing to increasing, or vice versa).

  • The test continues until a predetermined number of reversals (e.g., 4-6) is achieved.

4. Data Analysis:

  • The bitterness threshold for each panelist is calculated as the geometric mean of the concentrations at the reversal points.

  • The group threshold is then determined by averaging the individual thresholds.

5. Taste Strip Method (Alternative for Regional Gustatory Testing):

  • Impregnate filter paper strips with different concentrations of the bitter compound.

  • Place the strip on a specific region of the panelist's tongue (e.g., anterior or posterior).

  • Ask the panelist to identify the taste.

  • This method is useful for investigating regional differences in taste perception.

Conclusion

This compound's position as the most bitter natural compound is well-supported by its remarkably low bitterness threshold. Understanding its potent bitterness in the context of other compounds like denatonium benzoate and quinine is crucial for researchers in fields ranging from pharmacology to food science. The intricate signaling pathway involving TAS2Rs provides a molecular basis for this intense sensation. By employing standardized and rigorous experimental protocols, scientists can accurately quantify and compare the bitterness of various substances, paving the way for advancements in drug formulation, taste masking, and the study of gustatory perception.

References

Amarogentin: A Comparative Analysis of its Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amarogentin, a secoiridoid glycoside primarily isolated from the plants of the Swertia and Gentiana genera, has emerged as a compound of interest in oncology research.[1][2] Preclinical studies have demonstrated its potential anticancer properties across various cancer types, including gastric, colorectal, and skin cancers.[3][4][5] This guide provides a comprehensive comparison of this compound's anticancer efficacy with established chemotherapeutic agents, supported by available experimental data. It also details the experimental protocols utilized in key studies to facilitate reproducibility and further investigation.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro and in vivo anticancer activities of this compound. For comparative purposes, data on standard chemotherapeutic agents are included where available. It is important to note that a direct comparison is challenging due to the lack of head-to-head studies under identical experimental conditions.

Compound Cancer Type Cell Line/Model Metric Value Source
This compound Gastric CancerSNU-16IC50 (48h)12.4 µM[1][6]
Gastric CancerSNU-16Apoptosis (75 µM)57.1%[3][6]
Gastric CancerSNU-16 XenograftTumor GrowthSmaller than control[3][6]
Colorectal CancerHCT116 XenograftTumor Growth Inhibition60%[5]
Doxorubicin Breast CancerMCF-7IC500.133 µMN/A
Breast CancerMDA-MB-231IC506.6 µMN/A
Cisplatin Gastric CancerSNU-16IC50Not directly comparedN/A
Paclitaxel Lung CancerA549Inhibition (50 nM)~28%N/A

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and death.

One of the primary mechanisms is the downregulation of the PI3K/Akt/mTOR signaling pathway .[3][6] This pathway is crucial for cell growth and survival, and its inhibition by this compound leads to cell cycle arrest at the G2/M phase and induction of apoptosis.[3][6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates This compound This compound This compound->PI3K Inhibits Akt Akt This compound->Akt Inhibits mTOR mTOR This compound->mTOR Inhibits PI3K->Akt Activates Akt->mTOR Activates Cell_Cycle_Progression Cell Cycle Progression mTOR->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition

This compound's Inhibition of the PI3K/Akt/mTOR Pathway.

In colorectal cancer, this compound has been shown to induce ferroptosis , a form of iron-dependent programmed cell death, by retarding the Nrf2/HO-1/GPX4 signaling pathway.[5]

Furthermore, in a mouse skin carcinogenesis model, this compound demonstrated a chemopreventive effect by downregulating the expression of cyclooxygenase-II (Cox-II) and upregulating caspase-3, a key executioner of apoptosis.[4]

Experimental Protocols

  • Cell Seeding: SNU-16 human gastric cancer cells were seeded in 96-well plates at a density of 2 x 10^5 cells/well.

  • Treatment: After 24 hours of incubation, cells were treated with varying concentrations of this compound (0, 5, 10, 25, 50, and 75 µM) for 12, 24, and 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of this compound that inhibited 50% of cell growth.

  • Animal Model: Male BALB/c nude mice (6-8 weeks old) were used.

  • Cell Implantation: 2 x 10^6 SNU-16 cells in 100 µL of PBS were subcutaneously injected into the right flank of each mouse.

  • Treatment: When the tumors reached a volume of approximately 100 mm³, the mice were randomly divided into a control group and this compound-treated groups. This compound was administered at doses of 10, 25, and 50 mg/kg body weight.

  • Tumor Measurement: Tumor volume was measured every three days using a caliper, and the volume was calculated using the formula: (length × width²) / 2.

  • Endpoint: After the treatment period, the mice were euthanized, and the tumors were excised and weighed.

  • Protein Extraction: SNU-16 cells treated with this compound were lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using the BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, and m-TOR, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

The following diagram illustrates a general workflow for evaluating the anticancer properties of a compound like this compound.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Cancer Cell Lines (e.g., SNU-16, HCT116) MTT_Assay MTT Assay (Cytotoxicity, IC50) Cell_Lines->MTT_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Cell_Lines->Apoptosis_Assay Western_Blot Western Blot (Signaling Pathways) Cell_Lines->Western_Blot Xenograft_Model Xenograft Mouse Model Cell_Lines->Xenograft_Model Tumor_Growth_Inhibition Tumor Growth Inhibition Measurement Xenograft_Model->Tumor_Growth_Inhibition Immunohistochemistry Immunohistochemistry (e.g., Ki-67, Caspase-3) Xenograft_Model->Immunohistochemistry

References

A Comparative Analysis of Amarogentin Extraction Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to conventional and modern techniques for extracting Amarogentin, a potent bioactive compound. This report details and contrasts various methods, providing quantitative yield data, comprehensive experimental protocols, and visual workflows to aid researchers in selecting the optimal strategy for their specific needs.

This compound, a bitter secoiridoid glycoside primarily isolated from plants of the Swertia and Gentiana genera, has garnered significant attention in the pharmaceutical and nutraceutical industries for its diverse pharmacological activities. These include anti-cancer, anti-inflammatory, and hepatoprotective properties. The efficiency of extracting this valuable compound is paramount for research and commercial applications. This guide provides a comparative analysis of several key extraction methods, presenting performance data and detailed methodologies to inform laboratory and industrial practices.

Comparative Yield of this compound Across Different Extraction Methods

The selection of an appropriate extraction method is critical as it directly impacts the yield and purity of the isolated this compound. The following table summarizes the quantitative yield of this compound obtained through various conventional and modern extraction techniques, providing a clear comparison of their efficiencies.

Extraction MethodPlant SourcePlant PartSolventThis compound Yield (%)Reference
Microwave-Assisted Extraction (MAE) Swertia speciesWhole PlantAqueous Ethanol0.710[1]
Soxhlet Extraction Swertia chirayitaFlowersMethanol0.617[2]
Swertia chirayitaLeavesMethanol0.447[2]
Swertia chirayitaStemMethanol0.426[2]
Swertia chirayitaRootsMethanol0.369[2]
Static Extraction (Maceration) Gentiana luteaRootsEthanol16.0 ± 0.08 µg/mL in extract[3]
Ultrasound-Assisted Extraction (UAE) Swertia chirayitaWhole PlantMethanolData not available
Supercritical Fluid Extraction (SFE) Gentiana luteaRootsSupercritical CO₂Data not available

Note: Direct comparative yield data for Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) for this compound were not available in the reviewed literature. The efficiency of these methods is influenced by various factors including the specific plant matrix and operational parameters.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful extraction of this compound. Below are the methodologies for the key extraction techniques discussed in this guide.

Static Extraction (Maceration)

This conventional method involves soaking the plant material in a solvent to leach out the desired compounds.

Protocol:

  • Air-dry the plant material (e.g., Gentiana lutea roots) at room temperature.

  • Grind the dried material into a fine powder.

  • Weigh a specific amount of the powdered plant material.

  • Submerge the powder in a suitable solvent (e.g., ethanol) in a sealed container.

  • Allow the mixture to stand for an extended period (e.g., 24 hours) at room temperature, with occasional agitation.

  • Separate the extract from the solid residue by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude extract.

Soxhlet Extraction

A continuous extraction method that offers higher efficiency than simple maceration.

Protocol:

  • Place the finely powdered and dried plant material into a thimble made of porous paper.

  • Position the thimble inside the main chamber of the Soxhlet extractor.

  • Fill the distillation flask with the extraction solvent (e.g., methanol).

  • Heat the solvent in the distillation flask. The solvent vapor travels up a distillation arm and condenses in a condenser.

  • The condensed solvent drips into the thimble containing the plant material, initiating the extraction.

  • Once the liquid level in the thimble chamber reaches the top of a siphon tube, the extract is siphoned back into the distillation flask.

  • This cycle is repeated multiple times to ensure thorough extraction.

  • After extraction, the solvent is evaporated to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to disrupt cell walls and enhance mass transfer, leading to improved extraction efficiency and reduced extraction time.

Protocol:

  • Mix the powdered plant material with a suitable solvent (e.g., methanol) in an extraction vessel.

  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a defined duration.

  • Maintain the temperature of the extraction mixture as required.

  • After sonication, separate the extract from the solid residue by centrifugation or filtration.

  • Concentrate the extract to obtain the final product.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to rapid extraction.

Protocol:

  • Place the powdered plant material and the extraction solvent (e.g., aqueous ethanol) in a microwave-transparent vessel.

  • Seal the vessel and place it in a microwave extraction system.

  • Apply microwave irradiation at a set power (e.g., 530 W) and for a specific time (e.g., 4 minutes).[1]

  • After extraction, cool the vessel and filter the mixture to separate the extract.

  • Remove the solvent from the filtrate to obtain the crude this compound extract.

Supercritical Fluid Extraction (SFE)

A green extraction technique that uses a supercritical fluid, typically carbon dioxide (CO₂), as the solvent.

Protocol:

  • Load the ground and dried plant material into the extraction vessel.

  • Pressurize the system with CO₂ to bring it to a supercritical state (i.e., above its critical temperature and pressure).

  • A co-solvent (e.g., ethanol) may be added to the supercritical CO₂ to modify its polarity and enhance the extraction of polar compounds like this compound.

  • Pass the supercritical fluid through the plant material at a controlled flow rate.

  • The this compound-rich fluid is then depressurized in a separator, causing the CO₂ to return to its gaseous state and the extracted compound to precipitate.

  • Collect the precipitated extract.

Experimental Workflow and Signaling Pathway Diagrams

Visual representations of experimental processes and biological pathways can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate a general workflow for this compound extraction and a key signaling pathway it modulates.

Amarogentin_Extraction_Workflow cluster_Preparation Plant Material Preparation cluster_Extraction Extraction cluster_Post_Extraction Post-Extraction Processing Plant_Material Plant Material (e.g., Swertia chirata) Drying Drying Plant_Material->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction_Method Extraction Method (e.g., MAE, UAE, SFE) Grinding->Extraction_Method Filtration Filtration / Centrifugation Extraction_Method->Filtration Concentration Solvent Evaporation (Concentration) Filtration->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification This compound Pure this compound Purification->this compound Amarogentin_Signaling_Pathway cluster_pathway PI3K/Akt Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt This compound->Akt Inhibition PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression (e.g., Cyclin D1, Cyclin E) mTOR->Cell_Cycle_Progression Apoptosis Apoptosis Apoptosis_Inhibition->Apoptosis

References

Amarogentin Versus Synthetic Analogs: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro biological activities of amarogentin, a naturally occurring secoiridoid glycoside. While the development of synthetic analogs is a promising strategy to enhance its therapeutic potential, publicly available data on the in vitro performance of such analogs is currently limited. This document, therefore, focuses on the well-documented activities of this compound, presenting supporting experimental data and detailed protocols to serve as a baseline for future comparative studies.

Overview of this compound's In Vitro Biological Activities

This compound, primarily isolated from plants of the Gentiana and Swertia genera, has demonstrated a broad spectrum of pharmacological effects in preclinical research.[1][2][3][4] Its potent bitterness is matched by a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. These effects are attributed to its ability to modulate various cellular signaling pathways.

In Vitro Anti-Cancer Activity of this compound

This compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines. Its mechanisms of action often involve cell cycle arrest and the modulation of key signaling pathways implicated in cancer progression.

Cytotoxicity Against Human Gastric Carcinoma Cells

Table 1: Cytotoxicity of this compound against Human Gastric Carcinoma Cell Lines

Cell LineAssayIC50 / EffectReference
HGC-27MTT AssayInhibition of cell multiplication[5]
SNU-16MTT AssayIC50 = 12.4 µM (48 hours)[6]
Signaling Pathways in Anti-Cancer Activity

This compound's anti-cancer effects are mediated through the regulation of several critical signaling pathways. In human gastric cancer cells, it has been shown to induce G2/M cell cycle arrest and promote apoptosis.[6] This is achieved, in part, by downregulating the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Cycle_Progression Cell_Cycle_Progression mTOR->Cell_Cycle_Progression promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits This compound This compound This compound->PI3K inhibits

Figure 1: Simplified diagram of this compound's inhibition of the PI3K/Akt/mTOR pathway.

In Vitro Anti-Inflammatory Activity of this compound

This compound exhibits anti-inflammatory properties by modulating the production of inflammatory mediators.

Effects on Cytokine Production

In studies using HaCaT keratinocytes and splenocytes, this compound has been shown to inhibit the secretion of pro-inflammatory cytokines such as IL-4, IL-6, and IL-13.[7] This suggests its potential in mitigating inflammatory responses.

In Vitro Neuroprotective and Anti-Aging Effects

This compound has also been investigated for its potential neuroprotective and anti-aging effects.

Antioxidative Stress Activity

In PC12 cells, a model for neuronal cells, this compound has been shown to protect against oxidative stress induced by hydrogen peroxide.[2] It significantly improves cell survival and increases the activity of antioxidant enzymes.[2]

Table 2: Neuroprotective Effects of this compound on PC12 Cells

AssayEffectConcentrationReference
H2O2-induced oxidative stressIncreased cell survival1 µM and 3 µM[2]
Neurite outgrowthInduced neurite outgrowth0.3, 1, and 3 µM[2]

Experimental Workflow for Assessing Neuroprotection

PC12_Cells Seed PC12 Cells Amarogentin_Treatment Treat with this compound (1, 3, 10 µM for 24h) PC12_Cells->Amarogentin_Treatment H2O2_Induction Induce Oxidative Stress (0.9 mM H2O2 for 1h) Amarogentin_Treatment->H2O2_Induction MTT_Assay Assess Cell Viability (MTT Assay) H2O2_Induction->MTT_Assay

Figure 2: Experimental workflow for evaluating the neuroprotective effect of this compound.

Synthetic Analogs: A Research Gap

Despite the promising in vitro activities of this compound, the scientific literature currently lacks studies detailing the synthesis and comparative in vitro evaluation of its synthetic analogs. The process of "derivatization" is mentioned as a potential strategy to improve its pharmacokinetic properties, but specific, tested analogs are not described.[1][2] The synthesis of a component of this compound, 3,3',5-trihydroxybiphenyl-2-carboxylic acid, has been reported, which could serve as a foundational step for creating future analogs.[5]

Detailed Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from studies on the cytotoxicity of compounds against cancer cell lines.[5]

  • Cell Seeding: Plate cells (e.g., HGC-27 gastric cancer cells) in 96-well plates at a density of 3 x 10³ cells per well.

  • Compound Treatment: After cell attachment, treat the cells with various concentrations of this compound or test compound and incubate for the desired period (e.g., 24, 48, 72 hours). Include a vehicle control group.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in a CO2 incubator.

  • Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the inhibition rate using the formula: [(A_control - A_experimental) / (A_control - A_blank)] x 100%.

Cell Cycle Analysis by Flow Cytometry

This is a general protocol for analyzing cell cycle distribution.

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound exhibits a compelling profile of in vitro bioactivities, particularly in the realms of anti-cancer, anti-inflammatory, and neuroprotective research. The provided data and protocols offer a solid foundation for its further investigation. However, the exploration of synthetic analogs of this compound remains a significant and largely untapped area of research. Future studies focused on the design, synthesis, and in vitro evaluation of novel this compound derivatives are crucial to fully unlock the therapeutic potential of this potent natural product and to enable robust comparative analyses.

References

A Comparative Guide to the Biological Activities of Amarogentin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Amarogentin, a naturally occurring secoiridoid glycoside, with established therapeutic agents in the fields of oncology, inflammation, and diabetes. The information presented is based on published experimental findings, with a focus on quantitative data and detailed methodologies to assist researchers in replicating and expanding upon these studies.

I. Anticancer Activity: A Re-evaluation of the Evidence

Initial research pointed to this compound's potential as an anticancer agent, with studies detailing its effects on human gastric cancer cells (SNU-16). However, a key publication in this area has since been retracted due to concerns about data reliability, necessitating a cautious interpretation of its anticancer profile.[1] This guide will present the originally reported findings while noting the retraction, and will also include data from other available studies.

Comparison with Doxorubicin

Doxorubicin is a widely used chemotherapeutic agent known to induce cytotoxicity in various cancer cell lines. The retracted study on this compound reported dose- and time-dependent cytotoxic effects on SNU-16 human gastric cancer cells.[2][3]

Table 1: Comparison of In Vitro Anticancer Activity

CompoundCell LineAssayEndpointResultCitation
This compound SNU-16 (Human Gastric Cancer)MTT AssayIC50 (48h)12.4 µM[2] (Retracted)
SNU-16Clonogenic AssayInhibition of Colony FormationDose-dependent reduction[2][3] (Retracted)
SNU-16Flow CytometryApoptosis57.1% at 75 µM[2][3] (Retracted)
Doxorubicin Various Gastric Cancer Cell LinesMTT AssayIC50 (48h)Varies by cell line (typically low µM range)

Note: The data for this compound in Table 1 is from a retracted publication and should be treated with caution.

Signaling Pathways

The retracted study suggested that this compound induces G2/M cell cycle arrest and apoptosis in SNU-16 cells through the downregulation of the PI3K/Akt/m-TOR signaling pathway.[3]

Experimental Workflow: Anticancer Activity Assessment

G cluster_0 In Vitro Anticancer Evaluation Cancer Cell Culture (e.g., SNU-16) Cancer Cell Culture (e.g., SNU-16) Treatment with this compound or Doxorubicin Treatment with this compound or Doxorubicin Cancer Cell Culture (e.g., SNU-16)->Treatment with this compound or Doxorubicin MTT Assay for Cell Viability MTT Assay for Cell Viability Treatment with this compound or Doxorubicin->MTT Assay for Cell Viability Clonogenic Assay for Colony Formation Clonogenic Assay for Colony Formation Treatment with this compound or Doxorubicin->Clonogenic Assay for Colony Formation Flow Cytometry for Apoptosis and Cell Cycle Analysis Flow Cytometry for Apoptosis and Cell Cycle Analysis Treatment with this compound or Doxorubicin->Flow Cytometry for Apoptosis and Cell Cycle Analysis Western Blot for Signaling Protein Expression Western Blot for Signaling Protein Expression Treatment with this compound or Doxorubicin->Western Blot for Signaling Protein Expression

Workflow for in vitro evaluation of anticancer compounds.

Experimental Protocols

Clonogenic Assay (SNU-16 Cells)

  • Cell Seeding: Plate a known number of SNU-16 cells into 6-well plates. The seeding density should be optimized to yield approximately 50-100 colonies per well in the untreated control.

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound or Doxorubicin.

  • Incubation: Incubate the plates for 10-14 days in a humidified incubator at 37°C with 5% CO2, allowing colonies to form.

  • Fixation and Staining: Wash the colonies with PBS, fix with a methanol/acetic acid solution, and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group relative to the untreated control.

II. Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties, notably through the modulation of cytokine secretion. This section compares its effects with Dexamethasone, a potent corticosteroid widely used for its anti-inflammatory effects.

Comparison with Dexamethasone

Studies have shown that this compound can inhibit the secretion of pro-inflammatory cytokines, such as IL-6, in human keratinocyte (HaCaT) cells stimulated with TNF-α.[4]

Table 2: Comparison of In Vitro Anti-inflammatory Activity

CompoundCell LineStimulantCytokine MeasuredEffectCitation
This compound HaCaT (Human Keratinocytes)TNF-αIL-6Dose-dependent inhibition (1-50 µM)[4]
Dexamethasone HaCaT (Human Keratinocytes)TNF-αIL-6Potent inhibition

Signaling Pathways

This compound's anti-inflammatory effects are linked to the inhibition of the MAPK signaling pathway.

Experimental Workflow: DNCB-Induced Atopic Dermatitis Mouse Model

G cluster_0 In Vivo Anti-inflammatory Evaluation Sensitization (DNCB application) Sensitization (DNCB application) Challenge (Repeated DNCB application) Challenge (Repeated DNCB application) Sensitization (DNCB application)->Challenge (Repeated DNCB application) Treatment (Topical this compound or Dexamethasone) Treatment (Topical this compound or Dexamethasone) Challenge (Repeated DNCB application)->Treatment (Topical this compound or Dexamethasone) Evaluation of Skin Lesions Evaluation of Skin Lesions Treatment (Topical this compound or Dexamethasone)->Evaluation of Skin Lesions Histological Analysis Histological Analysis Evaluation of Skin Lesions->Histological Analysis Measurement of Serum IgE Measurement of Serum IgE Evaluation of Skin Lesions->Measurement of Serum IgE Cytokine Analysis from Skin Tissue Cytokine Analysis from Skin Tissue Evaluation of Skin Lesions->Cytokine Analysis from Skin Tissue

Workflow for in vivo evaluation of anti-inflammatory compounds.

Experimental Protocols

DNCB-Induced Atopic Dermatitis-like Skin Inflammation in Mice

  • Animals: Use BALB/c mice.

  • Sensitization: Apply a 1% solution of 2,4-dinitrochlorobenzene (DNCB) in an acetone (B3395972) and olive oil vehicle to the shaved dorsal skin of the mice.

  • Challenge: After a sensitization period (e.g., 7 days), repeatedly apply a lower concentration of DNCB (e.g., 0.2%) to the same area to induce a chronic inflammatory response.

  • Treatment: Topically apply this compound or Dexamethasone to the inflamed skin daily.

  • Evaluation: Monitor and score the severity of skin lesions. At the end of the experiment, collect skin tissue for histological analysis (H&E and toluidine blue staining) and blood for measurement of serum IgE levels. Analyze cytokine expression in skin homogenates.

III. Anti-diabetic Activity

This compound has shown potential in ameliorating diabetic conditions by improving glucose homeostasis. Its efficacy is compared here with Metformin (B114582), a first-line medication for type 2 diabetes.

Comparison with Metformin

In streptozotocin (B1681764) (STZ)-induced diabetic rat models, this compound has been shown to attenuate hyperglycemia, improve insulin (B600854) sensitivity, and modulate the expression of key glucose-regulating proteins.[5] Studies suggest its effects are comparable to those of metformin in similar models.[6]

Table 3: Comparison of In Vivo Anti-diabetic Activity in STZ-Induced Diabetic Rats

ParameterThis compoundMetforminCitation
Plasma Glucose Levels Dose-dependent reductionSignificant reduction[6]
HOMA-IR DecreasedDecreased[5]
Skeletal Muscle GLUT4 Expression IncreasedIncreased[6]
Liver PEPCK Expression DecreasedDecreased[6]

Signaling Pathways

This compound's anti-diabetic effects are associated with the modulation of glucose transporter 4 (GLUT4) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK) expression.

Logical Relationship: this compound's Anti-diabetic Mechanism

G This compound This compound Increased Skeletal Muscle GLUT4 Increased Skeletal Muscle GLUT4 This compound->Increased Skeletal Muscle GLUT4 Decreased Liver PEPCK Decreased Liver PEPCK This compound->Decreased Liver PEPCK Improved Glucose Uptake Improved Glucose Uptake Increased Skeletal Muscle GLUT4->Improved Glucose Uptake Reduced Gluconeogenesis Reduced Gluconeogenesis Decreased Liver PEPCK->Reduced Gluconeogenesis Lowered Blood Glucose Lowered Blood Glucose Improved Glucose Uptake->Lowered Blood Glucose Reduced Gluconeogenesis->Lowered Blood Glucose

Proposed mechanism of this compound's anti-diabetic action.

Experimental Protocols

Streptozotocin (STZ)-Induced Diabetic Rat Model and Glucose Uptake Assay

  • Induction of Diabetes: Administer a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in citrate (B86180) buffer to rats. Monitor blood glucose levels to confirm the diabetic state (typically >250 mg/dL).

  • Treatment: Administer this compound or Metformin orally or via injection for a specified period.

  • Oral Glucose Tolerance Test (OGTT): After a fasting period, administer a glucose solution orally and measure blood glucose levels at various time points (e.g., 0, 30, 60, 90, 120 minutes) to assess glucose tolerance.

  • Tissue Collection and Analysis: At the end of the study, collect skeletal muscle and liver tissues.

  • Western Blotting: Prepare protein lysates from the tissues and perform Western blotting to determine the expression levels of GLUT4 in skeletal muscle and PEPCK in the liver.

  • HOMA-IR Calculation: Measure fasting blood glucose and insulin levels to calculate the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) as an indicator of insulin sensitivity.

References

Validating the Molecular Targets of Amarogentin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Amarogentin's performance against other well-established compounds, supported by experimental data. This compound, a secoiridoid glycoside primarily extracted from plants of the Gentianaceae family, has demonstrated a wide range of biological activities, including anti-cancer, anti-diabetic, and anti-inflammatory effects.[1][2] This document delves into the validation of its molecular targets by comparing its efficacy with alternative molecules targeting similar pathways.

Data Presentation: Quantitative Comparison of Bioactivity

The following tables summarize the key quantitative data for this compound and its comparators. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from various sources. Differences in experimental conditions may influence the absolute values.

Table 1: Comparison of AMPK Activation

CompoundMechanism of ActionEC50 for AMPK ActivationCell Line/SystemReference
This compound Direct allosteric activator, interacts with the α2 subunit.[3][4]277 pMIn vitro kinase assay[3]
Metformin (B114582) Indirect activator, inhibits mitochondrial complex I, increasing the AMP:ATP ratio.[5]µM to mM range (e.g., significant activation at 50 µM after 7 hours in rat hepatocytes)Rat hepatocytes, L6 myotubes[6][7][8]

Table 2: Comparison of COX-2 Inhibition

CompoundIC50 for COX-2 InhibitionIC50 for COX-1 InhibitionSelectivity Index (COX-1 IC50 / COX-2 IC50)Cell Line/SystemReference
This compound Data not availableData not availableData not available
Celecoxib 40 nM15 µM375Sf9 cells[9]

Table 3: Comparison of Antioxidant Activity (DPPH Radical Scavenging)

CompoundIC50 for DPPH ScavengingReference
This compound Data not available
Resveratrol ~25-100 µg/mL (Varies significantly by study)[10][11]

Key Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Amarogentin_AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates ACC ACC AMPK->ACC Inhibits eNOS eNOS AMPK->eNOS Activates Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes Fatty_Acid_Oxidation Fatty Acid Oxidation ACC->Fatty_Acid_Oxidation NO_Production NO Production eNOS->NO_Production

Caption: this compound activates AMPK, leading to downstream effects.

Amarogentin_PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Apoptosis Apoptosis This compound->Apoptosis Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Workflows

The following diagrams outline the general workflows for key experiments used to validate the molecular targets of this compound.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (ECL) Secondary_Ab->Detection

Caption: General workflow for Western Blot analysis.

COX_Inhibitor_Screening_Workflow Plate_Setup Prepare 96-well plate: - Enzyme Control - Inhibitor Control (Celecoxib) - Test Compound (this compound) Add_Enzyme Add COX-2 Enzyme Plate_Setup->Add_Enzyme Add_Inhibitor Add Test Compound/ Controls Add_Enzyme->Add_Inhibitor Pre_incubation Pre-incubate Add_Inhibitor->Pre_incubation Add_Substrate Initiate reaction with Arachidonic Acid Pre_incubation->Add_Substrate Measurement Measure Fluorescence/ Absorbance Add_Substrate->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Caption: Workflow for a COX-2 inhibitor screening assay.

Experimental Protocols

1. Western Blot for PI3K/Akt/mTOR Pathway Analysis

This protocol is adapted from standard molecular biology techniques and is suitable for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

  • Cell Culture and Treatment: Plate cells (e.g., cancer cell lines) and grow to 70-80% confluency. Treat with various concentrations of this compound or a vehicle control for a specified time.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to equal concentrations and denature by boiling in Laemmli buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

2. In Vitro AMPK Kinase Activity Assay

This protocol outlines a method to directly measure the effect of this compound on AMPK activity.

  • Reagents: Purified active AMPK, ATP, a specific AMPK substrate (e.g., SAMS peptide), and this compound.

  • Assay Procedure:

    • Prepare a reaction mixture containing assay buffer, purified AMPK, and the SAMS peptide.

    • Add serial dilutions of this compound or a positive control (e.g., AMP) to the reaction mixture in a 96-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, including radioactive (32P-ATP) or non-radioactive (e.g., ADP-Glo™ Kinase Assay) detection.

  • Data Analysis: Plot the kinase activity against the concentration of this compound to determine the EC50 value.

3. COX Inhibitor Screening Assay (Fluorometric)

This protocol is based on commercially available kits for screening COX inhibitors.

  • Reagents: Human recombinant COX-2 enzyme, COX assay buffer, a fluorescent probe, arachidonic acid (substrate), and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the COX assay buffer, COX-2 enzyme, and the fluorescent probe to each well.

    • Add serial dilutions of this compound or Celecoxib to the respective wells. Include a vehicle control.

    • Pre-incubate the plate at room temperature for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately measure the fluorescence kinetics over a period of 5-10 minutes using a fluorescence plate reader.

  • Data Analysis: Determine the rate of reaction from the linear phase of the kinetic curve. Calculate the percentage of COX-2 inhibition for each concentration of this compound and determine the IC50 value.

4. DPPH Radical Scavenging Assay

This is a common method to evaluate the antioxidant activity of a compound.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, this compound, and a standard antioxidant (e.g., Resveratrol or Ascorbic Acid).

  • Assay Procedure:

    • Prepare serial dilutions of this compound and the standard antioxidant in methanol.

    • In a 96-well plate, add the DPPH solution to each well.

    • Add the different concentrations of this compound or the standard to the wells. Include a blank (methanol only) and a control (DPPH solution with methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. Plot the percentage of scavenging against the concentration and determine the IC50 value.

References

A Comparative Analysis of Amarogentin from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Amarogentin derived from various plant sources. We delve into the quantitative analysis of its content, detail the methodologies for its extraction and purification, and compare its biological activities, supported by experimental data.

This compound, a bitter secoiridoid glycoside, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, neuroprotective, and anti-platelet activities. This molecule is predominantly found in plants belonging to the Gentianaceae family, with Swertia and Gentiana species being the most prominent sources. This guide offers a comparative perspective on this compound from these different botanical origins.

Quantitative Comparison of this compound Content

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant used, and the geographical location of its harvest. The following tables summarize the quantitative data on this compound content from various sources, as determined by High-Performance Liquid Chromatography (HPLC).

Plant SourcePlant PartThis compound Content (% w/w of dry weight)Reference
Swertia chirayitaFlowers0.617%[1]
Leaves0.447%[1]
Stem0.426%[1]
Roots0.369%[1]
Gentiana luteaLeaves2.06% (of dry extract)[2]

Experimental Protocols

Extraction and Purification of this compound from Swertia chirayita

This protocol outlines a common method for the isolation of this compound from Swertia chirayita for analytical and preparative purposes.

1. Extraction:

  • The dried and powdered plant material (whole plant or specific parts) is subjected to Soxhlet extraction or repeated reflux with methanol (B129727).[3]

  • The methanolic extract is then concentrated under reduced pressure to yield a crude extract.[3]

2. Fractionation:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to remove impurities.

  • The this compound-rich fraction is typically found in the more polar solvent fractions.

3. Chromatographic Purification:

  • The enriched fraction is subjected to column chromatography over silica (B1680970) gel.

  • The column is eluted with a gradient of solvents, such as chloroform-methanol or ethyl acetate-methanol, to separate the compounds.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of this compound.

  • Fractions containing pure this compound are pooled and the solvent is evaporated.

4. High-Performance Liquid Chromatography (HPLC) Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water is commonly used.[3]

  • Detection: UV detection at approximately 235 nm.[3]

  • Quantification: The concentration of this compound is determined by comparing the peak area with that of a standard of known concentration.

The following workflow illustrates the general procedure for this compound extraction and purification.

G plant Dried Plant Material (Swertia or Gentiana) extraction Extraction (Methanol) plant->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Solvent Partitioning crude_extract->fractionation enriched_fraction Enriched Fraction fractionation->enriched_fraction column_chromatography Silica Gel Column Chromatography enriched_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc pure_this compound Pure this compound tlc->pure_this compound

A generalized workflow for the extraction and purification of this compound.

Comparative Biological Activity

While direct comparative studies on the biological activity of this compound from different sources are limited, the available data suggests a broad spectrum of therapeutic potential.

Biological ActivitySource of this compoundKey FindingsReference
Anti-inflammatory Swertia and Gentiana rootsInhibits the secretion of pro-inflammatory cytokines such as IL-6, IL-4, and IL-13.[4]
Neuroprotective Gentiana rigescensExhibits anti-aging and neuroprotective effects by enhancing antioxidative stress pathways.[1][5]
Anti-cancer Swertia chirayitaInduces apoptosis in cancer cells and reduces tumor progression.[6][7]
Gentiana speciesUpregulates p53, a tumor suppressor protein, in liver cancer cells.[8]
Anti-platelet Not specifiedInhibits collagen-induced platelet aggregation.

Signaling Pathways

This compound exerts its biological effects through the modulation of various signaling pathways. The following diagrams illustrate some of the key pathways identified in preclinical studies.

Anti-inflammatory Signaling

This compound has been shown to mitigate inflammatory responses by inhibiting the production of key inflammatory mediators.

G This compound This compound cytokines Pro-inflammatory Cytokines (IL-4, IL-6, IL-13) This compound->cytokines inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α) cells Immune Cells / Keratinocytes inflammatory_stimuli->cells cells->cytokines inflammation Inflammation cytokines->inflammation

This compound's inhibitory effect on pro-inflammatory cytokine production.
Neuroprotective Signaling Pathway

The neuroprotective effects of this compound are linked to its ability to bolster the cellular antioxidant defense system through the activation of the Nrf2 pathway and upregulation of Bcl-xl.

G This compound This compound nrf2 Nrf2 Activation This compound->nrf2 bcl_xl Bcl-xl Upregulation This compound->bcl_xl oxidative_stress Oxidative Stress oxidative_stress->nrf2 are Antioxidant Response Element (ARE) nrf2->are antioxidant_enzymes Antioxidant Enzymes (SOD, CAT, GPx) are->antioxidant_enzymes neuronal_protection Neuronal Protection & Anti-aging antioxidant_enzymes->neuronal_protection bcl_xl->neuronal_protection G This compound This compound cancer_cells Cancer Cells This compound->cancer_cells p53 p53 Upregulation cancer_cells->p53 apoptosis Apoptosis p53->apoptosis

References

Amarogentin vs. Standard Chemotherapeutics: A Comparative Analysis of Anticancer Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Amarogentin, a secoiridoid glycoside extracted from plants of the Swertia genus, has emerged as a compound of interest due to its potential antitumor activities. This guide provides a comparative overview of the experimentally determined effects of this compound relative to established chemotherapeutic drugs, offering insights into its mechanism of action and potential therapeutic value.

It is important to note that a key publication detailing specific cytotoxic and apoptotic effects of this compound on SNU-16 human gastric cancer cells has been retracted.[1] Therefore, direct quantitative comparisons with standard chemotherapeutics on this specific cell line are not included. This guide presents available data from other studies to offer a broader perspective on this compound's anticancer profile in relation to conventional agents.

Cytotoxicity: A Head-to-Head Look at Cancer Cell Viability

A critical measure of any anticancer agent's efficacy is its ability to inhibit the proliferation of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). While direct comparative IC50 values for this compound and standard chemotherapeutics in the same cell line are limited, we can analyze their effects on various cancer cell lines to draw indicative comparisons.

CompoundCell LineCancer TypeIC50Time PointReference
This compound SNU-16Gastric Cancer17.8 µM24h[2]
12.4 µM48h[2]
Doxorubicin (B1662922) EPG85-257Gastric Cancer83 µM24h[3]
A549Lung Cancer> 20 µM24h[4]
Cisplatin (B142131) HepG2Liver Cancer7 µg/mLNot Specified
SKOV3Ovarian Cancer~5 µM72h[5]
A549Lung Cancer11 µMNot Specified[6]

Mechanisms of Action: Apoptosis and Cell Cycle Arrest

Beyond cytotoxicity, understanding the mechanisms through which these compounds exert their effects is crucial for targeted drug development. Both this compound and standard chemotherapeutics have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, key processes in preventing cancer cell proliferation.

Induction of Apoptosis

This compound has been demonstrated to induce apoptosis in a dose-dependent manner. In one study, treatment of SNU-16 gastric cancer cells with this compound at concentrations of 10, 50, and 75 µM resulted in 32.5%, 45.2%, and 57.1% of cells undergoing apoptosis, respectively.[7] Standard chemotherapeutics like doxorubicin are also well-known inducers of apoptosis through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.[8][9]

Cell Cycle Arrest

A common strategy of anticancer drugs is to halt the cell cycle, preventing cancer cells from dividing and proliferating. This compound has been shown to induce a potent and dose-dependent G2/M phase cell cycle arrest in SNU-16 cells.[7] Similarly, cisplatin is known to cause cell cycle arrest at the G2/M phase in various cancer cell lines, including ovarian and non-small cell lung cancer cells.[5][6][10] This shared mechanism suggests a potential convergence in the pathways through which these compounds inhibit cancer cell growth.

Signaling Pathways: A Comparative Look at Molecular Targets

The anticancer effects of both this compound and standard chemotherapeutics are mediated by their influence on critical signaling pathways that regulate cell survival, proliferation, and death.

This compound has been reported to downregulate the PI3K/Akt/mTOR signaling pathway, a key cascade that promotes cell growth and survival in many cancers.[7] In contrast, the mechanisms of standard chemotherapeutics are often linked to DNA damage responses. Cisplatin, for example, forms DNA adducts that trigger signaling pathways leading to cell cycle arrest and apoptosis.[6] Doxorubicin is known to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and the activation of apoptotic pathways.[8]

Comparative Signaling Pathways cluster_this compound This compound cluster_chemo Standard Chemotherapeutics (e.g., Cisplatin, Doxorubicin) This compound This compound PI3K_Akt_mTOR PI3K_Akt_mTOR This compound->PI3K_Akt_mTOR Inhibits Cell_Growth Cell_Growth PI3K_Akt_mTOR->Cell_Growth Promotes Cell_Survival Cell_Survival PI3K_Akt_mTOR->Cell_Survival Promotes Chemo Chemo DNA_Damage DNA_Damage Chemo->DNA_Damage p53_activation p53_activation DNA_Damage->p53_activation Activates Apoptosis Apoptosis p53_activation->Apoptosis Induces Cell_Cycle_Arrest Cell_Cycle_Arrest p53_activation->Cell_Cycle_Arrest Induces

Figure 1. Simplified overview of the primary signaling pathways affected by this compound versus standard chemotherapeutics.

Experimental Protocols

The methodologies employed in the cited studies are crucial for the interpretation and replication of the findings. Below are summaries of the key experimental protocols used to assess the effects of these anticancer agents.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compound (this compound or standard chemotherapeutic) for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

MTT Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with compound seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate Incubate add_mtt->incubate solubilize Solubilize formazan incubate->solubilize read_absorbance Read absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Figure 2. A standard workflow for determining cytotoxicity using the MTT assay.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V (labeled with a fluorochrome like FITC) and Propidium Iodide (PI).

    • Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

    • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence signals from Annexin V and PI are used to differentiate the cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This technique measures the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated and harvested as in the apoptosis assay.

  • Fixation: Cells are fixed in a solution like cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, typically Propidium Iodide (PI). The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.

  • Flow Cytometry Analysis: The DNA content of individual cells is measured by a flow cytometer. A histogram of DNA content versus cell count is generated, showing distinct peaks corresponding to the different cell cycle phases:

    • G0/G1 phase: Cells have a normal (2N) amount of DNA.

    • S phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.

    • G2/M phase: Cells have a doubled (4N) amount of DNA.

This guide provides a foundational comparison of this compound and standard chemotherapeutics based on available scientific literature. Further direct comparative studies are necessary to fully elucidate the relative efficacy and mechanisms of this compound as a potential anticancer agent.

References

Amarogentin and Swertiamarin: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Amarogentin and swertiamarin (B1682845), two prominent secoiridoid glycosides primarily isolated from plants of the Gentianaceae family, have garnered significant attention in the scientific community for their diverse pharmacological activities. Both compounds are major constituents of the medicinal plant Swertia chirayita and are credited with a range of therapeutic properties, including anti-inflammatory, anti-diabetic, hepatoprotective, and antioxidant effects. This guide provides a comprehensive, data-driven comparison of this compound and swertiamarin to aid researchers, scientists, and drug development professionals in their understanding and potential application of these natural compounds.

Chemical Structures

A visual representation of the chemical structures of this compound and swertiamarin is essential for understanding their structure-activity relationships.

G cluster_this compound This compound cluster_swertiamarin Swertiamarin a a s s

Caption: Chemical structures of this compound and swertiamarin.

Comparative Biological Activities: A Quantitative Overview

While both this compound and swertiamarin exhibit a broad spectrum of biological activities, their efficacy can vary. The following tables summarize the available quantitative data from a comparative study to highlight these differences. The data for swertiamarin is presented based on the analysis of Swertia chirata extract, which is rich in this compound.

Antioxidant Activity

The antioxidant potential of this compound and a methanol (B129727) extract of Swertia chirata (containing swertiamarin) was evaluated using various radical scavenging assays. The half-maximal inhibitory concentration (IC50) values are presented below, where a lower IC50 value indicates higher antioxidant activity.

Antioxidant AssayThis compound (IC50 in µg/mL)Swertia chirata Extract (IC50 in µg/mL)Standard (IC50 in µg/mL)
DPPH Radical Scavenging>10015.33 ± 0.88Ascorbic Acid (4.5 ± 0.11)
Superoxide (B77818) Radical Scavenging50.5 ± 1.0426.66 ± 0.88Quercetin (6.83 ± 0.16)
Nitric Oxide Radical Scavenging54.16 ± 1.4735.0 ± 1.0Curcumin (4.16 ± 0.16)
Enzyme Inhibitory Activity

The inhibitory effects of this compound and Swertia chirata extract on key enzymes related to diabetes mellitus, α-amylase and α-glucosidase, were also compared. Lower IC50 values denote greater inhibitory potency.

Enzyme Inhibition AssayThis compound (IC50 in µg/mL)Swertia chirata Extract (IC50 in µg/mL)Standard (IC50 in µg/mL)
α-Amylase Inhibition>1000850.0 ± 10.0Acarbose (791.66 ± 14.43)
α-Glucosidase Inhibition750.0 ± 10.0458.33 ± 14.43Acarbose (375.0 ± 10.0)

Signaling Pathways and Mechanisms of Action

This compound and swertiamarin exert their pharmacological effects through the modulation of various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.

This compound Signaling Pathways

This compound has been shown to modulate several key signaling cascades involved in inflammation, cell cycle regulation, and platelet aggregation.

Amarogentin_Signaling cluster_inflammation Anti-inflammatory Pathway cluster_cellcycle Cell Cycle Regulation cluster_platelet Platelet Aggregation This compound This compound COX2 COX-2 This compound->COX2 Inhibits G1S G1/S Checkpoint This compound->G1S Modulates PLCG2 PLCγ2 This compound->PLCG2 Inhibits PKC PKC PLCG2->PKC MAPK MAPK PKC->MAPK

Caption: Key signaling pathways modulated by this compound.

Swertiamarin Signaling Pathways

Swertiamarin and its active metabolite, gentianine, influence a range of pathways associated with metabolic regulation, inflammation, and cellular protection.

Swertiamarin_Signaling cluster_metabolic Metabolic Regulation cluster_cellular_protection Cellular Protection & Inflammation Swertiamarin Swertiamarin Gentianine Gentianine Swertiamarin->Gentianine Metabolized to Nrf2_HO1 Nrf2/HO-1 Swertiamarin->Nrf2_HO1 Activates NFkB NF-κB Swertiamarin->NFkB Inhibits MAPK_path MAPK Swertiamarin->MAPK_path Modulates PI3K_Akt PI3K/Akt Swertiamarin->PI3K_Akt Modulates PPARg PPAR-γ Gentianine->PPARg Upregulates

Caption: Signaling pathways influenced by Swertiamarin and its metabolite.

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for the key comparative experiments are provided below.

Antioxidant Activity Assays

The following protocols were adapted from the study by Nag et al. (2015).

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare various concentrations of the test samples (this compound and Swertia chirata extract) in methanol.

    • Ascorbic acid is used as a positive control.

  • Assay Procedure:

    • Add 1 ml of the DPPH solution to 2 ml of the test sample solution at different concentrations.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined from the plot of scavenging activity against the concentration of the test sample.

DPPH_Workflow DPPH DPPH Solution (0.1 mM in Methanol) Mix Mix and Incubate (30 min, dark) DPPH->Mix Sample Test Sample (Various Concentrations) Sample->Mix Measure Measure Absorbance (517 nm) Mix->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

  • Preparation of Reagents:

    • Prepare solutions of nitroblue tetrazolium (NBT), phenazine (B1670421) methosulfate (PMS), and NADH in phosphate (B84403) buffer.

    • Prepare various concentrations of the test samples.

    • Quercetin is used as a positive control.

  • Assay Procedure:

    • The reaction mixture contains NBT, NADH, the test sample, and phosphate buffer.

    • The reaction is initiated by adding PMS.

    • The mixture is incubated at room temperature for 5 minutes.

    • Measure the absorbance at 560 nm.

  • Calculation:

    • The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample with the control.

    • The IC50 value is determined graphically.

  • Preparation of Reagents:

    • Prepare a solution of sodium nitroprusside in phosphate-buffered saline (PBS).

    • Prepare Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Prepare various concentrations of the test samples.

    • Curcumin is used as a positive control.

  • Assay Procedure:

    • The reaction mixture contains sodium nitroprusside and the test sample in PBS.

    • Incubate the mixture at 25°C for 150 minutes.

    • Add Griess reagent to the mixture.

    • Allow the color to develop for 5-10 minutes.

    • Measure the absorbance at 546 nm.

  • Calculation:

    • The percentage of nitric oxide scavenging is calculated based on the absorbance values.

    • The IC50 value is determined from the dose-response curve.

Enzyme Inhibition Assays

The following protocols are for the α-amylase and α-glucosidase inhibition assays.

  • Preparation of Reagents:

    • Prepare a solution of α-amylase in phosphate buffer.

    • Prepare a starch solution (substrate).

    • Prepare dinitrosalicylic acid (DNS) color reagent.

    • Prepare various concentrations of the test samples.

    • Acarbose is used as a positive control.

  • Assay Procedure:

    • Pre-incubate the test sample with the α-amylase solution.

    • Add the starch solution to initiate the reaction and incubate.

    • Stop the reaction by adding DNS reagent and heat the mixture in a boiling water bath.

    • Cool the mixture and dilute with water.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • The IC50 value is determined from the plot of percent inhibition versus concentration.

  • Preparation of Reagents:

    • Prepare a solution of α-glucosidase in phosphate buffer.

    • Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

    • Prepare various concentrations of the test samples.

    • Acarbose is used as a positive control.

  • Assay Procedure:

    • Pre-incubate the test sample with the α-glucosidase solution.

    • Add the pNPG solution to start the reaction and incubate.

    • Stop the reaction by adding sodium carbonate solution.

    • Measure the absorbance at 405 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the α-amylase assay.

    • The IC50 value is determined from the dose-response curve.

Enzyme_Inhibition_Workflow Enzyme Enzyme Solution Preincubation Pre-incubate Enzyme->Preincubation Sample Test Sample Sample->Preincubation Reaction Incubate Preincubation->Reaction Substrate Substrate Solution Substrate->Reaction Stop Stop Reaction Reaction->Stop Measure Measure Absorbance Stop->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: General workflow for enzyme inhibition assays.

Conclusion

This guide provides a detailed, evidence-based comparison of this compound and swertiamarin, two secoiridoid glycosides with significant therapeutic potential. The presented quantitative data on their antioxidant and enzyme inhibitory activities, coupled with an overview of their underlying signaling pathways and detailed experimental protocols, offers a valuable resource for the scientific community. While both compounds exhibit promising pharmacological profiles, the available data suggests nuances in their efficacy for specific biological activities. Further head-to-head comparative studies using purified compounds are warranted to fully elucidate their respective strengths and potential applications in drug discovery and development.

Safety Operating Guide

Proper Disposal Procedures for Amarogentin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of amarogentin, a secoiridoid glycoside utilized in various research applications. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance in a laboratory setting.

Hazard Assessment and Safety Profile

While some classifications state that this compound does not meet the criteria for hazardous substances, other reports indicate potential hazards.[1][2] It is imperative to handle this compound with care, adhering to standard laboratory safety protocols.

Table 1: Summary of Hazard Information

Hazard ClassificationDetailsSource
GHS Classification (ECHA C&L Inventory) Inconsistent reporting. 76.5% of reports indicate it does not meet GHS hazard criteria. 23.5% of reports include warnings for: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
Regulation (EC) No 1272/2008 (CLP) Does not meet the criteria for classification.[1]
Aquatic Environment Hazard Shall not be classified as hazardous to the aquatic environment.[1]

General Disposal Principles

The fundamental principle for this compound disposal is to manage it as a chemical waste product. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Consult Experts : Always consult with your institution's Environmental Health and Safety (EHS) department or a licensed local waste disposal expert regarding specific protocols and regulatory requirements.[1][3]

  • Avoid Environmental Release : Do not empty this compound or its solutions into drains or sewer systems.[1][3][4] Prevent it from contaminating ground and surface water.[1][3]

  • Segregate Waste : Keep this compound waste separate from other waste streams to ensure proper handling and disposal.

Step-by-Step Disposal Procedures

The appropriate disposal method depends on the form of the this compound waste.

  • Collection : Carefully collect all solid this compound waste, including residual powder and contaminated weighing papers.

  • Containment : Place the collected solid waste into a clearly labeled, sealable container suitable for chemical waste. Ensure the container is compatible with the chemical.

  • Labeling : Label the container clearly as "this compound Waste" and include any other information required by your institution's EHS guidelines.

  • Storage : Store the sealed waste container in a designated, secure area for hazardous waste pickup.

  • Disposal : Arrange for disposal through a licensed chemical destruction plant.[4] Controlled incineration with flue gas scrubbing is a recommended method.[4]

This compound's stability varies significantly based on the solvent. It is most stable in pure methanol (B129727) and degrades substantially in water and methanol-water mixtures over time.[5]

Table 2: Degradation of this compound in Various Solvents over Six Months

SolventInitial Content (%)Content after 6 Months (%)
Pure Methanol99.8797.21
Methanol:Water (75:25)99.8727.81
Methanol:Water (50:50)99.8718.35
Methanol:Water (25:75)99.8721.46
Pure Water99.8745.83
Data sourced from a study on this compound stability.[5]
  • Collection : Collect all aqueous and solvent solutions containing this compound in a dedicated, leak-proof waste container.

  • Containment : Use a container compatible with the solvent used (e.g., a solvent-safe plastic or glass container). Do not mix incompatible waste streams.

  • Labeling : Label the container with the full chemical name ("this compound Solution"), the solvent(s) used, and an approximate concentration.

  • Storage : Store the sealed container in a well-ventilated, designated chemical waste storage area, away from ignition sources.[4]

  • Disposal : Dispose of the solution via your institution's chemical waste management program, which will typically involve incineration or another approved method.

  • Personal Protective Equipment (PPE) : Dispose of contaminated gloves, bench paper, and other single-use items by placing them in a sealed bag or container labeled as "this compound Contaminated Waste."

  • Labware (Glassware, etc.) :

    • For reusable glassware, triple rinse with a suitable solvent (e.g., ethanol (B145695) or acetone).

    • Collect the first two rinsates as chemical waste and manage as an "this compound Solution."

    • The third rinse can typically be disposed of according to standard laboratory procedures, but confirm with your EHS department.

  • Empty Product Packaging :

    • Handle contaminated packages in the same way as the substance itself.[1][3]

    • Completely emptied packages can be recycled if they are non-contaminated.[1][3]

    • Alternatively, containers can be triply rinsed and offered for recycling or reconditioning.[4] If recycling is not an option, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill or via controlled incineration.[4]

Spill Management Protocol

Accidental spills generate waste that must be disposed of properly.

  • Ensure Safety : Evacuate personnel if necessary and ensure adequate ventilation.[4] Remove all sources of ignition.[4]

  • Wear PPE : Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[4] For significant dust formation, respiratory protection may be necessary.[3]

  • Containment : For solid spills, prevent dust from spreading.[1][3] Take up the material mechanically (e.g., with a dustpan and brush) and place it in a suitable container for disposal.[1][3]

  • Cleaning : Clean the spill area thoroughly.

  • Disposal : All materials used for cleanup (absorbents, wipes, PPE) must be disposed of as this compound-contaminated waste.

Disposal Workflow and Logic Diagrams

The following diagrams illustrate the decision-making process for the proper disposal of this compound and related waste.

AmarogentinDisposalWorkflow start Identify this compound Waste waste_type Determine Waste Form start->waste_type solid Solid this compound (Powder, Residue) waste_type->solid Solid liquid This compound Solution (Aqueous or Solvent) waste_type->liquid Liquid contaminated Contaminated Materials (PPE, Glassware, Packaging) waste_type->contaminated Contaminated collect_solid Collect in sealed, labeled container solid->collect_solid collect_liquid Collect in compatible, labeled waste bottle liquid->collect_liquid collect_contaminated Segregate and collect in labeled bags/containers contaminated->collect_contaminated storage Store in Designated Chemical Waste Area collect_solid->storage collect_liquid->storage collect_contaminated->storage disposal Arrange Pickup by Licensed Waste Management Contractor (e.g., for Incineration) storage->disposal

Caption: General workflow for this compound waste disposal.

ContaminatedPackagingDisposal start Empty this compound Container is_clean Is container completely empty and non-contaminated? start->is_clean recycle_clean Recycle according to local guidelines is_clean->recycle_clean Yes rinse Triple rinse container with suitable solvent is_clean->rinse No collect_rinsate Collect first two rinsates as chemical waste rinse->collect_rinsate recycle_rinsed Offer rinsed container for recycling or reconditioning rinse->recycle_rinsed landfill Puncture and dispose of in a sanitary landfill rinse->landfill incinerate Dispose via controlled incineration rinse->incinerate

References

Essential Safety and Operational Guidance for Handling Amarogentin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Amarogentin. It outlines the necessary personal protective equipment (PPE), procedural guidance for safe handling and disposal, and key safety data.

Hazard and Safety Data Summary

While this compound is not classified as a hazardous substance by all suppliers in accordance with Regulation (EC) No 1272/2008, it is crucial to handle it with care, following standard laboratory safety protocols.[1][2] Some sources indicate that it may be harmful if swallowed and can cause skin irritation.[3]

Data PointSummary
GHS Classification Does not meet the criteria for classification according to most suppliers.[1][2] However, some notifications to ECHA include hazard statements for acute oral toxicity and skin irritation.[3]
Acute Toxicity Shall not be classified as acutely toxic.[2]
Skin Corrosion/Irritation Shall not be classified as a skin corrosive or irritant.[2]
Eye Damage/Irritation Shall not be classified as seriously damaging to the eye or an eye irritant.[2]
Respiratory/Skin Sensitisation Shall not be classified as a respiratory or skin sensitiser.[2]
Occupational Exposure Limits (OELs) No specific national limit values have been established for this compound.[1][2] Standard limits for nuisance dust may apply where dust is generated.[2]

Personal Protective Equipment (PPE)

Based on safety data sheets and general best practices for handling chemical compounds in a laboratory setting, the following PPE is recommended when working with this compound.

Standard Handling Operations
  • Eye and Face Protection : Wear safety goggles with side protection to shield against dust particles and potential splashes.[2]

  • Hand Protection : Use chemical-resistant gloves tested according to standards such as EN 374.[2] It is good practice to change gloves regularly and immediately if they become contaminated.[4]

  • Body Protection : A standard laboratory coat should be worn to protect against skin contact.

  • Respiratory Protection : If there is a potential for dust formation or aerosol generation, use a particulate filter respirator (e.g., P1 or N95).[2][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[5]

Operational and Disposal Plan

Follow these step-by-step procedures for the safe handling and disposal of this compound to ensure personnel safety and environmental protection.

Preparation and Handling
  • Ventilation : Always handle this compound in a well-ventilated area. The use of a chemical fume hood or local exhaust ventilation is strongly recommended to control dust.[1][5]

  • Avoid Dust Formation : Take measures to prevent the generation of dust and aerosols during handling, weighing, and reconstitution.[5]

  • Personal Hygiene : Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke in the laboratory area. Wash hands thoroughly after handling. Keep the compound away from foodstuffs and animal feed.[1]

  • Clothing : Wear suitable protective clothing and ensure it is removed before leaving the work area.[5]

Storage
  • Conditions : Store the container tightly closed in a dry, cool, and well-ventilated place.[1][5] The recommended storage temperature is between 2–8 °C.[1]

  • Incompatibilities : Store apart from strong oxidizing agents, with which it may react violently.[2]

Accidental Release Measures
  • Containment : In case of a spill, prevent the powder from entering drains or waterways.[1][2]

  • Cleanup : Mechanically take up the spilled material, avoiding dust generation.[1][2] Place the collected material into a suitable, labeled container for disposal.

  • Ventilation : Ensure the area is well-ventilated during cleanup.

Disposal Plan
  • Waste Identification : All waste materials contaminated with this compound, including empty containers, used PPE, and cleanup materials, should be treated as chemical waste.

  • Containerization : Collect waste in suitable, closed, and clearly labeled containers.[5][6]

  • Disposal Route : Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[5] Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.[7]

  • Packaging : Packaging that has contained this compound should also be disposed of as chemical waste, especially if labeled with hazard pictograms for acute toxicity, serious health hazards, or environmental hazards.[6]

Safe Handling Workflow

Amarogentin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal start Receive & Log This compound assess Review SDS & Assess Risks start->assess don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->don_ppe weigh Weigh in Ventilated Area (Fume Hood) don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution decontaminate Decontaminate Work Surfaces prepare_solution->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe waste Segregate Chemical Waste (Solid & Liquid) doff_ppe->waste disposal Dispose via EHS Guidelines waste->disposal

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amarogentin
Reactant of Route 2
Amarogentin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。